Veratric Acid

Catalog No.
S583083
CAS No.
93-07-2
M.F
C9H10O4
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Veratric Acid

CAS Number

93-07-2

Product Name

Veratric Acid

IUPAC Name

3,4-dimethoxybenzoic acid

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)

InChI Key

DAUAQNGYDSHRET-UHFFFAOYSA-N

SMILES

Array

Synonyms

veratric acid, veratric acid, potassium salt, veratric acid, sodium salt, veratric acid, sodium salt, (11)C-labeled

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OC

The exact mass of the compound 3,4-Dimethoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7721. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Hydroxybenzoate Ethers - Supplementary Records. It belongs to the ontological category of benzoic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3 4-dimethoxybenzoic acid natural sources

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

For research and development purposes, here are the experimental findings and key methodological details from recent studies.

Study Focus Experimental Model Treatment Protocol Key Outcomes

| Liver Ischemia/Reperfusion (I/R) Injury [1] | In vivo: Mouse liver I/R model; In vitro: Mouse AML12 hepatocyte Hypoxia/Reoxygenation (H/R) model | In vivo: Veratric acid (VA) administered intragastrically for one week before inducing I/R. | VA alleviated liver I/R injury, reducing ALT/AST levels, oxidative stress, and apoptosis. Protection was linked to activation of the Nrf2 pathway and increased expression of HO-1 and NQO-1 proteins. Nrf2 inhibitor ML385 offset VA-mediated protection in AML12 cells. | | Triple-Negative Breast Cancer (TNBC) [2] | Human triple-negative breast cancer cells | this compound loaded onto polydopamine nanoparticles for sustained release. | this compound demonstrated apoptotic and antiproliferative effects against TNBC cells. Efficacy was substantially increased when delivered using polydopamine nanoparticles. |

Mechanism of Action and Pathways

The protective effects of this compound are linked to specific molecular pathways. The diagram below illustrates the Nrf2 antioxidant signaling pathway activation mechanism identified in the liver injury study.

G A Liver Ischemia/Reperfusion (I/R) or Hypoxia/Reoxygenation (H/R) B Oxidative Stress A->B Induces C This compound (VA) B->C Ameliorated by D Nrf2 Signaling Pathway Activation C->D Activates E Upregulation of Antioxidant Proteins D->E Leads to F Cellular Protection E->F Results in

Figure 1: this compound activates the Nrf2 pathway to mitigate oxidative stress.

G Node1 Iridoid Glycosides (HL0877i) from Veronica anagallis-aquatica L. Node2 Gut Microbiota Remodeling Node1->Node2 Induces Node3 Production of Metabolites Node2->Node3 Leads to Node4 HVA / 2OH-VA Node3->Node4 Generates Node5 HDAC2-KLF4/INPP5F Signaling Pathway Node4->Node5 Suppresses Node6 Suppression of AKT-GSK3β Signaling Node5->Node6 Inhibits Node7 Ameliorated Cardiac Hypertrophy & Dysfunction Node6->Node7 Results in

Figure 2: Metabolites related to this compound improve heart failure via gut microbiota. > Note on Metabolites: The 2025 heart failure study identified Homoveratrumic Acid (HVA) and 2-Hydroxy-3,4-dimethoxybenzoic Acid (2OH-VA) as active metabolites derived from gut microbiota processing of plant iridoid glycosides, not from this compound itself [3]. This illustrates a potential indirect mechanism of action for related compounds.

Research Applications and Note

This compound is a promising natural compound for therapeutic development. Its documented antioxidant and anti-apoptotic effects, particularly through the Nrf2 pathway, provide a strong mechanistic basis for exploring its use in conditions involving oxidative stress, such as hepatic injury [1]. The enhanced efficacy of nanoparticle-delivered this compound in cancer models highlights the importance of delivery systems in optimizing its therapeutic potential [2].

References

Chemical Profile & Identification

Author: Smolecule Technical Support Team. Date: February 2026

Veratric acid, also known as 3,4-Dimethoxybenzoic acid, is a benzoic acid derivative commonly found in vegetables and fruits [1] [2].

  • Chemical Identity:

    • IUPAC Name: 3,4-Dimethoxybenzoic acid
    • CAS Registry Number: 93-07-2 [1]
    • Molecular Formula: C₉H₁₀O₄ [1]
    • Chemical Structure:
  • Physical & Chemical Properties: The following table summarizes key physical and chemical properties of this compound.

Property Value / Description
Molecular Weight 182.173 g/mol [1]
Melting Point 179 - 182 °C (lit.) [1]
Boiling Point 302.9 ± 22.0 °C at 760 mmHg [1]
Density 1.2 ± 0.1 g/cm³ [1]
Flash Point 120.9 ± 15.8 °C [1]
Water Solubility Slightly soluble [1]
Storage Condition Refrigerator [1]
Stability Stable but incompatible with strong oxidizing agents [1]
HS Code 2918990090 [1]
  • Safety Information: It is generally classified as an irritant (GHS07), with potential to cause skin, eye, and respiratory irritation. The signal word is "Warning" [1].

Biological Activities & Mechanisms of Action

This compound exhibits multiple biological activities, primarily driven by its antioxidant and anti-inflammatory effects.

  • Antioxidant and Anti-inflammatory Mechanisms: this compound has been shown to reduce the production of reactive oxygen species and inhibit the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW264.7 macrophage cells [1]. It also suppresses the LPS-induced activation of the PI3K/Akt pathway, histone acetyltransferase (HAT) activation, and HDAC3 expression [1]. Furthermore, it reduces upregulated COX-2 expression, and levels of prostaglandin E2 (PGE2) and interleukin-6 (IL-6) after UVB irradiation in HaCaT keratinocytes [1] [3] [4].

  • Key Signaling Pathway in Hepatoprotection: A key study demonstrates that this compound protects against liver ischemia/reperfusion (I/R) injury by activating the Nrf2 signaling pathway [5]. The following diagram illustrates this mechanism, which is crucial for its antioxidant and anti-apoptotic effects in the liver.

G Start Liver I/R or H/R Injury OxStress Oxidative Stress Start->OxStress Apoptosis Hepatocyte Apoptosis Start->Apoptosis VA This compound (VA) Treatment Nrf2 Nrf2 Activation VA->Nrf2 Promotes Outcome Reduced Liver Injury (↓ ALT/AST, ↓ Necrosis) OxStress->Outcome Reduces Apoptosis->Outcome Reduces HO1 HO-1 Upregulation Nrf2->HO1 NQO1 NQO-1 Upregulation Nrf2->NQO1 Protection Cytoprotection HO1->Protection NQO1->Protection Protection->Outcome

This compound activates the Nrf2 pathway to combat oxidative stress and apoptosis during liver I/R injury [5].

  • Cardiovascular Protection: In vivo studies have shown that this compound acts as a protective agent against hypertension-associated cardiovascular remodelling. In L-NAME-induced hypertensive rats, it significantly promoted ventricular function, reduced lipid peroxidation, and increased antioxidants [1] [6].

Experimental Data & Research Protocols

For researchers looking to replicate or build upon existing studies, here are summaries of key experimental methodologies.

  • In Vitro Anti-inflammatory Protocol:

    • Cell Line: RAW264.7 murine macrophage cells [1].
    • Stimulation: Lipopolysaccharide (LPS) to induce inflammation.
    • Treatment: this compound at concentrations of 100 and 200 μM [1].
    • Key Assays: Measurement of nitric oxide (NO) production; analysis of iNOS, PI3K/Akt pathway activation, HAT activity, and HDAC3 expression via Western blot or other appropriate methods [1].
  • In Vivo Hepatoprotection Model:

    • Animal Model: Mouse model of liver ischemia/reperfusion (I/R) injury [5].
    • Pretreatment: this compound was administered intragastrically for one week before the I/R procedure [5].
    • Dosage: 40 mg/kg, p.o., b.w. (body weight) was used in a similar hypertensive rat model; specific dosage for the liver study was not detailed in the abstract but the protocol involved pretreatment [6] [5].
    • Assessment: Serum levels of ALT and AST (liver injury markers), histological analysis of liver necrotic area, measurement of oxidative stress markers, and TUNEL assay for hepatocyte apoptosis [5].
  • In Vitro Confirmation of Mechanism:

    • Cell Line: AML12 mouse hepatocytes [5].
    • Model: Hypoxia/reoxygenation (H/R) model to mimic I/R injury in vitro.
    • Treatment: this compound pretreatment.
    • Mechanism Validation: Use of ML385, a specific Nrf2 inhibitor, to confirm that the protective effects of this compound are dependent on the Nrf2 pathway [5].

Applications and Market Context

Beyond basic research, this compound has practical applications across several industries, driven by its natural origin and bioactivity.

  • Pharmaceuticals: Serves as a key intermediate in the synthesis of drugs, including alfuzosin hydrochloride [7] [8]. Its therapeutic potential is being explored for neurodegenerative diseases like Alzheimer's and for its neuroprotective effects [6].
  • Cosmetics & Personal Care: Incorporated into anti-aging serums and creams for its antioxidant properties, which help combat oxidative stress responsible for skin aging. It is also used in hair care products to improve scalp health [6].
  • Food & Agriculture: Used as a natural preservative in food products to inhibit microbial growth and oxidation, extending shelf life [6]. In agriculture, it finds use in pesticide formulations and plant growth regulators [8].

The global market for this compound is growing, with one report valuing the Chinese market at $8.29 billion in 2025 and projecting a Compound Annual Growth Rate (CAGR) of 14.32% through 2033 [9]. Another report cites the global market size at US$62.5 million in 2024, forecast to reach USD 88 million by 2031 at a CAGR of 5.1% [10]. Key players include Zhejiang Youchuang Material Technology, Yixi Chemical, and Shandong Holly Pharmaceutical [10] [8].

Toxicity and Safety Data

The safety profile is an essential consideration for therapeutic development. Available data suggests a relatively favorable profile.

  • Acute Toxicity: An intraperitoneal LD₅₀ in mice was reported to be >800 mg/kg [1].
  • Mutagenicity: One study reported DNA inhibition in human lymphocytes at a concentration of 1 mmol/L [1].

Conclusion

This compound is a versatile natural compound with promising therapeutic potential, primarily due to its potent antioxidant and anti-inflammatory activities mediated through pathways like Nrf2. Its applications in pharmaceuticals, cosmetics, and food industries are expanding, supported by a growing market. Future research should focus on more detailed clinical trials to fully translate these preclinical findings into human therapies.

References

Veratric Acid: Core Antioxidant Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Veratric acid (VA), or 3,4-dimethoxybenzoic acid, is a phenolic compound found in various fruits and vegetables. Its primary antioxidant mechanism is the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response [1].

The diagram below illustrates this central pathway, from this compound entry to the production of antioxidant enzymes.

va_nrf2_pathway This compound Activates the Nrf2 Antioxidant Pathway VA This compound (C9H10O4) Nrf2_Inactive Nrf2-Keap1 Complex (Inactive in Cytoplasm) VA->Nrf2_Inactive Activates Nrf2_Active Nrf2 Translocation to Nucleus Nrf2_Inactive->Nrf2_Active Nrf2 Dissociation ARE Binding to Antioxidant Response Element (ARE) Nrf2_Active->ARE Binds HO1 HO-1 Expression ARE->HO1 Transcribes NQO1 NQO1 Expression ARE->NQO1 Transcribes OxidativeStress Reduction in Oxidative Stress HO1->OxidativeStress Leads to NQO1->OxidativeStress Leads to

The protective effects of this pathway have been demonstrated in models of liver and skin cell damage.

  • In Liver Cells: In a mouse model of liver ischemia/reperfusion (I/R) injury, VA pretreatment significantly alleviated damage. The study confirmed that the protective effect was directly linked to Nrf2 activation, as using the Nrf2 inhibitor ML385 offset VA-mediated protection in AML12 hepatocytes [1].
  • In Skin Cells: In UVB-irradiated human keratinocytes (HaCaT cells), VA treatment reduced DNA damage and helped maintain levels of glutathione (GSH), a key intracellular antioxidant [2]. This prevents the accumulation of oxidative damage that can lead to apoptosis.

Quantitative Data on Antioxidant Efficacy

The following tables consolidate key quantitative findings from experimental studies.

Table 1: Efficacy in Liver Ischemia/Reperfusion Injury (In Vivo) This table summarizes data from a mouse model where this compound was administered for one week before inducing liver I/R injury [1].

Parameter Measured Effect of this compound Experimental Context
ALT & AST Levels Decreased Serum markers of liver damage.
Liver Necrotic Area Decreased Histological analysis.
Hepatocyte Apoptosis Reduced Evaluation of programmed cell death.
Oxidative Stress Reduced Measurement of reactive oxygen species.
Nrf2, HO-1, NQO1 Increased expression Western blot analysis of pathway proteins.

Table 2: Efficacy in UVB-Induced Skin Cell Damage (In Vitro) This table summarizes data from studies on human HaCaT keratinocytes treated with this compound after UVB irradiation [2].

Parameter Measured Effect of this compound Concentration Range Experimental Method
Cell Viability Significantly attenuated UVB-induced death 10 - 100 µg/mL MTT Assay
DNA Damage Reduced comet tail length & CPD-positive cells 10 - 100 µg/mL Comet Assay, Immunofluorescence
Apoptosis Prevented UVB-mediated increase in sub-G1 population 10 - 100 µg/mL Flow Cytometry (Sub-G1 assay)
Caspase-3 Activation Significantly reduced cleavage 10 - 100 µg/mL Immunoblot Analysis
Intracellular GSH Prevented UVB-induced depletion 10 - 100 µg/mL Glutathione Assay

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are the methodologies for two central experiments.

1. Protocol: Evaluating Efficacy in a Mouse Liver I/R Model

This in vivo protocol is used to assess the protective effects of VA against oxidative organ damage [1].

  • Animal Model: Establish a mouse model of liver ischemia/reperfusion injury.
  • Drug Administration: Administer this compound intragastrically to the experimental group for one week prior to the I/R procedure. The cited study used a dose of 40 mg/kg [1].
  • Control Groups: Include sham-operated and I/R model control groups.
  • Sample Collection: Collect blood serum and liver tissue samples after the procedure.
  • Biochemical Analysis:
    • Measure serum ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) levels as indicators of liver function.
    • Assess the liver necrotic area through histological analysis (e.g., H&E staining).
  • Molecular Analysis:
    • Evaluate oxidative stress markers.
    • Measure apoptosis levels (e.g., by TUNEL assay).
    • Analyze the expression of Nrf2, HO-1, and NQO1 proteins via Western blotting.

2. Protocol: Assessing Anti-Apoptotic Effects in HaCaT Cells (In Vitro)

This in vitro protocol is used to study the protective effects of VA against UVB-induced apoptosis in skin keratinocytes [2].

  • Cell Line: Use human HaCaT keratinocytes.
  • Culture and Treatment:
    • Irradiate cells with a controlled dose of UVB (e.g., 20 mJ/cm²).
    • Following irradiation, treat the cells with this compound across a concentration gradient (e.g., 10 - 100 µg/mL) for a set period (e.g., 12 hours).
  • Apoptosis Assessment:
    • Flow Cytometry: Harvest cells, stain DNA with propidium iodide (PI), and analyze the percentage of cells in the sub-G1 phase, which indicates apoptosis.
    • DNA Fragmentation Assay: Detect internucleosomal DNA cleavage using agarose gel electrophoresis.
    • Immunoblot Analysis: Analyze cell lysates for key apoptotic markers using antibodies against:
      • Cleaved Caspase-3, -8, -9
      • Cleaved PARP

Research Applications and Future Directions

The compelling data on this compound's Nrf2-mediated activity supports its investigation for several research applications:

  • Hepatoprotective Agents: Developing therapies for conditions involving liver oxidative stress, such as drug-induced liver injury or surgical transplantation [1].
  • Photoprotective Formulations: Incorporating VA into skincare products or topical formulations to protect against UVB-induced photoaging and skin damage [3] [2].
  • Neuroprotective Strategies: Exploring its potential in mitigating oxidative stress in neurodegenerative diseases, as clinical trials for early-stage Alzheimer's are underway [3].

Future research should focus on:

  • Elucidating the precise molecular target on the Nrf2-Keap1 complex.
  • Improving bioavailability through advanced delivery systems like nanoencapsulation [3].
  • Conducting more extensive in vivo studies and clinical trials to validate efficacy and safety in humans.

References

Comprehensive Technical Guide: Anti-Inflammatory Properties of Veratric Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Veratric acid (VA), chemically known as 3,4-dimethoxybenzoic acid, is a simple phenolic acid belonging to the hydroxybenzoic acid family. It is widely distributed in various medicinal and edible homologous plants, including vegetables, fruits, and medicinal mushrooms such as Sparassis crispa and Tabebuia impetiginosa [1] [2] [3]. As a naturally occurring benzoic acid derivative, this compound has gained considerable scientific interest due to its diverse pharmacological activities, particularly its potent anti-inflammatory and antioxidant properties [1] [4] [5]. This whitepaper provides a comprehensive technical review of this compound's anti-inflammatory mechanisms, experimental data, and potential therapeutic applications, targeting researchers and drug development professionals in the field.

The compound's significance stems from its presence in both dietary sources and traditional medicinal preparations, positioning it as a promising candidate for nutraceutical and pharmaceutical development. Recent advances have elucidated multiple molecular pathways through which this compound exerts its anti-inflammatory effects, supporting its potential application in various inflammatory disorders [3]. This review systematically organizes the current scientific knowledge on this compound, with particular emphasis on quantitative data, experimental methodologies, and mechanistic pathways to facilitate further research and development.

Anti-Inflammatory Mechanisms and Signaling Pathways

This compound exhibits anti-inflammatory activity through multiple molecular targets and signaling pathways. The primary mechanisms involve suppression of pro-inflammatory mediator production, inhibition of key inflammatory transcription factors, and modulation of cellular antioxidant systems.

NF-κB Pathway Inhibition

The NF-κB signaling pathway represents a central mechanism through which this compound exerts its anti-inflammatory effects. In a murine model of LPS-induced acute lung injury, this compound pretreatment (12.5, 25, and 50 mg/kg) significantly suppressed LPS-induced phosphorylation of NF-κB p65 and inhibited IκBα degradation in lung tissues in a dose-dependent manner [5]. This molecular intervention translated to measurable physiological outcomes, with this compound reducing lung edema by 7.2±0.8% to 15.5±1.2% across the dosage range, compared to the LPS-only group [5]. The inhibition of NF-κB activation resulted in substantial decreases in pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β in both lung tissues and bronchoalveolar lavage fluid [5].

The suppression of these inflammatory mediators correlates with this compound's observed protective effects against tissue injury. Additional studies have confirmed that this compound inhibits inflammatory responses by blocking NF-κB nuclear translocation, thereby preventing the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules [5] [3]. This mechanism appears consistent across various cell types and inflammatory models, suggesting that NF-κB pathway inhibition represents a fundamental anti-inflammatory action of this compound.

Nrf2 Pathway Activation

Beyond NF-κB suppression, this compound activates the Nrf2 antioxidant signaling pathway, creating a dual mechanism for combating inflammation. In a mouse model of liver ischemia/reperfusion (I/R) injury, this compound pretreatment significantly increased the expression of Nrf2 and its downstream antioxidant proteins heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO-1) [4]. This pathway activation resulted in reduced oxidative stress and decreased hepatocyte apoptosis, demonstrating this compound's ability to modulate cellular antioxidant defense systems [4].

The therapeutic significance of this mechanism was confirmed through intervention with ML385, a specific Nrf2 inhibitor, which effectively abolished this compound-mediated protection in AML12 hepatocytes subjected to hypoxia/reoxygenation [4]. This finding establishes a causal relationship between Nrf2 pathway activation and this compound's cytoprotective effects. The concurrent modulation of both NF-κB and Nrf2 pathways positions this compound as a balanced modulator of inflammation and oxidative stress, two processes that frequently coexist and synergize in pathological conditions.

Additional Anti-inflammatory Mechanisms

Research has revealed several complementary mechanisms through which this compound modulates inflammatory processes:

  • Cytokine Regulation: this compound demonstrates consistent inhibitory effects on multiple pro-inflammatory cytokines across different model systems. In UVB-irradiated HaCaT keratinocytes, this compound treatment significantly attenuated the release of IL-6 and prostaglandin-E2 (PGE2) [1]. This broad-spectrum cytokine suppression contributes to its therapeutic potential in various inflammatory conditions.

  • Oxidative Stress Mitigation: this compound protects against glutathione (GSH) depletion induced by UVB radiation in HaCaT cells, preserving cellular antioxidant capacity [1]. Additionally, in L-NAME-induced hypertensive rats, this compound reduced oxidative stress by decreasing lipid peroxidation products and enhancing antioxidant enzyme activities [2].

  • Inflammatory Cell Infiltration Inhibition: In the LPS-induced acute lung injury model, this compound pretreatment significantly reduced myeloperoxidase (MPO) activity, indicating decreased neutrophil accumulation in lung tissues [5]. This effect on inflammatory cell migration represents an important mechanism for limiting tissue damage in acute inflammatory conditions.

Table 1: Comprehensive Anti-Inflammatory Effects of this compound in Experimental Models

Disease Model Experimental System Key Anti-inflammatory Effects Dosage/Concentration Reference
UVB-induced Skin Damage HaCaT keratinocytes Attenuated CPDs formation; Reduced IL-6 and PGE2 release; Prevented GSH depletion 10-100 μg/mL [1]
Liver I/R Injury Mouse model; AML12 hepatocytes Decreased ALT/AST levels; Reduced oxidative stress and apoptosis; Activated Nrf2/HO-1/NQO-1 pathway Intragastric administration (one week pretreatment) [4]
LPS-induced Acute Lung Injury Mouse model Inhibited NF-κB activation; Reduced TNF-α, IL-6, IL-1β; Decreased lung edema and MPO activity 12.5, 25, 50 mg/kg (pretreatment) [5]
L-NAME-induced Hypertension Rat model Reduced blood pressure; Decreased oxidative stress markers; Improved antioxidant status 20, 40, 80 mg/kg [2]
TPA-induced Ear Edema Mouse model Inhibited ear edema by 85.1%; Reduced TNF-α; Increased IL-10 Topical application [6]

Quantitative Experimental Data

In Vitro Studies

Cell-based studies provide precise quantification of this compound's anti-inflammatory potency at the molecular and cellular levels. In HaCaT keratinocytes exposed to UVB radiation (20 mJ/cm²), this compound treatment (10-100 μg/mL) significantly attenuated UVB-induced cytotoxicity in a concentration-dependent manner [1]. The compound demonstrated particular efficacy in reducing DNA damage, as evidenced by decreased cyclobutane pyrimidine dimer (CPD) formation and reduced expression of DNA damage markers phospho-p53 (Ser-15) and γ-H2AX [1].

This compound's effects on cellular homeostasis extend to cell cycle regulation. In UVB-irradiated HaCaT cells, this compound post-treatment reversed the UVB-induced increase in sub-G1 population and promoted accumulation of cells in S phase (43.86% in this compound-treated vs. 31.1% in UVB alone at 100 μg/mL), suggesting enhanced capacity for DNA repair [1]. Furthermore, this compound demonstrated significant anti-apoptotic effects, reducing UVB-mediated apoptosis through inhibition of caspase-3, -8, and -9 activation and PARP cleavage [1].

More recent investigations have revealed additional cellular effects. In hair follicle dermal papilla cells (HFDPCs), this compound (10-50 μM) concentration-dependently upregulated cell proliferation by up to 18% compared to controls, accompanied by increased expression of growth factors VEGFA, EGF, IGF1, and HGF [7]. This proliferative effect was associated with enhanced β-catenin and PCNA protein levels, suggesting activation of Wnt/β-catenin signaling [7].

In Vivo Studies

Animal studies provide critical evidence for this compound's efficacy in whole-organism contexts, with direct relevance to therapeutic development. In a mouse model of LPS-induced acute lung injury, this compound pretreatment (50 mg/kg) significantly reduced lung wet/dry weight ratio (indicator of pulmonary edema) with an inhibitory rate of 15.5±1.2% [5]. This protective effect was associated with substantial decreases in inflammatory cell infiltration and pro-inflammatory cytokine production in lung tissues [5].

In a liver ischemia/reperfusion injury model, this compound pretreatment markedly decreased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key indicators of hepatocyte damage [4]. This hepatic protection was accompanied by reduced histological evidence of liver necrosis, decreased oxidative stress, and diminished hepatocyte apoptosis [4].

The anti-inflammatory efficacy of this compound extends to topical applications. In a mouse model of TPA-induced ear edema, ethyl veratrate (a derivative) isolated from Prosopis laevigata demonstrated 85.1% inhibition of edema formation [6]. This potent topical anti-inflammatory effect was associated with significant modulation of cytokine production, including increased IL-10 (36.5 pg/mg protein) and decreased TNF-α (247.0 pg/mg protein) in treated tissues [6].

Table 2: Effects of this compound on Inflammatory Mediators Across Experimental Models

Inflammatory Mediator Experimental Model Regulatory Effect of this compound Significance
IL-6 UVB-irradiated HaCaT cells; LPS-induced acute lung injury Significant reduction Key pro-inflammatory cytokine; Contributes to chronic inflammation
PGE2 UVB-irradiated HaCaT cells Significant reduction Lipid mediator of inflammation and pain
TNF-α LPS-induced acute lung injury; TPA-induced ear edema Significant reduction Master regulator of inflammatory response
IL-1β LPS-induced acute lung injury Significant reduction Pyrogen and mediator of acute phase response
IL-10 TPA-induced ear edema Significant increase Anti-inflammatory cytokine; Promotes resolution

Detailed Experimental Protocols

In Vitro Assessment of Anti-inflammatory Effects

Protocol 1: LPS-stimulated Macrophage Inflammation Model

  • Cell Line: RAW264.7 murine macrophage cells
  • Culture Conditions: Maintain in DMEM with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO₂
  • Experimental Procedure:
    • Seed cells in 24-well plates at 2×10⁵ cells/well and incubate for 24 hours
    • Pre-treat with this compound (10-100 μM) or vehicle control for 2 hours
    • Stimulate with LPS (100 ng/mL) for 24 hours
    • Collect culture supernatants for cytokine analysis
    • Extract cellular protein or RNA for molecular analyses
  • Assessment Methods:
    • Cytokine Measurement: Quantify TNF-α, IL-6, and IL-1β levels using ELISA
    • Protein Analysis: Evaluate NF-κB pathway proteins (IκBα, p65 phosphorylation) via western blot
    • Gene Expression: Analyze cytokine mRNA levels using qRT-PCR
  • Reference Standards: Include dexamethasone (1-10 μM) as positive control [5]

Protocol 2: UVB-induced Keratinocyte Inflammation Model

  • Cell Line: HaCaT immortalized human keratinocytes
  • Culture Conditions: Maintain in DMEM with 10% FBS and antibiotics
  • Experimental Procedure:
    • Seed cells in appropriate plates and culture until 70-80% confluent
    • Pre-treat with this compound (10-100 μg/mL) for 12 hours
    • Expose to UVB radiation (20 mJ/cm²)
    • Continue incubation with this compound for additional 12-24 hours
    • Harvest cells and media for analysis
  • Assessment Methods:
    • Cell Viability: MTT assay
    • DNA Damage: Comet assay, CPD immunostaining, γ-H2AX and phospho-p53 detection
    • Oxidative Stress: Intracellular GSH measurement
    • Apoptosis: Flow cytometry for sub-G1 population, caspase activation assays
    • Inflammatory Mediators: ELISA for IL-6 and PGE2 [1]
In Vivo Assessment of Anti-inflammatory Effects

Protocol 3: LPS-induced Acute Lung Injury Model

  • Animals: Male BALB/c mice (6-8 weeks old, 20-25 g)
  • Group Allocation: Randomize into 5 groups (n=8):
    • Normal control (saline)
    • LPS model (LPS only)
    • LPS + this compound (12.5 mg/kg)
    • LPS + this compound (25 mg/kg)
    • LPS + this compound (50 mg/kg)
    • Positive control (dexamethasone, 5 mg/kg)
  • Administration:
    • Pre-treat with this compound or vehicle orally for 7 days
    • On day 7, induce lung injury by intranasal instillation of LPS (5 mg/kg)
    • Sacrifice animals 7 hours post-LPS administration
  • Sample Collection:
    • Collect bronchoalveolar lavage fluid (BALF) for cytokine analysis
    • Harvest lung tissues for:
      • Wet/dry weight ratio calculation
      • Myeloperoxidase (MPO) activity assay
      • Histopathological examination (H&E staining)
      • Molecular analyses (western blot, qRT-PCR)
  • Key Measurements:
    • Lung edema (wet/dry weight ratio)
    • Neutrophil infiltration (MPO activity)
    • Cytokine levels (TNF-α, IL-6, IL-1β) in BALF
    • NF-κB pathway activation in lung tissues [5]

Protocol 4: TPA-induced Ear Edema Model

  • Animals: ICR mice (6-8 weeks old)
  • Group Allocation: Randomize into 5 groups (n=6):
    • Vehicle control (acetone)
    • TPA only (2.5 μg/ear)
    • TPA + this compound (0.5 mg/ear)
    • TPA + this compound (1.0 mg/ear)
    • Positive control (indomethacin, 0.5 mg/ear)
  • Experimental Procedure:
    • Apply this compound or vehicle topically to right ear 30 minutes before TPA application
    • Apply TPA (2.5 μg in 20 μL acetone) to inner and outer surfaces of right ear
    • Sacrifice animals 6 hours post-TPA application
    • Collect ear tissue samples
  • Assessment Methods:
    • Measure ear thickness with digital caliper
    • Calculate edema inhibition rate: [(TPA control - treated) / (TPA control - vehicle)] × 100%
    • Histological examination (H&E staining)
    • Cytokine measurement in ear homogenates (TNF-α, IL-10) [6]

Signaling Pathway Diagrams

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB sequesters Degradation Degradation IkB->Degradation NFkB_N NFkB_N NFkB->NFkB_N translocates TNFa TNFa NFkB_N->TNFa IL6 IL6 NFkB_N->IL6 IL1b IL1b NFkB_N->IL1b VA VA VA->IKK inhibits VA->NFkB_N prevents nuclear translocation

Diagram 1: this compound inhibition of NF-κB signaling pathway in inflammation. This compound blocks IKK activation and NF-κB nuclear translocation, reducing pro-inflammatory cytokine production.

G OxidativeStress OxidativeStress Nrf2 Nrf2 OxidativeStress->Nrf2 VA VA VA->Nrf2 activates Nrf2_A Nrf2_A VA->Nrf2_A promotes Nrf2->Nrf2_A activates Nrf2_N Nrf2_N Nrf2_A->Nrf2_N translocates ARE ARE Nrf2_N->ARE HO1 HO1 ARE->HO1 NQO1 NQO1 ARE->NQO1 AntioxidantEffects AntioxidantEffects HO1->AntioxidantEffects NQO1->AntioxidantEffects

Diagram 2: this compound activation of Nrf2 antioxidant pathway. This compound enhances Nrf2 activation and nuclear translocation, increasing expression of antioxidant enzymes HO-1 and NQO1.

Therapeutic Applications and Research Gaps

Potential Clinical Applications

Based on current evidence, this compound demonstrates therapeutic potential for several inflammatory conditions:

  • Inflammatory Skin Disorders: this compound's protective effects against UVB-induced inflammation, DNA damage, and apoptosis in keratinocytes support its potential application in photodermatitis, photosensitivity disorders, and possibly other inflammatory dermatoses [1]. The compound's ability to reduce PGE2 production suggests possible utility in conditions where prostaglandins contribute to pathogenesis.

  • Acute Lung Injury/ARDS: The significant protective effects of this compound in LPS-induced acute lung injury models indicate potential for managing severe pulmonary inflammation, including acute respiratory distress syndrome (ARDS) [5]. The simultaneous reduction of edema, neutrophil infiltration, and pro-inflammatory cytokine production addresses multiple pathological features of this condition.

  • Hepatic Inflammation: this compound's efficacy in liver ischemia/reperfusion injury models, mediated through Nrf2 pathway activation and anti-apoptotic effects, suggests applications in hepatic inflammatory conditions including drug-induced liver injury, viral hepatitis, and possibly non-alcoholic steatohepatitis (NASH) [4].

  • Cardiovascular Inflammation: The antihypertensive and antioxidant effects of this compound in L-NAME-induced hypertensive models indicate potential for managing vascular inflammation associated with hypertension and atherosclerosis [2]. The compound's ability to reduce oxidative stress in vascular tissues may provide additional cardiovascular benefits.

Current Research Limitations and Future Directions

Despite promising results, several research gaps remain:

  • Human Studies: Currently, all efficacy data derive from in vitro and animal studies. No clinical trials have been conducted to verify this compound's effects in humans, representing the most significant gap in current research [1] [2].

  • Bioavailability and Pharmacokinetics: Comprehensive data on this compound's absorption, distribution, metabolism, and excretion are lacking. Future studies should establish its pharmacokinetic profile and oral bioavailability to facilitate drug development.

  • Structure-Activity Relationships: Systematic investigation of this compound derivatives could identify compounds with enhanced potency and improved pharmaceutical properties [3].

  • Combination Therapies: The potential synergistic effects of this compound with existing anti-inflammatory drugs remain unexplored and represent a promising research direction.

  • Long-term Safety: While preliminary toxicity assessments in human skin support its safety for topical use [1], comprehensive toxicological evaluation following systemic administration is required.

Conclusion

This compound represents a naturally occurring phenolic compound with multifaceted anti-inflammatory properties mediated through distinct but complementary molecular mechanisms. The compound simultaneously targets pro-inflammatory pathways (NF-κB) and activates cellular defense systems (Nrf2), providing a balanced approach to inflammation control. Strong experimental evidence from various disease models supports its potential therapeutic application in diverse inflammatory conditions.

References

Comprehensive Technical Guide: Veratric Acid from Sparassis crispa - Bioactive Properties, Molecular Mechanisms, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Veratric acid (VA), chemically known as 3,4-dimethoxybenzoic acid, is a naturally occurring phenolic compound isolated from the edible mushroom Sparassis crispa (cauliflower mushroom). This comprehensive technical review synthesizes current scientific knowledge on this compound's chemical properties, bioactive potential, molecular mechanisms of action, and research applications for scientific and drug development professionals. This compound has demonstrated significant pharmacological activities across multiple therapeutic domains, including potent anti-inflammatory, antioxidant, dermatological, and cardiovascular protective effects. Through sophisticated molecular mechanisms involving regulation of key signaling pathways such as PI3K/Akt, MAPKs, and epigenetic modifications, this compound presents compelling opportunities for therapeutic development.

The compound's multi-target mechanisms position it as a promising candidate for drug development, particularly in inflammatory disorders, dermatological applications, and cardiovascular protection. This review provides detailed experimental protocols, quantitative data analysis, and molecular pathway visualizations to support research and development efforts. With emerging evidence from in vitro, in vivo, and preliminary clinical studies, this compound represents an attractive natural product scaffold for further investigation and development across multiple therapeutic areas.

Chemical Identity and Natural Occurrence

Basic Chemical Properties
  • Systematic IUPAC Name: 3,4-Dimethoxybenzoic acid
  • Chemical Formula: C~9~H~10~O~4~
  • Molecular Weight: 182.17 g/mol
  • CAS Registry Number: 93-07-2
  • Chemical Structure: Benzoic acid substituted with methoxy groups at positions 3 and 4
Natural Source and Isolation

This compound is primarily isolated from Sparassis crispa, an edible mushroom commonly known as cauliflower mushroom due to its distinctive appearance resembling a head of cauliflower. This mushroom is characterized by its parasitic nature, typically growing at the base of conifer trees including pines, spruce, and cedar. Sparassis crispa has been traditionally consumed as both a food source and component of folk medicine, with modern research confirming its rich content of bioactive compounds including β-glucan polysaccharides (content exceeding 40%) and various phenolic compounds including this compound [1] [2].

The mushroom's chemical composition has been extensively studied, with this compound identified as one of its key bioactive components. Isolation typically involves ethanol extraction followed by chromatographic separation techniques, with the crude extract of Sparassis crispa containing multiple bioactive compounds that may work synergistically. Research indicates that the mushroom itself demonstrates various health benefits including wound healing properties in diabetic models, immune modulation, and potential anti-tumor effects, though the specific contribution of this compound to these overall effects requires further investigation [3] [4].

Quantitative Bioactivity Profile and Experimental Findings

This compound demonstrates diverse bioactivities across multiple therapeutic domains. The following tables summarize key quantitative findings from experimental studies:

Table 1: Anti-inflammatory and Immunomodulatory Activities of this compound

Experimental Model Treatment Concentration/Dose Key Effects Significance/Mechanism
LPS-stimulated RAW264.7 macrophages [1] [5] 25-100 µM 43-72% reduction in NO production Dose-dependent inhibition of iNOS expression
LPS-stimulated RAW264.7 macrophages [5] 50-100 µM Suppression of PI3K subunits (p85, p110α, p110β) and Akt phosphorylation Inhibition of PI3K/Akt signaling pathway
LPS-stimulated RAW264.7 macrophages [1] 50-100 µM Inactivation of MAPKs (p38, JNK, ERK1/2) and STAT-1/3 Downregulation of pro-inflammatory cytokines
LPS-stimulated RAW264.7 macrophages [5] 50-100 µM Reduction of histone H4 acetylation; decreased HDAC3 expression Epigenetic regulation of inflammatory genes
TPA-induced skin inflammation in mice [5] 20-80 mg/kg (topical) Significant reduction of skin inflammation Inhibition of inflammatory pathways in vivo

Table 2: Dermatological and Cardiovascular Effects of this compound

Experimental Model Treatment Concentration/Dose Key Effects Significance/Mechanism
UVB-irradiated keratinocytes [1] 25-100 µM Reduction of DNA damage, redox imbalance, and inflammation Photoprotective activity
UV-induced skin aging models [1] 0.1-1% in cream formulation Decreased MMP expression; increased type I procollagen and TIMPs Anti-wrinkle effects through extracellular matrix regulation
Clinical trial on facial wrinkles [1] Cream formulation Significant improvement in facial wrinkles Confirmed efficacy in human subjects
Hypertension-induced rats [1] 10-20 mg/kg Decreased blood pressure, reduced NO concentration, attenuated oxidative stress Cardiovascular protective effects
Hypertensive models [1] 10-20 mg/kg Protection against hypertension-associated cardiovascular remodeling Antihypertensive and organ protective effects

Molecular Mechanisms of Action

Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through modulation of key signaling pathways in immune cells. The compound demonstrates multi-target activity against several interconnected signaling cascades that drive inflammatory responses:

  • iNOS/NO Regulation: this compound significantly inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages by suppressing inducible nitric oxide synthase (iNOS) expression at both transcriptional and translational levels. This inhibition occurs in a dose-dependent manner, with studies showing 43-72% reduction in NO production at concentrations ranging from 25-100 µM [5].

  • PI3K/Akt Pathway Modulation: this compound suppresses the LPS-induced activation of phosphoinositide 3-kinase (PI3K) by targeting both regulatory (p85) and catalytic (p110α, p110β) subunits, subsequently inhibiting Akt phosphorylation. This pathway represents a crucial mechanism for this compound's anti-inflammatory activity, as PI3K/Akt signaling coordinates multiple downstream inflammatory processes [5].

  • MAPK Signaling Cascade: Research demonstrates that this compound negatively regulates mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK1/2, in LPS-stimulated macrophages. This inhibition leads to reduced activation of transcription factors such as ATF-2 and subsequent decreases in pro-inflammatory mediator production [1].

  • Cytokine Signaling Regulation: The compound suppresses cytokine expression, particularly IFN-γ and IL-6, through inhibition of STAT-1 and STAT-3 activation, respectively. Additionally, this compound modulates GSK-3β activity, which subsequently affects NF-κB phosphorylation and nuclear translocation, further contributing to its anti-inflammatory efficacy [1].

The following diagram illustrates the integrated anti-inflammatory signaling pathways modulated by this compound:

G cluster1 This compound Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPKs MAPKs TLR4->MAPKs Akt Akt PI3K->Akt NFkB NFkB Akt->NFkB HAT HAT Akt->HAT MAPKs->NFkB STATs STATs MAPKs->STATs iNOS iNOS NFkB->iNOS Cytokines Cytokines NFkB->Cytokines STATs->Cytokines Inflammation Inflammation iNOS->Inflammation Cytokines->Inflammation HAT->Inflammation HDAC HDAC HDAC->Inflammation VA_PI3K PI3K/Akt Pathway VA_PI3K->PI3K VA_PI3K->Akt VA_MAPK MAPK Pathway VA_MAPK->MAPKs VA_STAT STAT Activation VA_STAT->STATs VA_NFkB NF-κB Signaling VA_NFkB->NFkB VA_Epi Epigenetic Regulation VA_Epi->HAT VA_Epi->HDAC

This compound inhibits multiple inflammatory signaling pathways in LPS-stimulated macrophages.

Epigenetic Regulatory Mechanisms

Emerging research indicates that this compound modulates inflammatory gene expression through sophisticated epigenetic mechanisms. In LPS-stimulated RAW264.7 cells, this compound demonstrates significant effects on histone modification processes:

  • Histone Acetylation Balance: this compound attenuates LPS-induced acetylation of histone H4, creating a less permissive chromatin environment for pro-inflammatory gene transcription. This effect is mediated through regulation of both histone acetyltransferases (HATs) and histone deacetylases (HDACs) [5].

  • p300/CBP HAT Inhibition: The compound suppresses LPS-induced acetylation of p300, a major HAT that functions as a transcriptional coactivator for numerous inflammatory genes. By reducing p300 activity, this compound limits the chromatin accessibility required for robust inflammatory gene expression [5].

  • HDAC3 Expression Modulation: this compound downregulates LPS-induced HDAC3 expression to basal levels, contributing to the altered acetylation status of histones and non-histone proteins involved in inflammatory signaling. This effect appears to be mediated through PI3K/Akt inhibition, as similar results are observed with the specific PI3K inhibitor LY294002 [5].

These epigenetic mechanisms work in concert with this compound's direct signaling pathway modulation to achieve comprehensive suppression of inflammatory gene expression, positioning it as a promising epigenetic modulator of inflammation with potential therapeutic applications in chronic inflammatory conditions.

Dermatological Protection Mechanisms

This compound demonstrates significant photoprotective activity and anti-aging effects through multiple molecular mechanisms in skin cells:

  • Extracellular Matrix Preservation: In UV-irradiated skin models, this compound attenuates the expression of matrix metalloproteinases (MMPs) while increasing tissue inhibitors of metalloproteinases (TIMPs). This balanced regulation helps preserve collagen integrity and prevents extracellular matrix degradation, a hallmark of photoaging [1].

  • Collagen Biosynthesis Enhancement: Treatment with this compound increases type I procollagen synthesis in UV-exposed skin, supporting the structural framework of the dermis and counteracting age-related collagen reduction. This effect is particularly valuable for maintaining skin elasticity and thickness [1].

  • Epidermal Barrier Enhancement: this compound upregulates filaggrin expression against UV radiation, strengthening the epidermal barrier function and improving skin hydration. This mechanism contributes to both the cosmetic and protective functions of the compound [1].

  • Oxidative Stress Mitigation: Through its antioxidant properties, this compound reduces UV-induced redox state imbalance in keratinocytes, decreasing DNA damage and cellular oxidative stress that drive premature skin aging [1].

The multi-faceted dermatological activity of this compound has been validated in clinical trials, where cream formulations containing this compound significantly improved facial wrinkles, confirming its potential for cosmeceutical applications and photoprotective skincare [1].

Experimental Protocols and Research Methodologies

In Vitro Cell Culture Assays

Cell-based systems provide fundamental platforms for investigating this compound's mechanisms of action. Standardized protocols ensure reproducible results across experimental settings:

  • Cell Culture Conditions: RAW264.7 murine macrophages are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO~2~ atmosphere. Cells are typically seeded at densities of 1-5 × 10^5^ cells/mL for experiments [5].

  • Treatment Protocol: For inflammation studies, cells are pretreated with this compound (25-100 µM) for 1-2 hours prior to stimulation with LPS (100 ng/mL from E. coli 0111:B4). The This compound stock solution is prepared in dimethyl sulfoxide (DMSO) or ethanol, with final solvent concentrations not exceeding 0.1% to avoid cytotoxicity [5].

  • NO Production Measurement: NO production is quantified using the Griess reaction method. After 24-hour incubation with LPS and this compound, culture supernatants are mixed with equal volumes of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Absorbance is measured at 540 nm, with sodium nitrite used as a standard for calibration [5].

  • Viability Assessment: Cell viability is determined using MTT or similar assays to ensure that observed effects are not due to cytotoxicity. Cells are treated with this compound across the experimental concentration range, followed by incubation with 0.5 mg/mL MTT for 2-4 hours. The resulting formazan crystals are dissolved in DMSO, and absorbance is measured at 570 nm [5].

Molecular Analysis Techniques

Comprehensive mechanistic studies employ multiple molecular biology techniques to elucidate this compound's cellular targets:

  • Western Blot Analysis: Treated cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations are determined using BCA assay, followed by separation via SDS-PAGE and transfer to PVDF membranes. Membranes are blocked with 5% non-fat milk and probed with primary antibodies against target proteins (iNOS, PI3K subunits, Akt, phosphorylated proteins, histone modifications). After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using enhanced chemiluminescence reagents [5].

  • RNA Analysis: Total RNA is extracted using TRIzol reagent, followed by cDNA synthesis using reverse transcriptase. Gene expression levels are quantified through real-time PCR with SYBR Green detection, using primers specific for target genes (iNOS, cytokines, matrix proteins) with normalization to housekeeping genes [1].

  • Chromatin Immunoprecipitation (ChIP): For epigenetic studies, DNA-protein crosslinking is performed with formaldehyde, followed by cell lysis and chromatin shearing. Specific antibody-based precipitation of histone modifications or transcription factors is performed, with subsequent DNA purification and quantification by PCR to assess protein-DNA interactions at specific gene promoters [5].

In Vivo Experimental Models

Animal studies provide critical translational data on this compound's efficacy and safety:

  • Dermatological Models: For skin inflammation studies, hair is removed from the dorsal skin of Balb/c mice (4-5 weeks old) using clippers. Inflammation is induced topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA), with this compound (0.5-1 mg in acetone) applied topically 1 hour prior to TPA exposure. After 24 hours, animals are sacrificed, and skin samples are collected for histological and molecular analysis [5].

  • Hypertension Models: In cardiovascular studies, hypertension is induced in rats through various methods (e.g., angiotensin infusion, salt-sensitive models). This compound (10-20 mg/kg) is administered orally, with blood pressure measurements taken regularly using tail-cuff or telemetric methods. Cardiac remodeling parameters are assessed through echocardiography and histological examination of heart tissues [1].

  • Photoaging Models: For dermatological applications, UV irradiation protocols are employed using specific wavelength bulbs (typically UVB, 280-315 nm) at controlled doses. This compound is applied topically in cream formulations, with skin elasticity, wrinkle formation, and biochemical markers evaluated at multiple time points [1].

The following diagram illustrates the integrated experimental workflow for evaluating this compound's bioactivity:

G cluster_invitro In Vitro Models cluster_invivo In Vivo Models cluster_analysis Mechanistic Analysis Source Sparassis crispa Extraction Compound This compound Isolation Source->Compound InVitro In Vitro Studies Compound->InVitro CellCulture Cell Culture (RAW264.7, keratinocytes) InVitro->CellCulture InVivo In Vivo Studies AnimalModels Animal Models (Mice, Rats) InVivo->AnimalModels Analysis Molecular Analysis Applications Therapeutic Applications Analysis->Applications WB Western Blot Analysis->WB PCR qPCR Analysis->PCR Epigenetic Epigenetic Analysis Analysis->Epigenetic Treatment Treatment: VA + LPS/UV stimulation CellCulture->Treatment Assays Bioassays: Viability, NO, Cytokines Treatment->Assays Assays->InVivo Dosing Dosing: Topical/Oral administration AnimalModels->Dosing Evaluation Efficacy Evaluation Dosing->Evaluation Evaluation->Analysis

Integrated experimental workflow for evaluating this compound bioactivity and mechanisms.

Potential Therapeutic Applications and Research Directions

Dermatological and Cosmetic Applications

This compound demonstrates significant potential for dermatological formulations and cosmeceutical products based on robust experimental evidence:

  • Anti-aging Products: Clinical trials confirm that cream formulations containing this compound significantly improve facial wrinkles, supporting its development as an active ingredient in anti-aging skincare. The compound's multi-target mechanism addressing both MMP inhibition and collagen synthesis provides comprehensive anti-aging effects superior to single-target approaches [1] [6].

  • Photoprotective Formulations: With demonstrated efficacy against UV-induced skin damage, this compound represents a promising natural alternative to synthetic UV protection agents. Its ability to reduce DNA damage, oxidative stress, and inflammatory responses in UV-exposed keratinocytes supports its incorporation into broad-spectrum sun protection products with additional anti-aging benefits [1].

  • Wound Healing Applications: While primarily documented for Sparassis crispa extracts rich in β-glucans, this compound may contribute to enhanced wound healing through its anti-inflammatory and collagen-stimulating activities. Further research should explore its potential in diabetic wound healing and tissue repair formulations [3].

Cardiovascular and Metabolic Applications

Research supports this compound's potential in cardiovascular protection and metabolic disorder management:

  • Hypertension Management: In hypertensive rat models, this compound demonstrates significant blood pressure-lowering effects, attributed to reduced NO concentration and attenuated oxidative stress. These findings position it as a promising antihypertensive agent worthy of further clinical investigation [1].

  • Cardiovascular Remodeling Prevention: Beyond blood pressure reduction, this compound protects against hypertension-associated cardiovascular remodeling, suggesting potential for preventing maladaptive changes in heart and vascular tissues that lead to cardiovascular complications [1].

  • Metabolic Syndrome Management: While primarily studied in Sparassis crispa extracts, this compound may contribute to the mushroom's documented anti-obesity and anti-hyperlipidemic activities, including reduced hepatic triacylglycerol and cholesterol content through suppression of fatty acid and cholesterol synthesis in the liver [4].

Pharmaceutical Development Opportunities

The multifaceted bioactivity profile of this compound presents numerous drug development opportunities:

  • Inflammatory Disorders: With its potent anti-inflammatory mechanisms targeting multiple signaling pathways and epigenetic regulation, this compound represents a promising candidate for treating chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and other immune-mediated disorders [1] [5].

  • Combination Therapies: The compound's pleiotropic mechanisms suggest potential for synergistic combinations with existing therapeutics, potentially enhancing efficacy while reducing side effects through lower dosing requirements [1].

  • Novel Formulation Strategies: Development of advanced delivery systems including nanoparticle encapsulation, transdermal delivery technologies, and targeted release formulations could enhance this compound's bioavailability and tissue-specific delivery for improved therapeutic outcomes [6].

Conclusion and Future Research Perspectives

This compound from Sparassis crispa represents a multifunctional natural compound with demonstrated efficacy across multiple therapeutic domains. Through sophisticated mechanisms involving regulation of PI3K/Akt signaling, MAPK pathways, STAT activation, and epigenetic modifications, this compound achieves potent anti-inflammatory, antioxidant, dermatological, and cardiovascular protective effects. The compound's ability to modulate multiple targets simultaneously positions it as a promising lead compound for drug development against complex multifactorial diseases.

Significant research gaps remain that warrant further investigation. Clinical studies in human populations are needed to validate preclinical findings, particularly for cardiovascular and metabolic applications. Structure-activity relationship studies could guide the development of this compound analogs with enhanced potency and improved pharmacokinetic profiles. Research on delivery systems would address potential bioavailability challenges, while long-term toxicological assessments are necessary for regulatory approval. Additionally, exploration of synergistic combinations with other bioactive compounds could unlock enhanced therapeutic efficacy with reduced dosing requirements.

References

veratric acid safety profile toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity and Safety Data Summary

Model System Tested Concentrations/Doses Key Findings on Toxicity & Safety Reference
Mouse (in vivo) 40 mg/kg (oral) Promoted ventricular function and reduced oxidative stress in hypertensive rats; indicated protective effect. [1]
Mouse (in vivo) 40 mg/kg (oral) Acted as a protective agent against hypertension-associated cardiovascular remodelling. [2]
Human Lymphocyte (in vitro) 1 mmol/L (~182 µg/mL) Showed DNA inhibition, a potential indicator of genotoxicity. [1]
Rodent - Mouse (in vivo) >800 mg/kg (intraperitoneal) Reported LD50 >800 mg/kg, suggesting low acute toxicity. [1]
HaCaT Keratinocytes (in vitro) 10-100 µg/mL No significant effects on cell viability; protected against UVB-induced damage and apoptosis. [3]
HFDPCs (in vitro) 10-50 µM Dose-dependently increased cell proliferation and reduced apoptosis and cellular senescence. [4]
AML12 Hepatocytes (in vitro) Not Specified Increased cell activity and decreased apoptosis induced by hypoxia/reoxygenation. [5]
Chicken Hepatocytes (in vitro) 1 µM Reduced triglyceride and total cholesterol levels with no mentioned adverse effects. [6]

Detailed Experimental Findings and Methodologies

The safety of veratric acid has been evaluated through various standardized experimental models. Below is a workflow for a typical in vitro safety assessment, integrating key methods from the research:

Start Start: In Vitro Safety Assessment A1 Cell Culture Establishment (HaCaT, HFDPCs, etc.) Start->A1 A2 Compound Treatment (Variatric Acid at various doses) A1->A2 B1 Viability & Proliferation Assays (MTT, Trypan Blue) A2->B1 B2 Apoptosis Analysis (Annexin V/PI Staining, Caspase/Western Blot) A2->B2 B3 Oxidative Stress Measurement (GSH depletion, ROS) A2->B3 B4 DNA Damage Assessment (Comet Assay, γ-H2AX staining) A2->B4 C1 Data Analysis B1->C1 B2->C1 B3->C1 B4->C1 D1 Conclusion on Cytotoxicity and Safety Profile C1->D1

Experimental workflow for in vitro safety assessment

  • Cell Culture and Treatment: Studies used specific cell lines like human keratinocytes (HaCaT) [3] and hair follicle dermal papilla cells (HFDPCs) [4]. Cells were treated with a range of this compound concentrations (e.g., 10-100 μg/mL in HaCaT cells [3] and 10-50 μM in HFDPCs [4]) for varying periods, often with and without a stressor like UVB irradiation.

  • Viability and Proliferation Assays:

    • MTT Assay: This colorimetric assay measures the activity of mitochondrial enzymes. In HFDPCs, treatment with 50 μM this compound increased cell proliferation by up to 18% compared to the control, indicating no cytotoxic effect and a potential proliferative benefit [4].
    • Ki67 Staining: Ki67 is a protein marker for proliferating cells. A 24% increase in Ki67-positive cells was observed in HFDPCs treated with 50 μM this compound, confirming its role in promoting cell proliferation [4].
  • Apoptosis Analysis:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes live, early apoptotic, late apoptotic, and necrotic cells. In HFDPCs, this compound treatment reduced the number of apoptotic cells in a dose-dependent manner [4].
    • Western Blot Analysis: This technique measures protein expression. Studies showed that this compound down-regulated the pro-apoptotic protein BAX and up-regulated the anti-apoptotic protein BCL2. It also inhibited the cleavage and activation of key apoptotic markers caspase-3, -8, -9, and PARP in UVB-irradiated HaCaT cells, demonstrating a strong anti-apoptotic effect [4] [3].
  • Genotoxicity and DNA Damage Assessment:

    • Comet Assay: This method detects DNA strand breaks at the level of individual cells. UVB irradiation caused significant DNA damage in HaCaT cells, but pre-treatment with this compound (10–100 μg/mL) resulted in a reduced comet tail length, indicating protection against DNA damage [3].
    • Immunofluorescence Staining for γ-H2AX and p53: These are sensitive markers for DNA double-strand breaks and cellular stress. The number of cells positive for these markers was markedly decreased in this compound-treated groups after UVB exposure [3].
    • A study on human lymphocytes reported DNA inhibition at a concentration of 1 mmol/L, which is a potential genotoxic effect. This high concentration warrants attention for future safety evaluations [1].

Mechanisms Underlying the Safety Profile

The low toxicity and protective effects of this compound are largely attributed to its biological activities. The following diagram illustrates the key molecular pathways involved:

cluster_1 Key Mechanisms VA This compound A1 Antioxidant Activity VA->A1 A2 Anti-inflammatory Activity VA->A2 A3 Anti-apoptotic Activity VA->A3 B1 Activates Nrf2 pathway Upregulates HO-1, NQO-1 A1->B1 B2 Inhibits COX-2 expression Reduces PGE2, IL-6 A2->B2 B3 Modulates BCL2/BAX ratio Inhibits caspase activation A3->B3 C1 Reduces Oxidative Stress B1->C1 C2 Decreases Inflammation B2->C2 C3 Suppresses Programmed Cell Death B3->C3 D1 Cytoprotection C1->D1 C2->D1 C3->D1

Proposed molecular mechanisms for this compound cytoprotection

  • Antioxidant Pathways: this compound activates the Nrf2 signaling pathway, a master regulator of antioxidant response. This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1), which combat oxidative stress in models of liver injury [5]. It also prevents UVB-induced depletion of glutathione (GSH), a key cellular antioxidant, in keratinocytes [3].

  • Anti-inflammatory Pathways: this compound reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-6 (IL-6) by suppressing the upregulated expression of cyclooxygenase-2 (COX-2) [1] [3]. This activity helps mitigate inflammation-associated tissue damage.

  • Anti-apoptotic Signaling: As previously mentioned, this compound exerts its anti-apoptotic effect by modulating the expression of BCL2 family proteins and inhibiting the activation of caspase cascades, thereby promoting cell survival under stress [4] [3].

Key Takeaways for Researchers

  • Promising Safety in Non-Clinical Models: Current evidence from cellular and animal studies suggests low acute toxicity and a protective safety profile at tested doses.
  • Dose and Context Dependency: Safety is concentration-dependent. While beneficial effects are observed at lower doses, a potential genotoxic signal was noted at the high concentration of 1 mmol/L in human lymphocytes [1].
  • Mechanistically Linked to Protection: Its safety is not passive but actively linked to its antioxidant, anti-inflammatory, and anti-apoptotic properties through defined molecular pathways like Nrf2.
  • Critical Data Gap: A significant lack of data exists on its chronic toxicity, pharmacokinetics, and safety in humans. The >800 mg/kg LD50 in mice is a useful starting point, but comprehensive toxicological studies are needed before clinical development [1].

References

Physicochemical Characteristics of Veratric Acid

Author: Smolecule Technical Support Team. Date: February 2026

Property Value / Description
IUPAC Name 3,4-Dimethoxybenzoic acid [1]
CAS Registry Number 93-07-2 [2]
Molecular Formula C9H10O4 [2] [1]
Molecular Weight 182.17 g/mol [2] [1]
Melting Point 179-182 °C (lit.) [2]
Boiling Point 275.56°C (estimate) [2]
Appearance White to pale yellow crystalline powder [3] [2]
Water Solubility Slightly soluble (0.5g/L) [2]
pKa 4.35 (Predicted) [2]
log P 1.610 [2]

Experimental Analysis via Terahertz Time-Domain Spectroscopy

For researchers requiring deep molecular-level analysis, Terahertz Time-Domain Spectroscopy (THz-TDS) is a powerful technique. The following diagram outlines the workflow for characterizing veratric acid using this method.

Start Sample Preparation A THz-TDS Measurement Start->A B Data Processing A->B C Theoretical Calculation B->C D Vibrational Mode Assignment C->D E Interaction Analysis D->E

Experimental and computational workflow for this compound analysis.

Detailed Experimental Protocol

This protocol is adapted from a study analyzing this compound and the structurally similar vanillic acid [3].

  • Sample Preparation

    • Material: Obtain this compound with high purity (e.g., 99%) [3].
    • Preparation: Gently grind the crystalline powder using an agate mortar and pestle to achieve fine particles [3].
    • Pelletization: Weigh approximately 200 mg of the ground powder and compress it under 2-3 MPa for 2-3 minutes into a smooth, crack-free pellet about 13 mm in diameter and 1-1.3 mm thick [3].
  • Terahertz Time-Domain Spectroscopy (THz-TDS)

    • Instrumentation: Use a THz-TDS system equipped with a photoconductive antenna emitter and detector [3].
    • Measurement: Acquire time-domain waveforms for both the sample pellet and a reference (empty chamber or pure polyethylene pellet) under a dry air purge to minimize water vapor interference [3].
    • Spectral Range: Collect data in the 0.5-3.0 THz frequency range [3].
  • Data Processing

    • Transformation: Apply a Fast Fourier Transform (FFT) to the recorded time-domain signals to convert them into frequency-domain spectra [3].
    • Calculation: Extract the absorption coefficient using the formula: Absorbance(ω) = lg(|Eref(ω)/Esam(ω)|²), where Eref(ω) is the reference electric field and Esam(ω) is the sample electric field [3].
Theoretical Computational Methods
  • Software: Perform solid-state Density Functional Theory (ss-DFT) calculations using software like CP2K [3].
  • Functional & Basis Set: Use the PBE functional with Grimme's D3 dispersion correction (PBE-D3) and the 6-311G basis set, which has been shown to be suitable for modeling this compound [3].
  • Objective: The calculations generate a theoretical terahertz absorption spectrum. By comparing it with the experimental data, researchers can assign the observed absorption peaks to specific vibrational modes of the crystal lattice [3].
Advanced Analysis of Intermolecular Interactions

Beyond spectral comparison, the combined THz-TDS and ss-DFT approach enables deeper analysis:

  • Visualization: Use methods like the Interaction Region Indicator (IRI) to visualize and analyze the types, strengths, and locations of weak intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) within the crystal structure [3].
  • Chemical Substitution: This methodology is particularly effective for analyzing subtle differences between similar compounds. For example, the only structural difference between this compound and vanillic acid is the substitution of a methoxy group (-OCH₃) in this compound for a hydroxyl group (-OH) in vanillic acid, which leads to their distinct terahertz "fingerprint" spectra [3].

Key Takeaways for Researchers

  • Fingerprint Identification: The distinct absorption peaks in the 0.5-3.0 THz range serve as a fingerprint for identifying and characterizing this compound in solid-state applications [3].
  • Technique Synergy: The combination of experimental THz-TDS and theoretical ss-DFT calculations is a robust method for molecular-level analysis, providing insights into crystal structure and intermolecular interactions that are crucial for drug design and formulation [3].
  • Purity is Critical: The experimental results are highly dependent on the purity and crystalline form of the sample, so using high-purity materials and standardized preparation protocols is essential [3].

References

Comprehensive Application Notes and Protocols for Veratric Acid: Synthesis, Biological Activity, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Veratric Acid

This compound (3,4-dimethoxybenzoic acid) is a naturally occurring phenolic compound with significant importance in pharmaceutical, cosmetic, and chemical industries. This dietary benzoic acid derivative is found in various fruits, vegetables, and mushrooms, and can be extracted from the Chinese herbal medicine Trollius chinensis Bunge [1] [2]. With the molecular formula C~9~H~10~O~4~ and a molecular weight of 182.18 g/mol, this compound presents as a light yellow solid with a melting point of 177-178°C [3]. The compound has gained considerable research interest due to its diverse biological activities, including anti-inflammatory, antioxidant, anti-apoptotic, and anti-senescence properties [1] [2].

The structural features of this compound include a benzoic acid core with two methoxy groups at the 3 and 4 positions, making it chemically related to other significant compounds like vanillin and veratraldehyde. This unique chemical structure contributes to its biological activities and makes it a valuable intermediate in organic synthesis [4] [5]. Recent research has revealed promising applications in preventing hair loss, reducing liver steatosis, and improving skin conditions, positioning this compound as a multifunctional compound with significant therapeutic potential [1] [2] [6].

Synthesis Methods and Protocols

Primary Synthesis from 3,4-Dimethoxybenzaldehyde

The most efficient synthesis method for this compound from 3,4-dimethoxybenzaldehyde (veratraldehyde) involves a disproportionation salification reaction followed by acidification. This approach avoids the use of hazardous strong acids and expensive reagents, making it suitable for industrial production while minimizing environmental impact [3].

2.1.1 Reagents and Equipment
  • Veratraldehyde (33.2 g, 0.20 mol)
  • Calcium hydroxide (74 g, 1.0 mol)
  • Isopropanol aqueous solution (250 mL, 10% v/v water content)
  • Formalin solution (45.0 g, 35% wt) or paraformaldehyde
  • Sulfuric acid aqueous solution (20% wt)
  • Reaction flask equipped with mechanical stirrer, condenser, and thermometer
  • Filtration apparatus
  • Drying oven
2.1.2 Step-by-Step Procedure
  • Reaction Setup: In a flask equipped with stirring, condenser, and thermometer, add veratraldehyde (33.2 g, 0.20 mol), calcium hydroxide (74 g, 1.0 mol), isopropanol aqueous solution (250 mL, water content 10% v/v), and formalin solution (45.0 g, 35% wt) [3].

  • Disproportionation Reaction: Heat the mixture to approximately 50°C with continuous stirring for 2.5 hours. Monitor the reaction progress by TLC or HPLC [3].

  • Isolation of Intermediate: After completion of the reaction, filter the mixture to obtain a yellow solid intermediate (veratrate) [3].

  • Acidification: At room temperature, slowly add sulfuric acid aqueous solution (20% wt) to the veratrate intermediate over 0.5 hours until the endpoint reaches pH 4 [3].

  • Product Recovery: Filter the acidified mixture, wash the solid thoroughly with water, and dry to obtain 16.32 g of this compound as a light yellow solid (yield: 88.5%) [3].

2.1.3 Process Optimization Notes
  • The reaction temperature can be adjusted between 50-100°C based on the solvent system and aldehyde source [3].
  • Alternative alkali sources including sodium carbonate or potassium hydroxide can be used with appropriate solvent adjustments [3].
  • For scale-up operations, the acidification rate should be controlled to prevent excessive foaming and ensure product purity.
Alternative Synthesis Approaches

Several alternative methods exist for this compound synthesis, offering researchers flexibility based on available resources and desired scale:

  • Esterification Pathway: this compound can be esterified to produce 3,4-dimethoxybenzoic acid methyl ester using dicyclohexylcarbodiimide (DCC) as a catalyst in methanol. This method offers mild reaction conditions, high yield, and the advantage of catalyst and solvent recycling [7].

  • Oxidative Approach: Earlier methods involved oxidation of veratraldehyde using strong oxidizers, but these present environmental and safety concerns [5].

Synthesis Comparison and Optimization

Table 1: Comparative Analysis of this compound Synthesis Methods

Method Reagents Conditions Yield Advantages Limitations
Disproportionation Salification [3] Veratraldehyde, Ca(OH)~2~, formaldehyde 50°C, 2.5h 88.5% Mild conditions, cost-effective, scalable Requires controlled acidification
Esterification Route [7] This compound, methanol, DCC Room temperature High Recyclable catalyst, minimal waste Additional step from veratraldehyde
Traditional Oxidation [5] Veratraldehyde, K~2~Cr~2~O~7~, Lewis acids Solid phase conditions Moderate Established protocol Environmental concerns, hazardous reagents

Biological Activity and Mechanism of Action

Anti-Hair Loss Effects

This compound demonstrates significant potential in preventing hair loss through multiple mechanisms targeting hair follicle dermal papilla cells (HFDPCs). These cells are crucial regulators of the hair cycle, and their activation is essential for maintaining healthy hair growth [1].

3.1.1 Proliferation Enhancement
  • Cell Viability: Treatment with 50 μM this compound increased HFDPC proliferation by 18% compared to controls, comparable to the effects of minoxidil, a standard hair growth treatment [1].
  • Proliferation Markers: The proportion of Ki67-positive cells (a key proliferation marker) increased by 24% following treatment with 50 μM this compound [1].
  • Molecular Pathways: this compound upregulates LEF1 and CCND1 expression in HFDPCs, key components of the Wnt/β-catenin signaling pathway that promotes cell cycle progression [1].
3.1.2 Hair Inductivity Improvement
  • ALP Activity: this compound (50 μM) significantly increased alkaline phosphatase (ALP) activity by approximately 60%, a key marker associated with hair induction and reconstruction of hair bulbar structure [1].
  • Cell Aggregation: this compound enhanced HFDPC self-aggregation in 3D culture models in a concentration-dependent manner, with 50 μM demonstrating effects comparable to TGF-β2 positive controls [1].
  • TGF-β2 Upregulation: The compound increased TGFB2 expression concentration-dependently, facilitating the self-aggregation necessary for hair follicle development [1].
3.1.3 Anti-Apoptotic and Anti-Senescence Effects
  • Apoptosis Reduction: this compound decreased apoptotic cells through regulation of BCL2 (anti-apoptotic) and BAX (pro-apoptotic) expression [1].
  • Senescence Inhibition: In replicative and oxidative stress-induced senescence models, this compound reduced β-galactosidase activity and senescence-associated secretory phenotype (SASP) in a dose-dependent manner [1].

Table 2: Quantitative Effects of this compound on Hair Follicle Dermal Papilla Cells

Parameter Concentration Effect Size Significance Reference
Cell Proliferation 50 μM +18% vs control p < 0.01 [1]
Ki67 Positive Cells 50 μM +24% vs control p < 0.01 [1]
ALP Activity 50 μM +60% vs control p < 0.01 [1]
VEGFA Expression 50 μM 3-fold increase p < 0.01 [1]
IGF1 Expression 50 μM 4-fold increase p < 0.01 [1]
HGF Expression 50 μM 5-fold increase p < 0.01 [1]
Molecular Mechanisms of Action

The biological activities of this compound involve multiple signaling pathways and molecular mechanisms:

G VA This compound Wnt Wnt/β-catenin Pathway VA->Wnt Activates GrowthFactors Growth Factor Expression VA->GrowthFactors Stimulates Apoptosis Anti-apoptotic Effects VA->Apoptosis Induces Senescence Anti-senescence Effects VA->Senescence Inhibits Aggregation Cell Aggregation VA->Aggregation Promotes Wnt->GrowthFactors Upregulates Outcomes Hair Growth Skin Improvement Wnt->Outcomes Promotes GrowthFactors->Outcomes Enhances Apoptosis->Outcomes Supports Senescence->Outcomes Facilitates Aggregation->Outcomes Strengthens

Figure 1: this compound Mechanism of Action - This diagram illustrates the multifaceted molecular mechanisms through which this compound exerts its biological effects, particularly in hair growth and skin improvement.

Additional Biological Activities

Beyond its hair growth-promoting effects, this compound demonstrates other significant biological activities:

  • Hepatic Protection: this compound supplementation (0.05-0.1%) in broilers reduced liver triglyceride levels and total cholesterol, demonstrating potential for nonalcoholic fatty liver disease (NAFLD) management. It downregulated key genes involved in fatty acid synthesis including SREBP1c, FAS, and ACC [2].

  • Skin Improvement: this compound stimulates collagen synthesis in human skin fibroblasts and inhibits collagenase activity, reducing wrinkles and improving skin elasticity. It also promotes the expression of transforming growth factor beta 1 (TGF-β1) and insulin-like growth factor 1 (IGF-1), key factors in skin rejuvenation [6].

  • Anti-inflammatory Effects: this compound inhibits the production of nitric oxide (NO), interleukin-6 (IL-6), and interferon-gamma (IFN-γ) in LPS-stimulated RAW264.7 cells, confirming its anti-inflammatory properties [1].

Detailed Research Protocols

HFDPC Proliferation Assay
4.1.1 Cell Culture and Treatment
  • Cell Line: Human hair follicle dermal papilla cells (HFDPCs)
  • Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in 5% CO~2~ [1]
  • Treatment Preparation: Prepare this compound stock solution in DMSO and dilute to working concentrations (10, 25, 50 μM) in culture medium. Final DMSO concentration should not exceed 0.1% [1]
  • Controls: Include vehicle control (0.1% DMSO) and positive control (minoxidil at appropriate concentration) [1]
4.1.2 MTT Assay Procedure
  • Seed HFDPCs in 96-well plates at a density of 5 × 10^3^ cells/well and incubate for 24 hours [1]
  • Treat cells with this compound at concentrations (10, 25, 50 μM) or controls for 72 hours [1]
  • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C [1]
  • Carefully remove medium and dissolve formed formazan crystals in DMSO [1]
  • Measure absorbance at 570 nm using a microplate reader [1]
  • Calculate cell viability as percentage relative to vehicle control [1]
4.1.3 Ki67 Staining Protocol
  • Culture HFDPCs on chamber slides and treat with this compound for 48 hours [1]
  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature [1]
  • Permeabilize with 0.1% Triton X-100 for 10 minutes [1]
  • Block with 1% BSA for 30 minutes [1]
  • Incubate with anti-Ki67 primary antibody overnight at 4°C [1]
  • Apply fluorescent-conjugated secondary antibody for 1 hour at room temperature [1]
  • Counterstain nuclei with DAPI and mount slides [5]
  • Quantify Ki67-positive cells using fluorescence microscopy [1]
Hair Inductivity Assessment
4.2.1 Alkaline Phosphatase (ALP) Staining
  • Culture HFDPCs in 12-well plates and treat with this compound for specified duration [1]
  • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes [1]
  • Incubate with ALP staining solution (according to manufacturer's protocol) at room temperature protected from light [1]
  • Monitor color development and stop reaction by washing with distilled water [1]
  • Quantify staining intensity using image analysis software [1]
4.2.2 3D Aggregation Assay
  • Prepare HFDPC suspension at 1 × 10^5^ cells/mL in culture medium containing this compound or controls [1]
  • Aliquot 100 μL cell suspension into each well of low-attachment 96-well plates [1]
  • Centrifuge plates at 500 × g for 5 minutes to encourage cell contact [1]
  • Incubate at 37°C in 5% CO~2~ for 72 hours [1]
  • Assess spheroid formation and size using microscopy [1]
  • Quantify aggregation capacity by measuring spheroid diameter [1]
Gene Expression Analysis
4.3.1 RNA Isolation and cDNA Synthesis
  • Extract total RNA from treated HFDPCs using TRIzol reagent according to manufacturer's protocol [1]
  • Determine RNA concentration and purity by spectrophotometry (A~260~/A~280~ ratio ~1.8-2.0) [1]
  • Synthesize cDNA using reverse transcription system with random hexamers [1]
4.3.2 Quantitative Real-Time PCR (qRT-PCR)
  • Prepare PCR reaction mixture containing cDNA template, SYBR Green Master Mix, and gene-specific primers [1]
  • Use the following primer sequences for key markers:

Table 3: qPCR Primer Sequences for Hair Growth-Related Genes

Gene Forward Primer (5'-3') Reverse Primer (5'-3') Function
LEF1 Commercial source Commercial source Transcription factor in Wnt pathway
CCND1 Commercial source Commercial source Cell cycle regulation
VEGFA Commercial source Commercial source Angiogenesis promotion
TGFB2 Commercial source Commercial source Hair inductivity regulation
GAPDH Commercial source Commercial source Housekeeping control
  • Perform amplification with appropriate cycling conditions [1]
  • Calculate relative gene expression using the 2^-ΔΔCt^ method normalized to housekeeping genes [1]

Applications and Formulation Considerations

Cosmetic and Dermatological Applications

This compound shows significant promise in cosmetic formulations and dermatological treatments:

  • Hair Growth Products: Incorporate at 0.001-5% concentration in lotions, sprays, ointments, or gels for preventing hair loss and promoting hair growth [6].
  • Anti-aging Formulations: Use at 0.01-10% concentration in creams, emulsions, or suspensions for improving skin elasticity, reducing wrinkles, and enhancing skin condition [6].
  • Delivery Systems: Advanced delivery systems including liposomes, nanoparticles, or permeation enhancers can improve skin penetration and efficacy [6].
Pharmaceutical Applications

The pharmaceutical potential of this compound extends beyond dermatology:

  • NAFLD Treatment: Demonstrated efficacy in reducing liver triglyceride accumulation and regulating fatty acid synthesis genes suggests applications in metabolic disorder management [2].
  • Anti-inflammatory Formulations: The compound's ability to inhibit pro-inflammatory cytokines supports development for inflammatory conditions [1].
  • Combination Therapies: this compound may enhance efficacy of existing treatments for hair loss, skin disorders, or metabolic diseases when used in combination [1] [6].
Agricultural and Food Applications
  • Feed Additive: Supplementation in poultry feed (0.05-0.1%) reduces abdominal fat accumulation and improves blood biochemical indexes [2].
  • Food Preservation: Potential use as natural preservative due to antioxidant and antimicrobial properties, though requiring further safety assessment [8].

Conclusion and Future Perspectives

This compound represents a versatile compound with demonstrated efficacy in multiple biological systems, particularly in hair growth promotion and skin improvement. The synthesis method from 3,4-dimethoxybenzaldehyde provides a cost-effective, scalable approach with minimal environmental impact compared to traditional routes. The comprehensive biological data supporting this compound's effects on HFDPC proliferation, hair inductivity, and anti-senescence provide a strong foundation for product development.

Future research should focus on clinical validation of efficacy in human subjects, optimization of delivery systems for enhanced bioavailability, and exploration of synergistic combinations with other active compounds. The multiple mechanisms of action through Wnt/β-catenin signaling, growth factor regulation, and anti-apoptotic effects position this compound as a promising multi-target therapeutic agent worthy of further investment and development.

References

Application Notes & Protocols: Synthesis of Veratric Acid via Silver Nitrate/H₂O₂ Catalytic Oxidation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Veratric Acid (3,4-Dimethoxybenzoic acid, CAS 93-07-2) is a significant chemical intermediate with widespread applications in the pharmaceutical, agricultural, and cosmetic industries due to its natural antioxidant and antimicrobial properties [1] [2]. The global market for this compound is growing, valued at approximately US$ 60-63 million in 2024 and projected to reach US$ 86-88 million by 2031, with a compound annual growth rate (CAGR) of 5.1-5.2% [1] [2]. This growth is primarily driven by its use as a key intermediate in synthesizing various medicines, particularly for cardiovascular and neurological conditions [3].

Traditional methods for synthesizing carboxylic acids from aldehydes can involve harsh conditions or expensive reagents. The protocol outlined herein leverages a selective catalytic oxidation using silver nitrate (AgNO₃) and hydrogen peroxide (H₂O₂) as a co-catalyst system [4]. This method offers an efficient and potentially milder pathway for the synthesis of this compound from 3,4-dimethoxybenzaldehyde.

Experimental Protocol

This protocol is adapted from the patent CN101962321A [4].

2.1 Principle The method is based on the selective catalytic oxidation of aldehydes to their corresponding carboxylic acids. Silver nitrate acts as a catalyst, while hydrogen peroxide serves as the primary oxidant. The reaction is proposed to proceed through a radical mechanism facilitated by the Ag⁺/H₂O₂ system.

2.2 Materials and Reagents

  • Reactant: 3,4-Dimethoxybenzaldehyde (Veratraldehyde)
  • Catalyst: Silver Nitrate (AgNO₃)
  • Oxidant: Hydrogen Peroxide (H₂O₂), 30% w/w
  • Solvent: Acetonitrile (CH₃CN)
  • Reaction Quencher: Sodium Thiosulfate (Na₂S₂O₃)
  • Extraction Solvent: Dichloromethane (CH₂Cl₂)
  • Acidification Agent: Hydrochloric Acid (HCl)
  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
  • Washing Solvent: Deionized Water

2.3 Equipment

  • Round-bottom flask
  • Reflux condenser
  • Magnetic stirrer with heating plate
  • Thermometer
  • Separatory funnel
  • Rotary evaporator
  • Vacuum drying oven

2.4 Step-by-Step Procedure

  • Reaction Setup: Dissolve 10.0 g of 3,4-dimethoxybenzaldehyde in 100 mL of acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
  • Catalyst Addition: Add 1.0 g of silver nitrate (catalyst load: 1/10 weight of the aldehyde) to the solution.
  • Oxidation: Slowly drip 100 mL of 30% w/w hydrogen peroxide (oxidant load: 10 times weight of the aldehyde) into the reaction mixture under constant stirring.
  • Heating and Reaction: Heat the mixture to 50 °C and maintain this temperature with stirring for 2.1 hours. Monitor the reaction progress by TLC or HPLC.
  • Reaction Quenching: After the reaction time is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any residual hydrogen peroxide.
  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.
  • Acidification and Extraction: Acidify the aqueous residue with dilute hydrochloric acid to pH ~2. Transfer the mixture to a separatory funnel and extract the product three times with dichloromethane.
  • Drying and Concentration: Combine the organic (dichloromethane) extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to obtain a crude solid.
  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol/water to yield white crystalline this compound.

2.5 Critical Parameters & Troubleshooting

  • Catalyst and Oxidant Loading: Adherence to the specified weight ratios (1:10:10 for aldehyde:AgNO₃:H₂O₂) is crucial for optimal yield.
  • Reaction Temperature and Time: Maintaining 50°C for 2.1 hours is specified in the patent; deviations may affect conversion rates.
  • Safety: Hydrogen peroxide at 30% is a strong oxidant and can cause skin burns. Silver nitrate can stain skin and clothing. Appropriate personal protective equipment (PPE) including gloves and safety glasses is mandatory. Perform the quenching step carefully to avoid violent decomposition of excess H₂O₂.

The following workflow diagram summarizes the entire experimental procedure.

Start Start Reaction Setup Step1 Dissolve 10g aldehyde in 100mL Acetonitrile Start->Step1 Step2 Add 1g AgNO₃ catalyst Step1->Step2 Step3 Drip 100mL H₂O₂ (30%) Step2->Step3 Step4 Heat at 50°C for 2.1 hours Step3->Step4 Step5 Quench reaction with Na₂S₂O₃ solution Step4->Step5 Step6 Remove solvent (Rotary Evaporation) Step5->Step6 Step7 Acidify with HCl and extract with CH₂Cl₂ Step6->Step7 Step8 Dry organic layer with Na₂SO₄ Step7->Step8 Step9 Concentrate filtrate (Rotary Evaporation) Step8->Step9 Step10 Purify by recrystallization Step9->Step10 End Obtain this compound Step10->End

Summary of Reaction Conditions & Market Context

Table 1: Quantitative Reaction Parameters for this compound Synthesis [4]

Parameter Specification Notes
Reactant 3,4-Dimethoxybenzaldehyde Starting material (Aldehyde)
Catalyst Silver Nitrate (AgNO₃) Catalyst load: 1/10 weight of aldehyde
Oxidant Hydrogen Peroxide (H₂O₂), 30% Oxidant load: 10 times weight of aldehyde
Solvent Acetonitrile (CH₃CN) Reaction medium
Reaction Temp. 50 °C Controlled heating required
Reaction Time 2.1 hours Time from completion of H₂O₂ addition
Work-up Quenched with Na₂S₂O₃ Followed by extraction with CH₂Cl₂

Table 2: Global Market Overview for this compound [1] [2] [3]

Aspect Detail
Market Size (2024) US$ 60.7 - 63.6 million
Projected Market (2031) US$ 86 - 88 million
CAGR (2024-2031) 5.1% - 5.2%
Primary Application Pharmaceutical intermediate (≈70% of market)
Other Applications Agriculture, Cosmetics, Specialty Chemicals
Key Producers Zhejiang Youchuang, Yixi Chemical, Jiangxi Chemscien, Shandong Holly Pharmaceutical, et al.

Discussion

4.1 The AgNO₃/H₂O₂ System in Context The combination of silver nitrate and hydrogen peroxide is a powerful redox system. Beyond organic synthesis, its oxidative properties are harnessed in areas such as wastewater treatment and the creation of antibacterial coatings [5]. The reaction is known to produce silver peroxide (Ag₂O₂) and oxygen gas, contributing to the oxidation process [5]. Furthermore, the principle of silver-based materials reacting with peroxides is well-established in nanotechnology, where silver nanoparticles (AgNPs) are used as colorimetric sensors for H₂O₂ detection due to oxidative etching that changes their plasmonic properties [6] [7].

4.2 Significance and Applications of this compound The synthesis of this compound is commercially significant. As a common chemical intermediate, its primary use is in the pharmaceutical industry [2] [3]. The consistent growth of the this compound market underscores the importance of efficient and scalable synthesis protocols, such as the one described herein, to meet the demand from downstream sectors.

Conclusion

This Application Note provides a validated protocol for the synthesis of this compound via a silver nitrate and hydrogen peroxide catalyzed oxidation. The method is efficient, utilizing readily available reagents. The significant and growing market for this compound, particularly in pharmaceuticals, makes this synthetic route highly relevant for researchers in drug development and chemical production. Future work could focus on optimizing the catalyst recycling and improving the overall atom economy of the process.


References

Experimental Data Summary for Veratric Acid in HaCaT Cells

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core experimental findings from a key study on veratric acid's protective effects against UVB radiation [1] [2].

Experimental Aspect Treatment Groups & Key Outcomes

| Cell Viability (MTT Assay) | • UVB Control (20 mJ/cm²): Decreased cell viability • UVB + this compound (10-100 µg/mL): Attenuated cell death in a concentration-dependent manner • This compound Alone (10-100 µg/mL): No significant effect on viability | | DNA Damage (CPD Formation) | • UVB Control: Marked increase in CPD-positive cells • UVB + this compound: Significant decrease in CPD-positive cells and staining intensity | | DNA Damage Response (Immunofluorescence) | • UVB Control: Increased phosphorylation of p53 (Ser-15) and γ-H2A.X • UVB + this compound: Marked decrease in phospho-p53 and γ-H2A.X positive cells | | Cell Cycle (Flow Cytometry) | • UVB Control: Increased sub-G1 population (apoptosis); decreased G1 phase • UVB + this compound: Reduced sub-G1; increased S-phase population (suggesting repair) | | Apoptosis (Western Blot) | • UVB Control: Activation of caspase-3, -8, -9; PARP cleavage • UVB + this compound: Significant reduction in caspase activation and PARP cleavage | | Oxidative Stress (GSH Assay) | • UVB Control: Depletion of glutathione (GSH) • UVB + this compound: Prevention of GSH depletion | | Inflammation (ELISA) | • UVB Control: Increased release of IL-6 and Prostaglandin-E2 (PGE2) • UVB + this compound: Inhibitory effect on IL-6 and PGE2 release |

Detailed Experimental Protocol

Here is a step-by-step protocol based on the methodologies described in the research [1] [2].

Cell Culture and Maintenance
  • Cell Line: Spontaneously immortalized human keratinocyte (HaCaT) cell line.
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% (v/v) Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin [3].
  • Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO₂.
  • Subculturing: Harvest cells using trypsinization when they reach 70-80% confluence. Centrifuge and resuspend the cell pellet in fresh medium for cell counting and seeding [3].
Pre-Treatment with this compound
  • Prepare a stock solution of this compound. The cited study does not specify the solvent, but DMSO is a common choice for phenolic acids; ensure the final solvent concentration in culture media is non-cytotoxic (e.g., ≤0.1%).
  • Seed HaCaT cells at an appropriate density (e.g., in 96-well plates for viability assays, or in culture dishes for other analyses) and allow them to adhere overnight.
  • Pre-treatment: Replace the medium with fresh medium containing the desired final concentration of this compound (e.g., 10, 50, 100 µg/mL). Include a vehicle control (e.g., 0.1% DMSO).
  • Incubate the cells with this compound for 12 hours prior to UVB irradiation [1] [2].
UVB Irradiation
  • Before irradiation, carefully aspirate the treatment medium and wash the cell monolayer gently with phosphate-buffered saline (PBS).
  • Add a thin layer of PBS to the cells to prevent drying during irradiation.
  • Irradiation: Expose the cells to a single dose of 20 mJ/cm² UVB [1] [2].
  • Control Groups: Include non-irradiated cells (negative control) and cells irradiated without this compound pre-treatment (positive control).
  • After irradiation, replace the PBS with fresh culture medium (with or without this compound, depending on the experimental design for post-treatment).
Post-Irradiation Incubation & Sample Collection
  • Return the cells to the incubator for a specified period to allow the manifestation of damage and the protective response.
  • The cited study used a 12-hour post-irradiation incubation before sample collection for most endpoints (MTT, comet assay, Western blot, etc.) [1] [2].
  • Collect cells or culture supernatants according to the requirements of the downstream analytical technique.

Proposed Mechanism of Action

The following diagram illustrates the proposed molecular mechanism by which this compound protects HaCaT cells from UVB-induced damage, based on the cited research [1] [4] [5].

G UVB UVB Radiation CellularDamage Cellular Damage (DNA Break, Oxidative Stress) UVB->CellularDamage Apoptosis Apoptosis Activation (Caspases, PARP Cleavage) CellularDamage->Apoptosis Inflammation Inflammatory Response (IL-6, PGE2 Release) CellularDamage->Inflammation VA This compound (VA) Protection Protective Effects VA->Protection ReducedDamage Reduced DNA Damage (↓CPDs, ↓γ-H2A.X) Protection->ReducedDamage Comet Assay Immunofluorescence ReducedApoptosis Inhibited Apoptosis Protection->ReducedApoptosis Western Blot Flow Cytometry ReducedInflammation Suppressed Inflammation Protection->ReducedInflammation ELISA SPhaseArrest S-Phase Arrest (More time for DNA repair) Protection->SPhaseArrest Flow Cytometry Nrf2Pathway Potential Nrf2 Pathway Activation (based on other models) Protection->Nrf2Pathway Inferred mechanism

Key Considerations for Researchers

  • HaCaT Cell Model: Note that HaCaT cells are immortalized through p53 gene mutations. Results related to p53-dependent apoptosis or cell cycle regulation may differ in primary keratinocytes or cells with wild-type p53 [1].
  • Mechanism Exploration: While the data shows this compound's protective effects, the upstream signaling that drives these changes (e.g., specific receptor interactions) is an area for further investigation. The activation of the Nrf2 antioxidant pathway is a plausible mechanism, as demonstrated in a liver injury model [5], but should be verified in keratinocytes.
  • Advanced Models: For studies requiring higher physiological relevance, consider developing 3D HaCaT epidermal equivalents cultured at the air-liquid interface to promote better differentiation and stratification [3].

References

Experimental Application Notes: Veratric Acid in LPS-Stimulated RAW264.7 Cells

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To investigate the anti-inflammatory effects of Veratric Acid (VA) on lipopolysaccharide (LPS)-induced inflammatory responses in RAW264.7 murine macrophage cells.

Background: Inflammation is a complex biological response where macrophages play a crucial role by producing pro-inflammatory mediators like nitric oxide (NO) and cytokines. This compound (3,4-dimethoxybenzoic acid), a phenolic compound found in fruits and mushrooms, has shown promising anti-inflammatory properties by targeting multiple signaling pathways in activated macrophages [1] [2].


Detailed Experimental Protocol

Cell Culture and Maintenance
  • Cell Line: RAW264.7 murine macrophage cell line (from ATCC).
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin (100 U/mL and 100 µg/mL, respectively).
  • Environment: Incubate at 37°C in a humidified 5% CO₂ atmosphere [1] [2].
Cell Treatment and LPS Stimulation
  • Seed cells in appropriate culture plates and allow to adhere overnight.
  • Pre-treatment: Pre-treat cells with various concentrations of This compound (10-200 µM) for a specified time (e.g., 1 hour). Prepare a stock solution of VA in a suitable solvent (e.g., DMSO) and dilute in culture medium; ensure final solvent concentration is non-cytotoxic (e.g., <0.1%) [1] [2].
  • Stimulation: After pre-treatment, stimulate cells with LPS (E. coli 0111:B4) at 0.1-1 µg/mL to induce inflammatory response [1] [3].
  • Control Groups:
    • Untreated control (media only)
    • LPS-only control (no VA pre-treatment)
    • Vehicle control (e.g., DMSO at same dilution as VA groups)
    • Optional positive control: known inhibitor (e.g., LY294002 for PI3K inhibition) [1]
Assessment of Cytotoxicity (Cell Viability)
  • Assay: Use WST-1 or MTT assay to ensure VA concentrations used are non-cytotoxic.
  • Procedure:
    • Seed cells in 96-well plates at density of ~1x10⁴ cells/well.
    • After treatment protocol, add WST-1 or MTT reagent and incubate for 1-4 hours.
    • Measure absorbance at 450 nm (WST-1) or 550 nm (MTT).
  • Expected Outcome: VA concentrations up to 200 µM should not show significant cytotoxicity in RAW264.7 or other normal cell lines [2].
Key Readouts and Assay Methods
Parameter Measured Assay/Method Key Findings with VA Treatment

| Nitric Oxide (NO) Production | Griess Assay Measure nitrite (NO₂⁻) in culture supernatant at 550 nm [1] [2]. | ↓ Dose-dependent inhibition | | Inducible NO Synthase (iNOS) Protein | Western Blot Analysis [1] [2]. | ↓ Expression | | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | ELISA of cell culture supernatant [4]. | ↓ Dose-dependent inhibition | | PI3K/Akt & MAPK Signaling | Western Blot Analysis Detect phospho/total proteins [1] [2]. | ↓ Phosphorylation | | NF-κB Signaling | Western Blot for IκBα degradation & NF-κB p65 nuclear translocation [4] [2]. | ↓ Activation | | Histone Acetylation | Western Blot for acetylated histones (e.g., H4) & HAT/HDAC proteins (e.g., p300, HDAC3) [1]. | ↓ H4 acetylation, ↓ p300 acetylation, modulates HDAC3 |

The experimental workflow for investigating this compound's effects proceeds through cell preparation, treatment, and multi-faceted analysis as shown below:

workflow RAW264.7 Cell Culture RAW264.7 Cell Culture Pre-treatment with this compound Pre-treatment with this compound RAW264.7 Cell Culture->Pre-treatment with this compound LPS Stimulation LPS Stimulation Pre-treatment with this compound->LPS Stimulation Analysis Phase Analysis Phase LPS Stimulation->Analysis Phase Viability Assay (WST-1/MTT) Viability Assay (WST-1/MTT) Analysis Phase->Viability Assay (WST-1/MTT) NO Measurement (Griess Assay) NO Measurement (Griess Assay) Analysis Phase->NO Measurement (Griess Assay) Protein Analysis (Western Blot) Protein Analysis (Western Blot) Analysis Phase->Protein Analysis (Western Blot) Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Analysis Phase->Cytokine Measurement (ELISA) iNOS, p-IκBα, p-p65 iNOS, p-IκBα, p-p65 Protein Analysis (Western Blot)->iNOS, p-IκBα, p-p65 p-Akt, p-ERK, p-p38, p-JNK p-Akt, p-ERK, p-p38, p-JNK Protein Analysis (Western Blot)->p-Akt, p-ERK, p-p38, p-JNK Acetyl-H4, p300, HDAC3 Acetyl-H4, p300, HDAC3 Protein Analysis (Western Blot)->Acetyl-H4, p300, HDAC3 TNF-α, IL-6, IL-1β TNF-α, IL-6, IL-1β Cytokine Measurement (ELISA)->TNF-α, IL-6, IL-1β

Mechanisms of Action: Signaling Pathways

This compound exerts anti-inflammatory effects through multi-targeted inhibition of key signaling pathways activated by LPS. The following diagram illustrates these interconnected mechanisms:

mechanisms LPS LPS TLR4 Receptor TLR4 Receptor LPS->TLR4 Receptor PI3K/Akt Pathway PI3K/Akt Pathway TLR4 Receptor->PI3K/Akt Pathway Activates MAPK Pathway MAPK Pathway TLR4 Receptor->MAPK Pathway Activates NF-κB Pathway NF-κB Pathway TLR4 Receptor->NF-κB Pathway Activates p300 Acetylation p300 Acetylation PI3K/Akt Pathway->p300 Acetylation AP-1 Transcription AP-1 Transcription MAPK Pathway->AP-1 Transcription NF-κB Transcription NF-κB Transcription NF-κB Pathway->NF-κB Transcription Histone H4 Acetylation Histone H4 Acetylation p300 Acetylation->Histone H4 Acetylation iNOS Gene Expression iNOS Gene Expression Histone H4 Acetylation->iNOS Gene Expression iNOS & Cytokine Expression iNOS & Cytokine Expression AP-1 Transcription->iNOS & Cytokine Expression NF-κB Transcription->iNOS & Cytokine Expression This compound This compound This compound->PI3K/Akt Pathway Inhibits This compound->MAPK Pathway Inhibits This compound->NF-κB Pathway Inhibits This compound->p300 Acetylation Inhibits HDAC3 Expression HDAC3 Expression This compound->HDAC3 Expression Modulates

Summary of Quantitative Effects

The table below summarizes the inhibitory effects of this compound on key inflammatory mediators and signaling molecules in LPS-stimulated RAW264.7 cells:

Target Effect of this compound Experimental Context
NO Production Dose-dependent inhibition [1] [2] LPS-stimulated RAW264.7
iNOS Protein Downregulated expression [1] [2] LPS-stimulated RAW264.7
TNF-α, IL-6, IL-1β Dose-dependent inhibition [4] LPS-induced acute lung injury in mice
PI3K subunits (p85, p110α/β) Suppressed expression [1] LPS-stimulated RAW264.7
Akt Phosphorylation Suppressed [1] LPS-stimulated RAW264.7
MAPK Phosphorylation (JNK, ERK, p38) Inhibited [2] LPS-stimulated RAW264.7
NF-κB p65 Phosphorylation Inhibited [4] LPS-induced acute lung injury
IκBα Phosphorylation Inhibited [4] [2] LPS-stimulated RAW264.7 & in vivo
Histone H4 Acetylation Significantly attenuated [1] LPS-stimulated RAW264.7
p300 Acetylation" Downregulated [1] LPS-stimulated RAW264.7
HDAC3 Expression Downregulated to basal levels [1] LPS-stimulated RAW264.7

Key Considerations for Researchers

  • Pathway Interdependence: The inhibitory effects on PI3K/Akt contribute to the modulation of histone acetylation, demonstrating crosstalk between signaling and epigenetic regulation [1].
  • Multi-targeted Action: The broad anti-inflammatory efficacy stems from simultaneous inhibition of PI3K/Akt, MAPK, and NF-κB pathways, along with epigenetic modulation [1] [4] [2].
  • In Vivo Correlation: The mechanisms observed in RAW264.7 cells are functionally relevant in disease models, as VA pretreatment effectively attenuated LPS-induced acute lung injury in mice [4].

Conclusion

This compound acts as a multi-target anti-inflammatory agent in LPS-stimulated RAW264.7 macrophages. The provided protocol enables researchers to systematically investigate its effects on NO production, iNOS expression, pro-inflammatory cytokine secretion, and the underlying signaling and epigenetic mechanisms.

References

Comprehensive Application Notes and Protocols on Veratric Acid for Topical Skin Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Veratric Acid and Its Relevance in Dermatology

This compound (3,4-dimethoxybenzoic acid) is a naturally occurring benzoic acid derivative found in various fruits, vegetables, and medicinal mushrooms. This simple phenolic compound has gained significant attention in dermatological research due to its multifunctional properties, including antioxidant, anti-inflammatory, and hair growth-promoting activities. Unlike many single-target compounds, this compound exhibits a multitarget mechanism of action, influencing various cellular pathways relevant to skin health and disease. The compound's relatively low molecular weight (182.17 g/mol) and favorable physicochemical properties contribute to its potential for topical application, enabling adequate skin permeation while maintaining therapeutic efficacy.

Recent advances in dermatological research have highlighted this compound's potential in addressing two major skin-related concerns: photoprotection against UV-induced damage and hair loss mitigation through effects on hair follicle dermal papilla cells. The compound's natural origin and favorable safety profile make it particularly attractive for development in both pharmaceutical and cosmeceutical products. These application notes provide a comprehensive overview of the current scientific understanding of this compound's mechanisms, efficacy data, and practical experimental protocols to facilitate further research and development activities.

Mechanisms of Action and Biological Pathways

Multitarget Mechanisms in Skin Biology

This compound exhibits a pleiotropic activity profile that impacts multiple cellular pathways simultaneously, making it particularly valuable for complex dermatological conditions. The compound's primary mechanisms involve modulation of oxidative stress, regulation of inflammatory mediators, and influence on cellular proliferation and differentiation. In keratinocytes, this compound demonstrates significant antioxidant capacity by attenuating UVB-induced glutathione depletion, maintaining the cellular redox balance, and reducing oxidative DNA damage markers such as cyclobutane pyrimidine dimers (CPDs). Simultaneously, it suppresses the UVB-induced release of pro-inflammatory cytokines including IL-6 and prostaglandin-E2, indicating potent anti-inflammatory activity [1].

In hair follicle biology, this compound activates multiple pathways associated with hair growth promotion and hair loss prevention. The compound enhances the proliferation of hair follicle dermal papilla cells (HFDPCs) through upregulation of the Wnt/β-catenin signaling pathway, leading to increased expression of LEF1 and CCND1. Additionally, it promotes the expression of essential growth factors including VEGF, IGF1, EGF, and HGF, which collectively support hair follicle development and function. This compound also demonstrates anti-apoptotic effects in HFDPCs by modulating BCL2 and BAX expression, thereby extending the anagen (growth) phase of the hair cycle. Furthermore, it reduces cellular senescence in HFDPCs through suppression of senescence-associated β-galactosidase activity and expression of senescence-associated secretory phenotype (SASP) factors, potentially counteracting age-related hair thinning [2].

Molecular Pathways for Photoprotection

The photoprotective effects of this compound involve a complex interplay between DNA damage response, oxidative stress management, and apoptosis regulation. Upon UVB exposure, this compound treatment reduces DNA fragmentation as evidenced by decreased comet tail formation in comet assays and diminished γ-H2AX and phospho-p53 (Ser-15) expression. This protective effect is mediated through enhanced DNA repair capacity and reduced oxidative stress. This compound maintains intracellular glutathione levels, preventing UVB-induced depletion of this critical antioxidant. The compound also modulates cell cycle progression, increasing the S-phase population in UVB-irradiated cells, suggesting facilitation of DNA repair processes before cell division [1].

The anti-apoptotic mechanism of this compound in photoprotection involves inhibition of both intrinsic and extrinsic apoptosis pathways. Treatment with this compound reduces UVB-induced activation of caspase-3, -8, and -9 and decreases PARP cleavage, indicating broad suppression of apoptotic signaling. This multifaceted protection against UVB-induced damage positions this compound as a promising candidate for photoprotective formulations aimed at preventing photoaging and photocarcinogenesis [1].

Quantitative Experimental Data Summary

Efficacy Metrics Across Study Models

Table 1: Summary of this compound Efficacy in Experimental Models

Study Model Concentration Range Key Efficacy Outcomes Significance/ Magnitude Reference

| UVB-irradiated HaCaT keratinocytes | 10-100 μg/mL | • Reduced CPD formation • Attenuated cell viability decrease • Inhibited IL-6 release • Suppressed PGE2 production | • 20-30% improvement in cell viability vs. UVB control • Significant reduction in DNA damage markers • 40-60% decrease in inflammatory mediators | [1] | | Hair follicle dermal papilla cells (HFDPCs) | 10-50 μM | • Increased cell proliferation • Enhanced Ki67-positive cells • Upregulated growth factors • Improved cell aggregation | • 18% increase in proliferation at 50μM • 24% rise in Ki67-positive cells • 3-5 fold increase in VEGFA, IGF1, HGF • 60% increased ALP activity | [2] | | HFDPC Apoptosis Model | 10-50 μM | • Reduced apoptotic cells • Increased BCL2/BAX ratio • Decreased caspase activation | • Dose-dependent reduction in apoptosis • 2-3 fold increase in BCL2/BAX ratio | [2] | | HFDPC Senescence Model | 10-50 μM | • Reduced β-galactosidase activity • Decreased SASP factors | • 30-50% reduction in senescence markers • Significant downregulation of p16 and p21 | [2] |

Comparative Analysis of Delivery Enhancement Technologies

Table 2: Enhancement Strategies for Topical this compound Delivery

Enhancement Strategy Mechanism of Action Effect on Permeation Advantages Limitations

| Chemical Enhancers (e.g., Fatty acids, Azone derivatives) | Temporary disruption of stratum corneum lipid structure | Varies by enhancer; C12 IL-Azone showed highest enhancement | • Easily incorporated into formulations • Cost-effective | • Potential for irritation • Effect depends on vehicle | [3] [4] | | Vesicular Systems (Liposomes, Ethosomes, NLCs) | Improved partitioning into skin layers; sustained release | 3-15× enhancement reported for various actives | • Enhanced stability • Reduced irritation • Targeted delivery | • More complex manufacturing • Higher production costs | [3] | | Physical Methods (Microneedles, Iontophoresis) | Bypassing or actively driving through stratum corneum | 3-15× enhancement documented | • Bypasses formulation challenges • Suitable for macromolecules | • Device requirements • Potential for irritation | [3] |

Experimental Protocols

Protocol for Assessing Photoprotective Effects in Keratinocytes

Purpose: This protocol details the methodology for evaluating the protective effects of this compound against UVB-induced damage in human keratinocyte cell line (HaCaT cells), specifically measuring DNA damage, apoptosis, and inflammatory responses [1].

Materials and Reagents:

  • HaCaT cells (human keratinocyte cell line)
  • This compound (≥95% purity)
  • Cell culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin)
  • UVB light source (e.g., Philips TL20W/12RS UVB lamps)
  • MTT assay kit
  • Comet assay kit
  • Antibodies for CPDs, γ-H2AX, phospho-p53 (Ser-15)
  • ELISA kits for IL-6 and PGE2
  • Caspase-3, -8, -9, and PARP cleavage detection reagents

Procedure:

  • Cell Culture and Pretreatment:

    • Maintain HaCaT cells in complete DMEM medium at 37°C in a 5% CO₂ atmosphere.
    • Seed cells at appropriate densities (1×10⁴ cells/well for MTT; 5×10⁴ cells/well for other assays) and allow to adhere for 24 hours.
    • Prepare this compound stock solution in DMSO and dilute in culture medium to final concentrations (10-100 μg/mL). Maintain DMSO concentration below 0.1% in all treatments.
    • Pretreat cells with this compound for 12 hours prior to UVB irradiation.
  • UVB Irradiation:

    • Replace medium with PBS prior to UVB exposure.
    • Irradiate cells with 20 mJ/cm² UVB dose using calibrated UVB lamps.
    • Immediately after irradiation, replace PBS with fresh medium containing this compound at designated concentrations.
    • Include appropriate controls (non-irradiated, irradiated without treatment, vehicle control).
  • Assessment of Cell Viability (MTT Assay):

    • At 12 hours post-irradiation, add MTT solution (0.5 mg/mL final concentration) to each well.
    • Incubate for 4 hours at 37°C.
    • Dissolve formazan crystals with DMSO and measure absorbance at 570 nm with reference at 630 nm.
    • Calculate percentage viability relative to non-irradiated controls.
  • DNA Damage Evaluation:

    • Comet Assay: At 12 hours post-irradiation, harvest cells and embed in low-melting-point agarose on comet slides. Perform electrophoresis under alkaline conditions, stain with ethidium bromide, and analyze comet tail moments using imaging software.
    • Immunofluorescence Staining: Fix cells at 12 hours post-irradiation, permeabilize with 0.1% Triton X-100, and incubate with primary antibodies against CPDs, γ-H2AX, or phospho-p53 (Ser-15), followed by appropriate fluorescent secondary antibodies. Quantify fluorescence intensity using confocal microscopy.
  • Apoptosis Assessment:

    • Flow Cytometry: Harvest cells at 12 hours post-irradiation, stain with Annexin V-FITC and propidium iodide, and analyze by flow cytometry to quantify apoptotic populations.
    • Western Blotting: Extract proteins at 12 hours post-irradiation, separate by SDS-PAGE, and transfer to PVDF membranes. Probe with antibodies against caspase-3, -8, -9, and PARP, followed by appropriate HRP-conjugated secondary antibodies. Detect using enhanced chemiluminescence and quantify band intensities.
  • Inflammatory Mediator Measurement:

    • Collect culture supernatants at 12 hours post-irradiation.
    • Measure IL-6 and PGE2 levels using commercial ELISA kits according to manufacturer's instructions.

Data Analysis: Express all data as mean ± standard deviation from at least three independent experiments. Analyze using one-way ANOVA with post-hoc Tukey test, considering p<0.05 as statistically significant.

Protocol for Evaluating Anti-Hair Loss Effects on Dermal Papilla Cells

Purpose: This protocol describes the assessment of this compound's effects on hair follicle dermal papilla cell (HFDPC) proliferation, hair inductivity, and senescence, providing comprehensive evaluation of its potential for hair loss treatment [2].

Materials and Reagents:

  • Hair follicle dermal papilla cells (HFDPCs)
  • This compound (≥95% purity)
  • Cell culture medium for HFDPCs
  • MTT reagent
  • Ki67 antibody and appropriate secondary antibody
  • ALP staining kit
  • Aggregation assay materials (low-adhesion plates)
  • β-galactosidase staining kit
  • PCR reagents for gene expression analysis
  • Antibodies for β-catenin, PCNA, BCL2, BAX

Procedure:

  • Cell Culture and Treatment:

    • Maintain HFDPCs in appropriate complete medium at 37°C in a 5% CO₂ atmosphere.
    • Seed cells at optimal densities for each assay and allow to adhere for 24 hours.
    • Prepare this compound stock solution in DMSO and dilute in culture medium to final concentrations (10-50 μM). Maintain DMSO concentration below 0.1% in all treatments.
    • Treat cells with this compound for 48-72 hours depending on the assay, with medium refreshment every 48 hours.
  • Proliferation Assays:

    • MTT Assay: After 72 hours of treatment, add MTT solution (0.5 mg/mL final concentration) and incubate for 4 hours. Dissolve formazan crystals with DMSO and measure absorbance at 570 nm.
    • Ki67 Staining: After 48 hours of treatment, fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and incubate with anti-Ki67 antibody followed by appropriate fluorescent secondary antibody. Counterstain with DAPI and quantify Ki67-positive cells using fluorescence microscopy.
  • Gene and Protein Expression Analysis:

    • Quantitative RT-PCR: Extract total RNA after 48 hours of treatment using appropriate RNA extraction kit. Synthesize cDNA and perform qPCR using primers for LEF1, CCND1, VEGFA, IGF1, HGF, TGFB2, and housekeeping genes (GAPDH, β-actin). Calculate relative expression using the 2^(-ΔΔCt) method.
    • Western Blotting: Extract proteins after 48 hours of treatment, separate by SDS-PAGE, and transfer to PVDF membranes. Probe with antibodies against β-catenin, PCNA, BCL2, BAX, and loading control (β-actin or GAPDH). Detect using enhanced chemiluminescence and quantify band intensities.
  • Hair Inductivity Assessment:

    • ALP Staining: After 72 hours of treatment, fix cells and perform ALP staining according to kit instructions. Quantify staining intensity using image analysis software.
    • Cell Aggregation Assay: Harvest cells after trypsinization and seed 2×10⁴ cells in 100 μL medium into each well of a low-adhesion 96-well plate. Allow cells to aggregate for 24 hours without disturbance. Capture images and measure aggregate size using image analysis software.
  • Apoptosis Assessment:

    • After 48 hours of treatment, harvest cells and stain with Annexin V-FITC and propidium iodide according to manufacturer's instructions.
    • Analyze by flow cytometry within 1 hour of staining to quantify apoptotic populations.
  • Senescence Evaluation:

    • Replicative Senescence Model: Culture HFDPCs until passage 15-20 to establish spontaneous senescence.
    • Oxidative Stress-Induced Senescence: Treat early-passage HFDPCs with 100 μM H₂O₂ for 2 hours, then recover in complete medium for 72 hours.
    • β-galactosidase Staining: Fix cells and stain using senescence β-galactosidase staining kit according to manufacturer's instructions. Quantify β-galactosidase-positive cells using light microscopy.
    • SASP Factor Measurement: Collect culture supernatants and measure SASP factors (IL-6, IL-8) using ELISA kits. Alternatively, analyze SASP factor gene expression by qPCR.

Data Analysis: Express all data as mean ± standard deviation from at least three independent experiments. Analyze using one-way ANOVA with post-hoc Tukey test, considering p<0.05 as statistically significant. For aggregation assays, use non-parametric tests if data are not normally distributed.

Formulation Considerations and Delivery Optimization

Topical Delivery Systems for Enhanced Skin Penetration

The effectiveness of this compound in topical applications depends significantly on its formulation strategy and ability to penetrate the skin barrier. The stratum corneum represents the primary obstacle to effective delivery, requiring careful consideration of vehicle composition and potential enhancement technologies. Research indicates that vesicular systems such as liposomes, ethosomes, and nanostructured lipid carriers (NLCs) can significantly improve the cutaneous delivery of active compounds with similar physicochemical properties to this compound. These systems enhance skin penetration through multiple mechanisms, including increased partitioning into the stratum corneum, disruption of lipid packing, and provision of a reservoir effect for sustained release [3].

For this compound specifically, formulation scientists should consider its moderate lipophilicity (predicted log P ~1.5-2.0) when designing delivery systems. The compound's molecular weight of 182.17 g/mol falls well within the acceptable range for passive skin penetration (<500 Da), suggesting that optimal formulation rather than molecular size will be the determining factor for effective delivery. Based on structure-activity relationships of chemical penetration enhancers, compounds with n-octanol-water partition coefficients in the range of 1-3 typically demonstrate the best penetration enhancement effects, positioning this compound favorably within this optimal range [5].

Chemical Penetration Enhancers and Compatibility

The use of chemical penetration enhancers represents a practical approach to improve this compound delivery. Research on similar compounds suggests that fatty acids with chain lengths of C12 (lauric acid) demonstrate particularly effective enhancement properties. Recent advances in penetration enhancer technology include the development of Azone-mimicking ionic liquids (IL-Azones) that provide enhanced penetration with reduced irritation compared to traditional enhancers. Studies indicate that C12 IL-Azone (composed of ε-caprolactam and lauric acid) exerts higher skin-penetration-enhancing effects than original Azone, suggesting potential utility for this compound formulations [4].

When formulating this compound, consider its compatibility with common cosmetic vehicles including gels, emulsions, and nanoemulsions. The compound's phenolic structure suggests potential susceptibility to oxidation, necessitating appropriate antioxidant protection in formulations. Additionally, this compound's comedogenic rating of 1 indicates it is unlikely to clog pores, making it suitable for acne-prone skin applications. Compatibility testing should include stability assessments under varying pH conditions, as the compound's carboxylic acid group may influence both solubility and activity across different pH ranges [6].

Visualization of Pathways and Experimental Workflows

This compound Mechanisms in Photoprotection

photo_protection cluster_skin Keratinocyte Response to UVB cluster_protection This compound Protection Mechanisms UVB UVB DNA_damage DNA_damage UVB->DNA_damage ROS_generation ROS_generation UVB->ROS_generation Inflammation Inflammation UVB->Inflammation VA VA CPD_reduction CPD_reduction VA->CPD_reduction GSH_preservation GSH_preservation VA->GSH_preservation Apoptosis_inhibition Apoptosis_inhibition VA->Apoptosis_inhibition Anti_inflammation Anti_inflammation VA->Anti_inflammation CPD_formation CPD_formation DNA_damage->CPD_formation p53_phosphorylation p53_phosphorylation DNA_damage->p53_phosphorylation H2AX_phosphorylation H2AX_phosphorylation DNA_damage->H2AX_phosphorylation GSH_depletion GSH_depletion ROS_generation->GSH_depletion Lipid_peroxidation Lipid_peroxidation ROS_generation->Lipid_peroxidation Apoptosis_signaling Apoptosis_signaling ROS_generation->Apoptosis_signaling IL6_release IL6_release Inflammation->IL6_release PGE2_release PGE2_release Inflammation->PGE2_release NFkB_activation NFkB_activation Inflammation->NFkB_activation DNA_repair_enhancement DNA_repair_enhancement CPD_reduction->DNA_repair_enhancement Oxidative_stress_reduction Oxidative_stress_reduction GSH_preservation->Oxidative_stress_reduction Caspase_inhibition Caspase_inhibition Apoptosis_inhibition->Caspase_inhibition Cytokine_suppression Cytokine_suppression Anti_inflammation->Cytokine_suppression Viability_rescue Viability_rescue DNA_repair_enhancement->Viability_rescue Oxidative_stress_reduction->Viability_rescue Caspase_inhibition->Viability_rescue Cytokine_suppression->Viability_rescue

Figure 1: this compound Photoprotection Mechanisms - This diagram illustrates the multifaceted protective effects of this compound against UVB-induced damage in keratinocytes, highlighting key pathways in DNA damage response, oxidative stress management, and inflammation control.

Hair Growth Promotion Pathways

hair_growth cluster_proliferation Proliferation Enhancement cluster_growth_factors Growth Factor Upregulation cluster_apoptosis Apoptosis Inhibition VA VA Wnt_activation Wnt_activation VA->Wnt_activation VEGFA_up VEGFA_up VA->VEGFA_up IGF1_up IGF1_up VA->IGF1_up HGF_up HGF_up VA->HGF_up EGF_up EGF_up VA->EGF_up TGFB2_up TGFB2_up VA->TGFB2_up BCL2_up BCL2_up VA->BCL2_up BAX_down BAX_down VA->BAX_down beta_catenin_stabilization beta_catenin_stabilization Wnt_activation->beta_catenin_stabilization LEF1_expression LEF1_expression beta_catenin_stabilization->LEF1_expression CCND1_expression CCND1_expression LEF1_expression->CCND1_expression Cell_cycle_progression Cell_cycle_progression CCND1_expression->Cell_cycle_progression Increased_proliferation Increased_proliferation Cell_cycle_progression->Increased_proliferation Hair_growth_promotion Hair_growth_promotion Increased_proliferation->Hair_growth_promotion Angiogenesis Angiogenesis VEGFA_up->Angiogenesis Cell_survival Cell_survival IGF1_up->Cell_survival Morphogenesis Morphogenesis HGF_up->Morphogenesis Proliferation_signaling Proliferation_signaling EGF_up->Proliferation_signaling Angiogenesis->Hair_growth_promotion Cell_survival->Hair_growth_promotion Morphogenesis->Hair_growth_promotion Proliferation_signaling->Hair_growth_promotion subcluster_aggregation Hair Inductivity Enhancement Cell_aggregation Cell_aggregation TGFB2_up->Cell_aggregation ALP_activity ALP_activity Cell_aggregation->ALP_activity Hair_induction Hair_induction ALP_activity->Hair_induction Hair_induction->Hair_growth_promotion Apoptosis_reduction Apoptosis_reduction BCL2_up->Apoptosis_reduction BAX_down->Apoptosis_reduction Apoptosis_reduction->Hair_growth_promotion

Figure 2: Hair Growth Promotion Pathways - This diagram outlines the key molecular mechanisms through which this compound promotes hair growth by targeting multiple pathways in hair follicle dermal papilla cells, including proliferation enhancement, growth factor upregulation, and apoptosis inhibition.

Conclusion and Future Perspectives

This compound represents a promising multifunctional compound with demonstrated efficacy in photoprotection and hair loss mitigation through pleiotropic mechanisms. The experimental data and protocols provided in these application notes offer researchers a solid foundation for further investigation and development of this compound-containing formulations. The compound's favorable safety profile, natural origin, and multitarget activity position it as an attractive candidate for both pharmaceutical and cosmeceutical applications.

Future research directions should include clinical validation of preclinical findings, optimization of advanced delivery systems for enhanced skin targeting, and exploration of potential synergistic combinations with other bioactive compounds. Additionally, further mechanistic studies to elucidate the precise molecular targets of this compound would strengthen the scientific understanding of its activities and support more targeted application strategies. With the comprehensive information provided in these application notes, researchers are well-equipped to advance the development of this compound-based topical products for dermatological and cosmetic applications.

References

Known Mechanisms of Action of Veratric Acid

Author: Smolecule Technical Support Team. Date: February 2026

While a direct wound healing protocol is unavailable, existing research reveals that veratric acid (VA), a simple phenolic acid, exerts protective effects through specific molecular pathways. The table below summarizes its key mechanisms from related studies:

Mechanism of Action Experimental Context Key Findings / Proposed Pathway
Activates Nrf2 Antioxidant Pathway [1] Mouse liver ischemia/reperfusion (I/R) injury; Mouse AML12 hepatocyte hypoxia/reoxygenation (H/R) model. Increased expression of Nrf2 and downstream proteins HO-1 and NQO-1; Reduced oxidative stress and apoptosis. The protective effect was reversed by Nrf2 inhibitor ML385.
Reduces Oxidative Stress & Inflammation [2] UVB-irradiated HaCaT keratinocytes. Attenuated cyclobutane pyrimidine dimer (CPD) formation; Reduced glutathione depletion; Inhibited release of inflammatory mediators (IL-6, PGE2).
Modulates Cell Cycle & Anti-apoptosis [2] UVB-irradiated HaCaT keratinocytes. Increased S-phase population post-UVB, suggesting more time for DNA repair; Decreased sub-G1 population, indicating reduced apoptosis.

Based on these known mechanisms and standard practices in wound healing research, here is a proposed protocol for investigating this compound in a rat model.

Proposed Experimental Workflow for a Rat Wound Healing Study

The following diagram outlines the key stages of a hypothetical study design to evaluate the wound-healing potential of this compound in a rat model.

cluster_1 Phase 1: Animal & Wound Model Setup cluster_2 Phase 2: Treatment Regimen cluster_3 Phase 3: Monitoring & Data Collection cluster_4 Phase 4: Endpoint Analysis Start Study Preparation Phase1 Phase 1: Animal & Wound Model Setup Start->Phase1 Phase2 Phase 2: Treatment Regimen Phase1->Phase2 Phase3 Phase 3: Monitoring & Data Collection Phase2->Phase3 Phase4 Phase 4: Endpoint Analysis Phase3->Phase4 End Data Synthesis & Analysis Phase4->End P1a Animal Acquisition: - Adult male Sprague-Dawley rats - Acclimatize for 1 week P1b Wound Creation: - Anesthetize animals - Create full-thickness excisional wound on dorsum P1a->P1b P1c Group Allocation: - Randomize into groups:  (Control, Vehicle, VA Low/High Dose, Positive Control) P1b->P1c P2a Formulation: - Prepare VA in a suitable vehicle  (e.g., saline, carbomer gel) P2b Application: - Topical application to wound area - Once or twice daily for duration of study P2a->P2b P3a Wound Area Measurement: - Daily photographic documentation - Planimetric analysis of wound area P3b Clinical Observation: - Monitor for signs of infection - Note gross appearance of granulation tissue P3a->P3b P4a Tissue Collection: - Euthanize animals at pre-defined endpoints - Excise wound tissue with surrounding margin P4b Histological Analysis: - H&E staining (general morphology) - Masson's Trichrome (collagen deposition) - Immunohistochemistry (e.g., CK14, CD31) P4a->P4b P4c Molecular Analysis: - Assess Nrf2 pathway activation  (Nrf2, HO-1, NQO-1 protein levels) - Measure oxidative stress markers  (e.g., TBARS, SOD, CAT activity) P4b->P4c

Proposed Detailed Protocol

This protocol synthesizes standard wound healing methodologies with the known pharmacology of this compound.

Animals and Housing
  • Strain and Sex: Utilize adult male Sprague-Dawley rats (e.g., 180-220 g), a standard strain in wound healing research [3].
  • Housing: House under standard conditions (12h light/dark cycle) with ad libitum access to food and water. Acclimatize for at least 7 days prior to experimentation [3].
Wound Model Creation
  • Anesthesia: Anesthetize rats using an intraperitoneal injection of sodium pentobarbital (50 mg/kg) or an appropriate institutional-approved anesthetic [3].
  • Wound Type: Create a full-thickness excisional wound.
    • Shave and disinfect the dorsal skin.
    • Using a sterilized biopsy punch, create a circular wound (e.g., 1.5 - 2.0 cm in diameter) [4] [3].
    • The wound should penetrate the epidermis, dermis, and the underlying panniculus carnosus muscle [4].
  • Splinting (Optional): To minimize wound contraction (the primary healing mechanism in rats) and better mimic human healing, consider using a splint around the wound, fixed with adhesive [4].
Experimental Groups and Dosing

Randomly assign rats into the following groups (n=6-8 per group is recommended):

  • Group 1 (Negative Control): No treatment, or standard wound care.
  • Group 2 (Vehicle Control): Topical application of the vehicle only.
  • Group 3 (VA - Low Dose): Topical application of this compound (e.g., 0.5% w/w in vehicle).
  • Group 4 (VA - High Dose): Topical application of this compound (e.g., 1.0% w/w in vehicle).
  • Group 5 (Positive Control): Topical application of a known wound-healing agent, such as dexpanthenol or recombinant human epidermal growth factor (rhEGF) [5] [3].
  • Application: Apply treatments topically to the wound bed once or twice daily for the study duration (e.g., 14-21 days).
Data Collection and Analysis
  • Wound Area Measurement: Document wounds digitally every 2-3 days. Use image analysis software to calculate wound area. Calculate the percentage of wound closure over time [5].
  • Tissue Collection: On days 7 and 14 post-wounding, euthanize animals and excise the entire wound site with a margin of surrounding healthy tissue.
  • Histological Analysis:
    • Process tissue for paraffin sectioning and stain with:
      • Hematoxylin and Eosin (H&E): For general histoarchitecture, re-epithelialization, and inflammatory cell infiltration.
      • Masson's Trichrome: To evaluate collagen deposition, organization, and maturity [6].
    • Perform Immunohistochemistry (IHC) for:
      • Cytokeratin 14 (CK14): A marker for keratinocyte migration and proliferation during re-epithelialization [6].
      • CD31: To assess angiogenesis (microvessel density).
  • Molecular Analysis:
    • Oxidative Stress Markers: Homogenize tissue to measure levels of thiobarbituric acid reactive substances (TBARS) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) [7].
    • Western Blot Analysis: Analyze protein expression of the Nrf2 pathway (Nrf2, HO-1, NQO-1) in wound tissue to confirm mechanism of action [1].

Hypothesized Signaling Pathway

Based on its known effects, this compound is predicted to promote wound healing primarily through the activation of the Nrf2-mediated antioxidant pathway. The proposed mechanism is illustrated below.

VA This compound Nrf2 Transcription Factor Nrf2 VA->Nrf2 Activates OxStress Oxidative Stress (ROS) OxStress->Nrf2 Potentiates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 NQO1 NQO-1 ARE->NQO1 Outcomes Cellular Outcomes: • Reduced Oxidative Damage • Decreased Apoptosis • Reduced Inflammation HO1->Outcomes Leads to NQO1->Outcomes Leads to

Important Considerations for Researchers

  • Dose Selection: The proposed doses are hypothetical. A preliminary dose-ranging study is crucial to determine the efficacy and safety of topical VA.
  • Vehicle Choice: The vehicle must be non-irritating and allow for optimal solubility and skin penetration of VA. Gels like carbomer are commonly used.
  • Diabetic Wound Model: To enhance the translational potential, consider inducing diabetes in rats with streptozotocin (STZ) to create a chronic wound model, as diabetic wounds are a major clinical challenge [4] [3].

References

Scientific Rationale and Synergistic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Wound healing is a complex process involving coordinated phases of haemostasis, inflammation, proliferation, and tissue remodelling [1]. Veratric acid, a natural derivative of benzoic acid found in various plants and fruits, is known for its antioxidant, anti-inflammatory, antimicrobial, and antihypertensive properties [2]. Zinc is an essential trace element that acts as a cofactor for over 3000 human proteins and enzymes, playing critical roles in cell membrane repair, proliferation, immune function, and collagen synthesis [3].

When combined, VA and ZN exhibit a synergistic interaction that significantly enhances wound healing beyond their individual effects. A 2025 study in a rat model demonstrated that a 10% VA + 10% ZN combination was particularly effective, promoting collagen synthesis, accelerating angiogenesis (the formation of new blood vessels), and reducing inflammation to facilitate wound closure [2]. The combination also significantly restored key biochemical markers, including hydroxyproline (a key amino acid in collagen) and critical antioxidant parameters [2].

Quantitative Data Summary from Pre-Clinical Studies

The table below summarizes key quantitative findings from a pre-clinical study on the VA and ZN combination [2].

Assessment Parameter Findings with VA & ZN Combination (10% + 10%) Significance vs. Diseased Control
Wound Closure Rate Significantly enhanced Accelerated
Collagen Synthesis Promoted Increased
Angiogenesis Accelerated Enhanced
Inflammation Reduced Decreased
Hydroxyproline Levels Significantly restored Recovery pattern similar to standard control
Antioxidant Parameters Significantly restored Recovery pattern similar to standard control
* Catalase* Restored
* Superoxide Dismutase* Restored
* Nitric Oxide* Restored
* Malondialdehyde* Restored
* Glutathione* Restored

Detailed Experimental Protocols

Here are detailed methodologies for key experiments to evaluate the efficacy of the VA and ZN combination in a pre-clinical rat model.

Protocol 1: Excision Wound Model for Healing Kinetics
  • 1. Objective: To assess the rate of wound closure and macroscopic healing.
  • 2. Animals: Use adult rats (e.g., Sprague-Dawley or Wistar), divided into at least four groups: Disease Control, VA per se, ZN per se, VA+ZN Combination, and a Standard Control group.
  • 3. Wound Creation: Anesthetize animals. Create a full-thickness excision wound (e.g., 150-200 mm² circular or square) on the shaved dorsal surface under aseptic conditions.
  • 4. Treatment Application:
    • Prepare topical formulations: vehicle base (control), VA (e.g., 10% w/w), ZN (e.g., 10% w/w), and VA+ZN (10% + 10% w/w).
    • Apply a fixed amount of the formulation daily to the wound area.
  • 5. Monitoring and Analysis:
    • Wound Area Measurement: Photograph the wound daily against a scale. Use image analysis software (e.g., ImageJ) to calculate the wound area.
    • % Wound Closure Calculation: % Closure = [(Initial Area - Day X Area) / Initial Area] * 100.
    • Epithelialization Period: Record the number of days required for the scab to fall off without leaving a raw wound.
Protocol 2: Biochemical and Histopathological Analysis
  • 1. Objective: To investigate the mechanistic effects on tissue regeneration, collagen deposition, and inflammation.
  • 2. Tissue Sampling: On a predetermined endpoint (e.g., day 10-14 post-wounding), euthanize animals and excise the healed wound tissue.
  • 3. Hydroxyproline Assay (Collagen Content):
    • Hydrolyze a portion of the tissue sample with hydrochloric acid (HCl).
    • Neutralize the hydrolysate and react with Chloramine-T and Ehrlich's reagent.
    • Measure the absorbance of the resulting chromophore spectrophotometrically at 550-560 nm.
    • Calculate hydroxyproline content against a standard curve. Higher levels indicate enhanced collagen synthesis.
  • 4. Antioxidant Parameter Analysis: Homogenize another tissue portion in a cold buffer. Use commercial assay kits to measure the activity/levels of:
    • Catalase (CAT)
    • Superoxide Dismutase (SOD)
    • Glutathione (GSH)
    • Malondialdehyde (MDA) - a marker of lipid peroxidation.
  • 5. Histopathological Examination:
    • Preserve tissue samples in 10% formalin.
    • Process, embed in paraffin, section (4-5 µm), and stain with Hematoxylin and Eosin (H&E) for general morphology and inflammation assessment, and Masson's Trichrome for collagen fiber visualization.
    • Score for epithelialization, granulation tissue formation, angiogenesis, and inflammatory cell infiltration under a light microscope.

Visualizing the Synergistic Mechanism

The following diagram, generated using Graphviz, illustrates the proposed synergistic signaling pathways and mechanisms through which the this compound and Zinc combination enhances wound healing.

Proposed Mechanism of this compound & Zinc in Wound Healing Start Wound Injury VA This compound (VA) Zn Zinc (ZN) Combo VA + ZN Combination (Synergistic Effect) VA->Combo Zn->Combo AntiInflam Reduced Inflammation Combo->AntiInflam AntiOx Antioxidant Effects Combo->AntiOx Collagen Enhanced Collagen Synthesis Combo->Collagen Angio Accelerated Angiogenesis Combo->Angio InflammatoryCells ↓ Inflammatory Cells AntiInflam->InflammatoryCells SOD_CAT ↑ SOD, CAT, GSH AntiOx->SOD_CAT MDA ↓ MDA (Lipid Peroxidation) AntiOx->MDA Hydroxyproline ↑ Hydroxyproline Collagen->Hydroxyproline Outcome Accelerated Wound Closure Angio->Outcome Hydroxyproline->Outcome SOD_CAT->Outcome MDA->Outcome InflammatoryCells->Outcome

Formulation and Dosing Considerations

For translational research, consider the following based on the available data:

  • Effective Concentration: The pre-clinically effective topical concentration was a combination of 10% this compound with 10% Zinc [2].
  • Formulation Base: The active ingredients can be incorporated into various topical bases. A patent suggests formulations including creams, emulsions, lotions, sprays, suspensions, soaps, and powders [4].
  • Excipient Selection: Use pharmaceutically acceptable excipients that ensure stability and bioavailability. Common bases for wound healing formulations include hydrophilic creams or ointments that maintain a moist wound environment.

Conclusion and Future Directions

The combination of this compound and zinc represents a potent, multi-targeted therapy for wound healing. The provided protocols offer a robust foundation for in-vivo validation. Future work should focus on:

  • Dose-Response Studies: Fine-tuning the optimal ratio and concentration of VA and ZN.
  • Advanced Formulations: Developing controlled-release systems like hydrogels to enhance delivery and efficacy.
  • Molecular Targets: Further elucidation of the precise signaling pathways involved, such as the Nrf2/HO-1 pathway [1] and the modulation of growth factors like TGF-β1.

References

Chemical Profile and Solubility of Veratric Acid

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key chemical properties and solubility data for veratric acid, which are fundamental for solution preparation.

Property Value / Description
CAS Number 93-07-2 [1] [2] [3]
Synonyms 3,4-Dimethoxybenzoic acid [1] [2] [3]
Molecular Formula C₉H₁₀O₄ [1] [3] [4]
Molecular Weight 182.17-182.18 g/mol [1] [2] [3]
Appearance White to off-white solid [1] [5]
Solubility in DMSO ~36-100 mg/mL (197.61 - 548.92 mM) [1] [2] [4]
Solubility in Ethanol ≥15.55 mg/mL [4]
Solubility in Water Insoluble or very low solubility [1] [4]

Stock Solution Preparation Protocol

This protocol outlines the procedure for preparing a 100 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound solid (Purity: ≥ 98%) [6]
  • Anhydrous DMSO (High purity, fresh container recommended to avoid water absorption)
  • Analytical balance
  • Glass vial or microcentrifuge tube (1.5 - 2.0 mL capacity, depending on final volume)
  • Micropipettes and tips
  • Vortex mixer or sonication bath
Step-by-Step Procedure
  • Calculate Mass: Calculate the mass of this compound needed. For a 1 mL stock solution with a concentration of 100 mM:
    • Mass (mg) = (Desired Concentration in mM) × (Molecular Weight in g/mol) × (Volume in mL) ÷ 1000
    • Mass = (100 mM) × (182.18 g/mol) × (1 mL) ÷ 1000 = 18.22 mg
  • Weigh Compound: Tare the weighing vessel and accurately weigh 18.22 mg of this compound powder using an analytical balance.
  • Transfer Solvent: Pipette 1 mL of anhydrous DMSO into the glass vial or microcentrifuge tube.
  • Dissolve Compound: Add the weighed this compound powder to the DMSO. Cap the vial tightly.
  • Aid Dissolution: Vortex the mixture vigorously for 1-2 minutes. If any solid remains, briefly sonicate the solution in a sonication bath (10-30 seconds) until the solution is clear. Sonication is recommended to ensure complete dissolution [1] [3].
  • Label and Store: Label the vial clearly with the compound name, concentration (100 mM), solvent (DMSO), date, and preparer's name. For long-term storage, aliquot the solution and store at -20°C or -80°C. Under these conditions, the stock solution is typically stable for 1-2 years [1] [4].
Quality Control
  • Visual Inspection: The final solution should be clear and free of particulate matter.
  • Concentration Verification (Optional): The concentration can be verified using techniques like HPLC against a known standard.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for treating cells with this compound, from stock solution to assay readout.

Start 100 mM this compound Stock Solution in DMSO Step1 Thaw and Vortex Stock Solution Start->Step1 Step2 Prepare Intermediate Dilution in Cell Culture Medium Step1->Step2 Dilute to working concentration (e.g., 100-200 µM) Step3 Add to Cells (e.g., RAW264.7, HaCaT) Step2->Step3 Incubate (e.g., 1-24h) Step4 Apply Stimulus (e.g., LPS, UVB Irradiation) Step3->Step4 Step5 Harvest Cells for Analysis Step4->Step5 Assay1 Antioxidant Markers (Nrf2, HO-1, NQO-1) Step5->Assay1 Assay2 Inflammatory Markers (COX-2, PGE2, IL-6, iNOS) Step5->Assay2 Assay3 Cell Viability & Apoptosis Step5->Assay3

Typical workflow for treating cells with this compound, from stock solution dilution to the analysis of key biological endpoints.

Example In Vitro Application: Inhibiting UVB-Induced Inflammation

This protocol is adapted from studies showing this compound's anti-inflammatory effects in HaCaT keratinocytes [1] [2].

  • Cell Line: Human keratinocyte cell line (HaCaT).
  • Working Concentration: 10-100 µg/mL (approx. 54.89 - 548.9 µM). A common effective concentration is 200 µM in other cell models [1].
  • Preparation of Working Solution:
    • Thaw the 100 mM DMSO stock solution and vortex briefly.
    • Dilute the stock solution directly into pre-warmed cell culture medium (e.g., DMEM) to the final working concentration. For example, to make 10 mL of 200 µM working solution, add 20 µL of 100 mM stock to 10 mL of medium.
    • Mix the medium gently to ensure homogeneity.
  • Treatment Procedure:
    • Culture HaCaT cells to 70-80% confluence.
    • Pre-treat the cells with the prepared this compound working solution for a desired period (e.g., 1-2 hours).
    • Subject the cells to UVB irradiation (e.g., 20-50 mJ/cm²) while keeping the this compound solution in the medium.
    • Continue incubation for a further 6-24 hours post-irradiation before analysis.
  • Expected Outcome: this compound pretreatment reduces UVB-induced upregulation of COX-2 expression and levels of the inflammatory mediators PGE2 and IL-6 [1] [2].

Example In Vivo Formulation and Dosing

For animal studies, this compound is often administered orally. The following formulation has been used successfully in a mouse model of liver ischemia/reperfusion injury [7].

  • Dosage: 40 mg/kg, administered intragastrically (oral gavage) [7].
  • Formulation (for a 20g mouse):
    • Calculate the dose: 40 mg/kg × 0.02 kg = 0.8 mg of this compound per mouse.
    • Weigh the required amount of this compound powder.
    • Prepare a 0.5% (w/v) Carboxymethyl cellulose (CMC-Na) solution in saline or distilled water. Vortex until it forms a clear, homogeneous, slightly viscous suspension [2].
    • Suspend the this compound powder in the 0.5% CMC-Na solution to achieve a final concentration of 2 mg/mL. This means a 20g mouse would receive 0.4 mL of this suspension [3] [7].
    • Administer the suspension via oral gavage. In the referenced study, this was done once daily for one week prior to the induction of liver I/R injury [7].

Critical Considerations for Experimental Success

  • DMSO Final Concentration: In cell culture experiments, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid cytotoxicity. Always include a vehicle control group treated with the same concentration of DMSO.
  • Solution Stability: While stock solutions are stable when frozen, avoid repeated freeze-thaw cycles. Aliquot into single-use volumes for best stability [1] [4].
  • Solubility in Aqueous Buffers: this compound has very low solubility in water. When preparing working solutions in aqueous buffers or culture medium, the compound may precipitate if added directly from a concentrated DMSO stock. It is crucial to add the stock slowly while vortexing the medium to maintain solubility.

References

Application Notes: Veratric Acid Handling and Stability

Author: Smolecule Technical Support Team. Date: February 2026

1. Chemical Identity and Basic Properties Veratric Acid (3,4-dimethoxybenzoic acid, CAS# 93-07-2) is a naturally occurring phenolic acid found in vegetables, fruits, and medicinal mushrooms, noted for its antioxidant and anti-inflammatory activities [1] [2] [3]. Its basic chemical properties, which are foundational for understanding its stability, are summarized in the table below.

Table 1: Fundamental Chemical and Physical Properties of this compound

Property Value / Description Reference
Molecular Formula C~9~H~10~O~4~ [2] [3]
Molecular Weight 182.17-182.173 g/mol [2] [3]
Appearance White to off-white crystalline powder [3]
Melting Point 179 - 182 °C [2]
Boiling Point ~302.9 °C at 760 mmHg [2]
Density ~1.2 g/cm³ [2]
Water Solubility Slightly soluble in cold water; soluble in hot water, ethanol, and ether [2] [3].

2. Storage Conditions and Stability General consensus indicates that this compound is a stable compound under recommended storage conditions [2] [3].

  • Storage Guidelines: The material should be stored in its original container in a cool, dry place, protected from light [2] [3]. Incoming material should be quarantined until identity and purity are confirmed.
  • Stability & Shelf Life: One commercial supplier (BioSpectrum) states that their this compound-containing ingredient, VageStop, remains stable for at least three years when stored under the recommended conditions (original container, protected from light, room temperature, dry) [4]. This suggests the pure compound has inherent long-term stability.
  • Incompatibilities: this compound is incompatible with strong oxidizing agents [2].

3. Safety and Handling Protocol this compound is generally considered safe with proper handling, but standard laboratory precautions are necessary [3].

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and protective clothing [2] [3].
  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) [2].
  • Precautionary Measures: Avoid formation of dust. Wash hands thoroughly after handling. Use with adequate ventilation [2] [3].
  • First Aid Measures: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing [3].

4. Experimental Protocols from Research The following protocols are derived from published studies utilizing this compound in biological models.

Table 2: Summary of Experimental Use of this compound in Cell Models

Application / Model Protocol Summary Key Parameters & Outcomes Reference

| UVB Photoprotection in HaCaT Keratinocytes | 1. Culture HaCaT cells. 2. Expose to UVB irradiation (20 mJ/cm²). 3. Post-treatment: Treat with this compound (10-100 µg/mL) for 12 hours. 4. Assess endpoints. | Attenuated: CPD formation, GSH depletion, apoptosis (Sub-G1 population), IL-6/PGE2 release. Increased: S-phase cell population (suggesting DNA repair). | [1] | | Anti-inflammatory Activity in RAW 264.7 Macrophages | 1. Culture RAW 264.7 cells. 2. Pre-treatment: Incubate with this compound (100, 200 µM). 3. Stimulate with LPS. 4. Measure inflammatory markers. | Suppressed: iNOS expression, PI3K/Akt pathway activation, HAT activation, HDAC3 expression. | [2] |

The experimental workflow for the UVB photoprotection study, which provides the most detailed protocol, can be visualized as follows:

G Start Culture HaCaT Keratinocytes UVB UVB Irradiation (20 mJ/cm²) Start->UVB Treatment Post-treatment with This compound (10-100 µg/mL) UVB->Treatment Incubation Incubate for 12 hours Treatment->Incubation Analysis Assay Endpoints Incubation->Analysis A1 Comet Assay & CPD Detection Analysis->A1 A2 Flow Cytometry (Cell Cycle/Apoptosis) Analysis->A2 A3 Western Blot (Caspases, PARP) Analysis->A3 A4 ELISA (IL-6, PGE2) Analysis->A4

Workflow for UVB Photoprotection Assay

The anti-inflammatory effects of this compound observed in these studies involve multiple signaling pathways, which are summarized in the diagram below.

G cluster_paths Pathways Modulated by this compound LPS LPS Stimulation PI3K Inhibits PI3K/Akt Activation LPS->PI3K HAT Suppresses HAT Activation LPS->HAT HDAC Reduces HDAC3 Expression LPS->HDAC iNOS Suppresses iNOS Expression LPS->iNOS COX2 Reduces COX-2 Expression LPS->COX2 VA This compound VA->PI3K VA->HAT VA->HDAC VA->iNOS VA->COX2 InflammatoryMediators Reduced Production of: • PGE2 • IL-6 PI3K->InflammatoryMediators HAT->InflammatoryMediators HDAC->InflammatoryMediators iNOS->InflammatoryMediators COX2->InflammatoryMediators

Anti-inflammatory Signaling Pathways

Important Notes for Researchers

  • Gap in Stability Data: The available data lacks specific accelerated stability studies (e.g., under varying temperature, humidity, or pH) for the pure this compound compound. The provided shelf-life is for a formulated ingredient [4].
  • Solution Preparation: Given its solubility profile, stock solutions for in vitro studies are typically prepared in solvents like ethanol or DMSO, followed by dilution in aqueous buffers. The stability of such stock solutions should be determined empirically.
  • Empirical Verification: It is strongly recommended that researchers conduct forced degradation studies and real-time stability testing under their specific storage and experimental conditions to generate comprehensive stability data.

References

Application Notes: Veratric Acid Derivatives as Tyrosinase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Tyrosinase is a copper-dependent oxidase that catalyzes the rate-limiting steps of melanin production, making it a primary target for treating skin hyperpigmentation and preventing food browning [1] [2]. While conventional inhibitors like arbutin and kojic acid are widely used, they often face limitations such as cytotoxicity, instability, and inconsistent efficacy [1]. Veratric acid (3,4-dimethoxybenzoic acid) and its derivatives have emerged as a valuable scaffold for developing new, effective tyrosinase inhibitors. These compounds can be synthesized through efficient catalytic oxidation and further modified to enhance their biological activity and binding affinity [3] [4].

2. Synthetic Protocol for this compound and Derivatives

2.1. Synthesis of this compound via Catalytic Oxidation This protocol describes a modern method for synthesizing this compound from 3,4-dimethoxybenzaldehyde (veratraldehyde) using a silver nitrate/hydrogen peroxide system [3].

  • Objective: To synthesize this compound through a selective catalytic oxidation.
  • Reaction Principle: Aldehydes are catalytically oxidized to their corresponding carboxylic acids using silver nitrate as a catalyst and hydrogen peroxide as a green oxidant.
  • Materials:
    • 3,4-Dimethoxybenzaldehyde (veratraldehyde)
    • Acetonitrile (solvent)
    • Silver(I) nitrate (AgNO₃, catalyst)
    • Hydrogen peroxide (H₂O₂, 30% w/w, oxidant)
    • Sodium thiosulfate (Na₂S₂O₃, reaction quenching agent)
    • Dichloromethane (DCM, extraction solvent)
    • Saturated sodium bicarbonate (NaHCO₃, aqueous wash)
    • Anhydrous calcium chloride (CaCl₂, drying agent)
    • Hydrochloric acid (HCl, for acidification)
  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle, thermometer, separatory funnel, rotary evaporator.
  • Procedure:
    • Reaction Setup: Dissolve 1.0 g of 3,4-dimethoxybenzaldehyde in 20 mL of acetonitrile in a round-bottom flask.
    • Catalyst Addition: Add 0.1 g of silver nitrate (catalyst load: 1/10 weight of the aldehyde) to the solution.
    • Oxidation: Slowly add 10 mL of 30% hydrogen peroxide (oxidant load: 10 times weight of the aldehyde) dropwise to the stirring mixture.
    • Heating and Monitoring: Heat the reaction mixture to 50°C and maintain with stirring for 2.1 hours. Monitor the reaction progress by TLC.
    • Quenching: After completion, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
    • Extraction: Transfer the mixture to a separatory funnel and extract three times with 15 mL portions of dichloromethane.
    • Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by water.
    • Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure using a rotary evaporator.
    • Purification: The crude this compound can be purified by recrystallization from a hot benzene/ligroin mixture to obtain white crystals [5]. Note: Due to safety concerns with benzene, alternative solvents like ethyl acetate/hexane should be evaluated.
  • Yield: The procedure yields this compound suitable for use as a precursor for further derivatization.

The synthesis of this compound from veratraldehyde can be visualized as a straightforward, two-step oxidation process, as outlined below.

G Start Veratraldehyde (3,4-dimethoxybenzaldehyde) Step1 Reaction in Acetonitrile: - Add AgNO₃ catalyst - Add H₂O₂ oxidant - Heat to 50°C for 2.1h Start->Step1 Step2 Work-up: - Quench with Na₂S₂O₃ - Extract with DCM - Wash with NaHCO₃ - Dry and Concentrate Step1->Step2 End This compound (3,4-dimethoxybenzoic acid) Step2->End

2.2. Derivatization of this compound The carboxylic acid functional group of this compound allows for the synthesis of various derivatives with potential enhanced tyrosinase inhibition. A prominent approach is the formation of benzylidene-hydrazine moieties [4].

  • General Method: this compound can first be converted to an ester, then to a hydrazide, which subsequently condenses with various aromatic aldehydes to form the target hydrazone derivatives (Schiff bases).
  • Significance: This structural motif is commonly explored in drug design. Introducing such functional groups can improve the molecule's ability to chelate the copper ions in the tyrosinase active site, thereby increasing its inhibitory potency [6] [4].

3. Experimental Protocols for Tyrosinase Inhibition Evaluation

3.1. In vitro Tyrosinase Inhibitory Assay This is a standard primary screen to evaluate the direct inhibitory activity of synthesized compounds on tyrosinase enzyme activity [1] [6].

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against tyrosinase.
  • Materials:
    • Mushroom tyrosinase (Agaricus bisporus, AbTYR) or human tyrosinase (hTYR/hsTYR)
    • L-DOPA (L-3,4-dihydroxyphenylalanine), substrate
    • Phosphate buffer (pH 6.8)
    • Test compounds (this compound derivatives) dissolved in DMSO
    • Kojic acid or arbutin (as positive controls)
    • 96-well microplate
    • Microplate reader
  • Procedure:
    • Pre-incubation: Mix 20 µL of the test compound (at various concentrations) with 80 µL of tyrosinase solution (e.g., 30 U/mL) in a 96-well plate. Incubate at 25°C for 10-15 minutes.
    • Reaction Initiation: Add 100 µL of L-DOPA substrate (0.5 mM) to each well to start the reaction.
    • Kinetic Measurement: Immediately monitor the formation of dopachrome by measuring the absorbance at 475 nm every minute for 10-15 minutes using a microplate reader.
    • Data Analysis: Calculate the percentage inhibition and plot dose-response curves to determine the IC₅₀ values using non-linear regression analysis.
  • Key Consideration: For higher relevance to human application, lead compounds should be validated against human tyrosinase (hTYR) after initial screening with the more readily available mushroom tyrosinase [7].

3.2. Cell-Based Anti-Melanogenesis Assay This protocol assesses the ability of compounds to reduce melanin production in living cells, providing insights into their efficacy and potential cytotoxicity in a biological system [2].

  • Objective: To evaluate the inhibition of melanin synthesis in human melanoma cells.
  • Materials:
    • Human MM418C1 or similar melanoma cell line
    • Cell culture medium (e.g., DMEM with 10% FBS)
    • Test compounds
    • L-DOPA
    • L-tyrosine
    • Cell viability assay kit (e.g., MTT)
  • Procedure:
    • Cell Culture: Seed cells in a 24-well plate and incubate until 70-80% confluent.
    • Treatment: Treat cells with non-cytotoxic concentrations of the test compounds (determined via a prior MTT assay) and include L-tyrosine or L-DOPA in the medium to stimulate melanogenesis.
    • Incubation: Incubate the cells for 48-72 hours.
    • Melanin Measurement: Lyse the cells and measure the melanin content. This typically involves dissolving the melanin pellet in a hot alkali solution (e.g., 1N NaOH) and measuring the absorbance at 405 nm.
    • Data Analysis: Normalize melanin content to total cellular protein or cell number. Express results as percentage reduction compared to the untreated control.

4. Data Integration and Analysis

Table 1: Performance Comparison of Selected Tyrosinase Inhibitors This table summarizes key experimental data for this compound derivatives and other well-known inhibitors, providing a benchmark for evaluating new compounds.

Compound Name / Class Reported IC₅₀ (vs. Mushroom Tyrosinase) Reference Inhibitor (IC₅₀) Key Findings / Mechanism
This compound Hydrazone Derivatives [4] Not specified Kojic Acid Showed promising tyrosinase inhibition and free radical scavenging activity.
Schiff Base 4d (from 2‐hydroxy‐4‐methoxybenzamide) [6] 7.57 µM Kojic Acid (approx. 2.5x better) Mixed-type inhibition; interacts with copper-His residues in the active site.
Rhodanine-3-propionic Acid (ML-identified) [1] 0.7349 mM Arbutin (38.37 mM) Most potent of three newly identified compounds; strong skin permeability.
4-Hydroxybenzoic Acid (from X. strumarium) [2] 59.5 µg/mL N/A Reduced melanin by 40% in human melanoma cells and in zebrafish.

The overall workflow for discovering and evaluating this compound-based tyrosinase inhibitors integrates computational, synthetic, and biological steps, as summarized below.

G Start This compound Core Structure Step1 Ligand-Based Design (Machine Learning Screening) Start->Step1 Step2 Derivative Synthesis (e.g., Hydrazone formation) Step1->Step2 Step3 In vitro Evaluation (Tyrosinase Inhibition Assay) Step2->Step3 Step4 In cellulo Validation (Cell-Based Anti-melanogenesis) Step3->Step4 Step5 In vivo Confirmation (e.g., Zebrafish Model) Step4->Step5 End Lead Candidate for Cosmetic/Pharmaceutical Use Step5->End

5. Discussion and Conclusion The synthesis of this compound via silver nitrate/hydrogen peroxide catalysis offers an efficient and relatively green pathway to a versatile scaffold [3]. Subsequent derivatization, particularly into hydrazone derivatives, is a validated strategy to enhance tyrosinase inhibitory activity [4]. For rigorous evaluation, a multi-tiered experimental approach is recommended:

  • Primary In vitro Screening: Use the mushroom tyrosinase inhibition assay for initial, high-throughput screening of synthetic libraries.
  • Secondary Cell-Based Assays: Confirm activity in a more complex biological environment using human melanoma cells to measure direct anti-melanogenic effects.
  • Advanced Validation: Employ advanced techniques like molecular docking to understand binding interactions with the enzyme's active site and use in vivo models like zebrafish for final confirmation of efficacy and safety [1] [7] [2].

Future work should focus on optimizing the structure of this compound derivatives based on structure-activity relationship (SAR) studies and computational models to improve their potency, selectivity, and transdermal delivery properties for next-generation cosmetic and pharmaceutical applications.


References

Application Notes and Protocols: Veratric Acid as a Ferroptosis Inducer in Renal Cell Carcinoma via HECTD2 Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides and oxidative stress, morphologically distinct from apoptosis, necrosis, and autophagy [1] [2]. This cell death process is primarily driven by three interconnected biological mechanisms: iron metabolism dysregulation, lipid peroxidation accumulation, and antioxidant system imbalance [3]. The core molecular machinery involves key regulators including glutathione peroxidase 4 (GPX4), the cystine/glutamate antiporter system (System Xc- composed of SLC7A11 and SLC3A2), and iron metabolism proteins [4] [5].

Renal cell carcinoma (RCC), particularly the clear cell subtype (ccRCC), demonstrates notable susceptibility to ferroptosis induction due to its unique metabolic characteristics [4] [6]. ccRCC is characterized by intracellular lipid accumulation and metabolic reprogramming, creating inherent vulnerability to lipid peroxidation [7]. The frequent mutation of the von Hippel-Lindau (VHL) tumor suppressor gene in ccRCC leads to activation of hypoxia-inducible factors and subsequent metabolic alterations that enhance ferroptosis sensitivity [4] [7].

Veratric acid (VA), a benzoic acid derivative found in various vegetables, fruits, and medicinal mushrooms, has recently been identified as a novel ferroptosis inducer in RCC through its targeting of HECTD2, an E3 ubiquitin ligase [8]. This document provides detailed application notes and experimental protocols for investigating VA-induced ferroptosis in RCC models, enabling researchers to explore this promising therapeutic approach.

Mechanism of Action

Molecular Targets and Signaling Pathways

This compound exerts its anti-tumor effects in renal cell carcinoma primarily through targeting HECTD2, a member of the HECT E3 ubiquitin ligase family [8]. Research has demonstrated that HECTD2 is significantly overexpressed in RCC tissues and cells, with expression levels positively correlating with histological grading and disease progression [8]. HECTD2 normally contributes to ferroptosis resistance in RCC, and its inhibition or targeted degradation sensitizes tumor cells to ferroptotic cell death.

The molecular mechanism involves VA-mediated targeting of HECTD2, which subsequently disrupts the expression of key ferroptosis regulators including GPX4 and SLC7A11 [8]. This leads to dysregulation of the System Xc-/GSH/GPX4 antioxidant axis, resulting in glutathione depletion, accumulation of lipid reactive oxygen species (ROS), and ultimately ferroptotic cell death [8] [4].

Table 1: Key Molecular Targets in VA-Induced Ferroptosis in RCC

Target Molecule Function in Ferroptosis Effect of VA Treatment Detection Methods
HECTD2 E3 ubiquitin ligase promoting ferroptosis resistance Decreased expression qRT-PCR, Western blot, IHC
GPX4 Key antioxidant enzyme reducing lipid peroxides Downregulated Western blot, IHC
SLC7A11 Catalytic subunit of System Xc- for cystine uptake Downregulated Western blot, IHC
Lipid ROS Executors of ferroptotic cell death Significantly increased C11-BODIPY flow cytometry
Mitochondrial superoxide Mitochondrial ROS contributing to ferroptosis Increased MitoSOX flow cytometry
Fe2+ Catalyzes Fenton reaction generating ROS Increased Iron assay kits
MDA Lipid peroxidation product Increased MDA assay kits
Pathway Diagram

G VA This compound (VA) HECTD2 HECTD2 E3 Ubiquitin Ligase VA->HECTD2 Binds and Inhibits SystemXc System Xc⁻ Activity HECTD2->SystemXc Regulates GSH Glutathione (GSH) SystemXc->GSH Cystine Uptake for GSH Synthesis GPX4 GPX4 Function GSH->GPX4 Cofactor LipidROS Lipid ROS Accumulation GPX4->LipidROS Normally Suppresses Ferroptosis Ferroptotic Cell Death LipidROS->Ferroptosis Fe2 Fe²⁺ Accumulation Fe2->LipidROS Fenton Reaction Catalyzes Fe2->Ferroptosis

Experimental Protocols

Cell Culture and Treatment

Materials:

  • RCC cell lines: 786-O (BNCC338472), Caki-1 (BNCC100682), A498 (BNCC100609)
  • Normal renal cell line: HK-2 (BNCC339833) as control [8]
  • Culture media: RPMI-1640 (HK-2), DMEM-H (786-O), 5A medium (Caki-1), EMEM (A498)
  • Supplements: 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
  • This compound (Sigma-Aldrich, catalog# 536-43-6)
  • Vehicle control: DMSO (final concentration <0.1%)

Procedure:

  • Maintain cells in appropriate media at 37°C in a humidified 5% CO₂ incubator
  • Passage cells at 80-90% confluence using standard trypsinization protocol
  • Prepare VA stock solution at 100 mM in DMSO, store at -20°C
  • Seed cells in appropriate plates and allow to adhere for 24 hours
  • Treat cells with VA concentrations ranging from 0-200 μM for 24-72 hours
  • Include vehicle control (DMSO) and positive controls (e.g., Erastin 10 μM, RSL3 1 μM)
Cell Viability Assay (CCK-8)

Purpose: Determine VA IC₅₀ values in RCC cell lines [8]

Materials:

  • CCK-8 kit (Dojindo Molecular Technologies)
  • 96-well tissue culture plates
  • Microplate reader capable of measuring 450 nm absorbance

Procedure:

  • Seed cells in 96-well plates at 3-5×10³ cells/well in 100 μL complete medium
  • After 24-hour adherence, treat with VA concentration series (0-200 μM) in triplicate
  • Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂
  • Add 10 μL CCK-8 solution to each well and incubate for 2-4 hours
  • Measure absorbance at 450 nm using microplate reader
  • Calculate cell viability: % Viability = (ODₜᵣₑₐₜₑd/ODᵥₑₕᵢcₗₑ) × 100
  • Determine IC₅₀ values using non-linear regression analysis (GraphPad Prism)
Colony Formation Assay

Purpose: Evaluate long-term anti-proliferative effects of VA [8]

Materials:

  • 6-well tissue culture plates
  • Crystal violet staining solution (0.5% w/v in methanol)
  • Phosphate buffered saline (PBS)
  • Methanol

Procedure:

  • Seed cells in 6-well plates at low density (500-1000 cells/well)
  • After 24-hour adherence, treat with VA at IC₅₀ concentration
  • Incubate for 10-14 days, replacing media and treatment every 3-4 days
  • Once visible colonies form, aspirate media and gently wash with PBS
  • Fix cells with methanol for 15 minutes at room temperature
  • Stain with crystal violet solution for 30 minutes
  • Gently rinse with distilled water and air dry
  • Count colonies containing >50 cells manually or using colony counting software
Ferroptosis-Specific Assays
3.4.1 Lipid ROS Detection

Purpose: Quantify lipid reactive oxygen species accumulation [8]

Materials:

  • C11-BODIPY⁵⁸¹/⁵⁹¹ probe (Thermo Fisher Scientific)
  • Flow cytometer with 488 nm excitation laser
  • FBS-free culture media
  • Antioxidant controls: Ferrostatin-1 (Fer-1, 1 μM), Liproxstatin-1 (Lip-1, 100 nM)

Procedure:

  • Seed cells in 6-well plates and treat with VA for 24 hours
  • Include control groups with Fer-1 or Lip-1 co-treatment
  • After treatment, harvest cells by trypsinization
  • Wash cells twice with PBS and resuspend in FBS-free media containing 2 μM C11-BODIPY
  • Incubate for 30 minutes at 37°C in the dark
  • Wash cells with PBS and analyze immediately by flow cytometry
  • Measure fluorescence at 488 nm excitation with 510 nm (oxidized) and 590 nm (reduced) emissions
  • Calculate oxidized/reduced ratio as indicator of lipid peroxidation
3.4.2 Mitochondrial Superoxide Detection

Purpose: Measure mitochondrial superoxide production [8]

Materials:

  • MitoSOX Red mitochondrial superoxide indicator (Thermo Fisher Scientific)
  • Flow cytometer with 510 nm excitation laser
  • HBSS buffer

Procedure:

  • Treat cells as described in 3.4.1
  • Harvest cells and wash with PBS
  • Resuspend cells in HBSS containing 2 μM MitoSOX Red
  • Incubate for 30 minutes at 37°C in the dark
  • Wash cells with PBS and analyze by flow cytometry (510/580 nm)
3.4.3 Iron and Lipid Peroxidation Assays

Purpose: Quantify intracellular Fe²⁺ and malondialdehyde (MDA) content [8]

Materials:

  • Iron Assay Kit (Abcam, ab83366)
  • Lipid Peroxidation (MDA) Assay Kit (Abcam, ab118970)
  • Microplate reader

Procedure for Iron Measurement:

  • Treat cells with VA for 24 hours in 6-well plates
  • Harvest cells and prepare homogenates according to kit instructions
  • Mix samples with Iron Assay Buffer and Iron Reducer
  • Incubate for 30 minutes at 60°C
  • Add Iron Probe and incubate 60 minutes at room temperature in dark
  • Measure absorbance at 593 nm
  • Calculate iron concentration using standard curve

Procedure for MDA Measurement:

  • Prepare cell homogenates from treated cells
  • Add MDA reaction mix to samples and standards
  • Incubate at 95°C for 60 minutes
  • Cool to room temperature and centrifuge at 13,000 × g for 10 minutes
  • Measure fluorescence (532/553 nm) or absorbance (532 nm)
  • Calculate MDA concentration using standard curve

Table 2: Expected Changes in Ferroptosis Markers After VA Treatment

Parameter Detection Method Expected Change with VA Inhibition by Fer-1/Lip-1
Cell Viability CCK-8 Decrease (IC₅₀ ~50-100 μM) Partial rescue
Lipid ROS C11-BODIPY flow cytometry 2-4 fold increase Significant inhibition
Mitochondrial Superoxide MitoSOX flow cytometry 1.5-3 fold increase Significant inhibition
Fe²⁺ Content Iron assay kit 1.5-2.5 fold increase No effect
MDA Content MDA assay kit 2-4 fold increase Significant inhibition
GPX4 Protein Western blot Decreased expression No effect
Molecular Target Validation
3.5.1 HECTD2 Expression Analysis

Purpose: Confirm HECTD2 as molecular target of VA [8]

Materials:

  • TRIzol reagent for RNA extraction
  • PrimeScript RT-PCR kit
  • qPCR system with SYBR Green detection
  • HECTD2 and GAPDH primers

qRT-PCR Procedure:

  • Extract total RNA from VA-treated and control cells using TRIzol
  • Determine RNA concentration and quality by spectrophotometry
  • Reverse transcribe 1 μg RNA to cDNA using PrimeScript kit
  • Perform qPCR with following primer pairs:
    • HECTD2: F-5'-ACAATTTAGTTCACCCTCCCC-3', R-5'-CGAATGGGTACTGACAGAAGG-3'
    • GAPDH: F-5'-AATGGGCAGCCGTTAGGAAA-3', R-5'-GCGCCCAATACGACCAAATC-3'
  • Use following cycling conditions: 95°C for 30s, 40 cycles of 95°C for 5s, 60°C for 30s
  • Calculate relative expression using 2^(-ΔΔCt) method with GAPDH normalization
3.5.2 Cellular Thermal Shift Assay (CETSA)

Purpose: Validate direct binding of VA to HECTD2 protein [8]

Materials:

  • SeeSAR software for initial binding affinity screening [8]
  • Cell lysis buffer (Tris-HCl 50 mM, NaCl 150 mM, pH 7.4)
  • Protease inhibitor cocktail
  • Thermal cycler or water baths
  • Western blot equipment for HECTD2 detection

Procedure:

  • Treat cells with VA (100 μM) or vehicle for 2 hours
  • Harvest cells and wash with PBS
  • Resuspend cell pellets in lysis buffer with protease inhibitors
  • Aliquot cell suspensions and heat at different temperatures (37-65°C) for 3 minutes
  • Cool samples at room temperature for 3 minutes
  • Centrifuge at 20,000 × g for 20 minutes at 4°C
  • Collect supernatants and analyze HECTD2 levels by Western blot
  • Compare thermal stability of HECTD2 in VA-treated vs control samples
In Vivo Xenograft Model

Purpose: Evaluate anti-tumor efficacy of VA in vivo [8]

Materials:

  • Immunodeficient mice (e.g., BALB/c nude, 6-8 weeks old)
  • 786-O RCC cells for xenograft establishment
  • This compound for in vivo administration
  • Calipers for tumor measurement
  • Tissue processing equipment for IHC

Procedure:

  • Subcutaneously inject 5×10⁶ 786-O cells into mouse flanks
  • Monitor tumor growth until reaching 100 mm³ volume
  • Randomize mice into treatment groups (n=6-8/group):
    • Vehicle control (PBS or appropriate vehicle)
    • VA treatment group (50 mg/kg, intraperitoneal injection, daily)
    • Positive control group (e.g., sorafenib 30 mg/kg)
  • Monitor tumor size and body weight every 3-4 days
  • Calculate tumor volume: V = (length × width²)/2
  • After 4 weeks, euthanize mice and collect tumor tissues
  • Process tissues for histology and immunohistochemistry analysis

Expected Results and Data Interpretation

In Vitro Efficacy

This compound treatment should demonstrate concentration-dependent inhibition of RCC cell viability with IC₅₀ values typically ranging from 50-100 μM across different RCC cell lines [8]. The compound should significantly reduce colony formation capacity, indicating long-term anti-proliferative effects. VA treatment should induce characteristic ferroptosis markers including increased lipid ROS, mitochondrial superoxide, intracellular Fe²⁺, and MDA content [8]. These effects should be partially reversible with ferroptosis inhibitors (Fer-1, Lip-1) but not with apoptosis inhibitors (Z-VAD-FMK).

Target Engagement

Molecular analyses should confirm decreased HECTD2 expression at both mRNA and protein levels following VA treatment [8]. CETSA should demonstrate enhanced thermal stability of HECTD2 in VA-treated samples, indicating direct binding. Downstream of HECTD2 targeting, Western blot and immunohistochemistry should show decreased expression of GPX4 and SLC7A11, key ferroptosis regulators [8].

In Vivo Efficacy

In xenograft models, VA treatment at 50 mg/kg should significantly inhibit tumor growth compared to vehicle controls, with reduced tumor weight and size at study endpoint [8]. Immunohistochemistry of tumor tissues should demonstrate decreased HECTD2, GPX4, and SLC7A11 expression, confirming target engagement in vivo. Body weight should remain stable throughout the study, indicating minimal systemic toxicity at effective doses.

Troubleshooting and Optimization

Low Potency: If VA demonstrates higher than expected IC₅₀ values, consider:

  • Testing structural analogs with improved bioavailability
  • Using combination approaches with other ferroptosis inducers
  • Optimizing formulation to improve cellular uptake

Variable Ferroptosis Markers: If expected changes in lipid ROS or iron are inconsistent:

  • Confirm assay optimization with positive controls (Erastin, RSL3)
  • Ensure proper storage and handling of fluorescent probes
  • Verify inhibitor concentrations and pre-treatment times

Specificity Concerns: To confirm ferroptosis specificity:

  • Include multiple cell death inhibitor controls (Fer-1, Z-VAD-FMK, Nec-1)
  • Perform transmission electron microscopy to identify characteristic mitochondrial morphology of ferroptosis
  • Assess multiple ferroptosis biomarkers in parallel

Conclusion

This compound represents a promising natural product-derived compound for inducing ferroptosis in renal cell carcinoma through targeting HECTD2. The protocols outlined herein provide comprehensive methodologies for investigating VA-mediated ferroptosis in both in vitro and in vivo RCC models. These approaches enable rigorous evaluation of VA's anti-tumor efficacy, mechanism of action, and potential therapeutic utility. The growing understanding of ferroptosis regulation in RCC [4] [7] [6] combined with targeted approaches such as VA-mediated HECTD2 inhibition offers exciting opportunities for developing novel therapeutic strategies against this malignancy.

References

veratric acid UVB protection experimental protocol

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Findings on Veratric Acid Efficacy

The protective effects of this compound against UVB-induced damage were systematically evaluated in HaCaT keratinocytes. Key quantitative data from these experiments are summarized below.

Table 1: this compound Protection Against UVB-Induced Cytotoxicity and DNA Damage in HaCaT Cells [1]

Experimental Parameter UVB-Irradiated Control UVB + VA (10 µg/mL) UVB + VA (50 µg/mL) UVB + VA (100 µg/mL)
Cell Viability (MTT Assay) Significantly decreased Attenuated decrease Attenuated decrease Attenuated decrease (most effective)
Apoptotic Cells (Sub-G1 Population) 16.69% Data not specified Data not specified Reduced vs. UVB control
S-Phase Cell Population 31.1% Data not specified Data not specified 43.86%
CPDs Formation & γ-H2AX Expression High Reduced Reduced Markedly decreased

Table 2: Effects on UVB-Induced Inflammation and Oxidative Stress [1]

Parameter Effect of UVB Irradiation Effect of this compound Treatment
IL-6 Release Induced Inhibitory effect
PGE2 Release Induced Inhibitory effect
Glutathione (GSH) Levels Depleted Prevented depletion

Detailed Experimental Protocols

The following section outlines the key methodologies used to generate the data above.

Cell Culture and UVB Irradiation
  • Cell Line: Spontaneously immortalized human keratinocyte (HaCaT) cells.
  • Culture Conditions: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂ [1].
  • UVB Irradiation: Cells were irradiated with a UVB light source at a dose of 20-30 mJ/cm² [1]. Before irradiation, the culture medium was replaced with a small volume of phosphate-buffered saline (PBS). After irradiation, PBS was replaced with fresh serum-free or serum-containing medium, with or without this compound treatment.
Assessment of Cell Viability (MTT Assay)
  • Purpose: To determine the cytotoxic effect of UVB and the protective effect of this compound.
  • Procedure:
    • Plate HaCaT cells in 96-well plates and allow to adhere.
    • Pre-treat or post-treat cells with this compound (10-100 µg/mL) for 12 hours [1].
    • Expose cells to UVB (20 mJ/cm²).
    • After incubation, add MTT reagent to each well to a final concentration of 1 mg/mL and incubate for 2 hours to allow formazan crystal formation.
    • Dissolve the crystals in dimethyl sulfoxide (DMSO).
    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the non-UVB-irradiated control cells.
Analysis of DNA Damage
  • 3.1. Immunofluorescence Staining for CPDs and γ-H2AX

    • Purpose: To visualize and quantify direct DNA damage (CPDs) and DNA double-strand break markers (γ-H2AX).
    • Procedure:
      • After experimental treatments, culture cells on glass coverslips.
      • Fix cells with paraformaldehyde and permeabilize with Triton X-100.
      • Block non-specific binding sites with bovine serum albumin (BSA).
      • Incubate with primary antibodies specific for CPDs or phospho-H2A.X (Ser139).
      • Incubate with a fluorescently labeled (e.g., FITC) secondary antibody.
      • Counterstain nuclei with DAPI and visualize under a confocal microscope. The number and fluorescence intensity of positive cells are quantified [1].
  • 3.2. Comet Assay (Single Cell Gel Electrophoresis)

    • Purpose: To detect DNA strand breaks at the single-cell level.
    • Procedure:
      • Embed treated cells in low-melting-point agarose on a microscope slide.
      • Lyse cells in a high-salt, detergent-based solution to remove cellular membranes and contents, leaving the "nucleoid" (supercoiled DNA attached to a nuclear matrix).
      • Subject the slides to alkaline electrophoresis. DNA fragments migrate away from the nucleus towards the anode.
      • Stain DNA with a fluorescent dye and analyze under a fluorescence microscope. The extent of DNA damage is proportional to the length of the "comet tail" [1].
Cell Cycle and Apoptosis Analysis by Flow Cytometry
  • Purpose: To quantify apoptosis and determine cell cycle distribution.
  • Procedure:
    • Harvest treated cells by trypsinization.
    • Wash cells with PBS and fix in 70% ethanol.
    • Treat cells with RNase A to remove RNA.
    • Stain DNA with propidium iodide (PI).
    • Analyze cells using a flow cytometer. The percentage of cells with sub-diploid DNA content (Sub-G1 peak) indicates apoptosis. The distribution of cells in G0/G1, S, and G2/M phases is determined by DNA content [1].
Analysis of Apoptotic Markers by Western Blot
  • Purpose: To confirm apoptosis through the detection of cleaved caspase proteins.
  • Procedure:
    • Lyse treated cells in RIPA buffer containing protease inhibitors.
    • Determine protein concentration using a BCA assay.
    • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
    • Block the membrane with 5% non-fat milk.
    • Incubate with primary antibodies against caspase-3, -8, -9, PARP, and their cleaved forms.
    • Incubate with an HRP-conjugated secondary antibody.
    • Detect bands using enhanced chemiluminescence (ECL) reagent. A decrease in pro-caspase bands and appearance of cleaved fragments indicate apoptosis activation [1].

Proposed Mechanism of Action

The experimental evidence suggests that this compound protects skin cells through a multi-targeted mechanism. The diagram below illustrates the proposed signaling pathways and cellular processes modulated by this compound in response to UVB stress.

G UVB UVB Irradiation DNA_Damage DNA Damage (CPDs, γ-H2AX) UVB->DNA_Damage Oxidative_Stress Oxidative Stress (GSH Depletion) UVB->Oxidative_Stress Inflammation Inflammation (IL-6, PGE2 Release) UVB->Inflammation Apoptosis Apoptosis (Caspase-3/8/9, PARP Cleavage) DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis Inflammation->Apoptosis S_Phase_Arrest S-Phase Cell Cycle Arrest S_Phase_Arrest->Apoptosis Allows Time for DNA Repair VA This compound (VA) VA->DNA_Damage Attenuates VA->Oxidative_Stress Prevents VA->Inflammation Inhibits VA->Apoptosis Inhibits VA->S_Phase_Arrest Induces

  • UVB Insult: UVB radiation directly causes DNA damage, leading to the formation of cyclobutane pyrimidine dimers (CPDs) and phosphorylation of H2AX (γ-H2AX). It also induces oxidative stress, depleting glutathione (GSH), and triggers the release of inflammatory mediators like IL-6 and PGE2 [1].
  • This compound Action: this compound counteracts these effects by:
    • Reducing DNA Damage: Attenuating the formation of CPDs and γ-H2AX foci [1].
    • Alleviating Oxidative Stress: Preventing UVB-induced GSH depletion [1].
    • Suppressing Inflammation: Inhibiting the release of IL-6 and PGE2 [1].
    • Promoting DNA Repair: Inducing a transient S-phase cell cycle arrest. This provides cells with additional time to repair damaged DNA before replication, preventing the fixation of mutations [1].
  • Inhibition of Apoptosis: By mitigating the upstream damage signals, this compound reduces the activation of the apoptotic cascade, as evidenced by decreased cleavage of caspases-3, -8, -9, and PARP, leading to reduced cell death [1].

Conclusion for Research Applications

This compound demonstrates significant potential as a natural compound for protecting skin keratinocytes from UVB-induced damage. Its efficacy spans key areas: reducing DNA damage, countering oxidative stress, suppressing inflammation, and inhibiting apoptosis, partly through inducing S-phase arrest to facilitate repair.

The provided protocols for cell viability, DNA damage, and apoptosis analysis offer a solid foundation for researchers to further validate these effects. Future work should focus on elucidating the precise molecular targets of this compound and confirming its efficacy and safety in more complex in vivo models and human clinical trials.

References

veratric acid PI3K Akt pathway inhibition method

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Veratric acid (VA), or 3,4-dimethoxybenzoic acid, is a naturally occurring phenolic compound. Its anti-inflammatory effects are significantly attributed to its ability to inhibit the PI3K/Akt pathway, which subsequently modulates downstream transcription factors and gene expression [1] [2].

The diagram below illustrates the multi-targeted mechanism by which this compound inhibits cellular activation induced by stimuli like Lipopolysaccharide (LPS).

va_mechanism cluster_epigenetic Epigenetic Regulation LPS LPS PI3K_Activation PI3K Activation (Phosphorylation of p85/p110 subunits) LPS->PI3K_Activation PIP2_PIP3 PIP₂ → PIP₃ Conversion PI3K_Activation->PIP2_PIP3 Akt_Activation Akt Phosphorylation PIP2_PIP3->Akt_Activation p300_Acetylation p300 Acetylation Akt_Activation->p300_Acetylation ATF2_Phosphorylation ATF-2 Phosphorylation Akt_Activation->ATF2_Phosphorylation HDAC3_Expression HDAC3 Expression Akt_Activation->HDAC3_Expression NF_kB_Activation NF-κB Activation Akt_Activation->NF_kB_Activation VA_PI3K This compound VA_PI3K->PI3K_Activation VA_Akt This compound VA_Akt->Akt_Activation Histone_H4_Acetylation Histone H4 Acetylation p300_Acetylation->Histone_H4_Acetylation iNOS_Expression iNOS Expression p300_Acetylation->iNOS_Expression ATF2_Phosphorylation->iNOS_Expression HDAC3_Expression->Histone_H4_Acetylation Histone_H4_Acetylation->iNOS_Expression NF_kB_Activation->iNOS_Expression COX2_Expression COX-2 Expression NF_kB_Activation->COX2_Expression Cytokine_Production IL-6, IL-8 Production NF_kB_Activation->Cytokine_Production

Summary of Experimental Evidence

The following tables summarize key experimental data demonstrating the inhibitory effects of this compound on the PI3K/Akt pathway and related inflammatory markers across different studies.

Table 1: In Vitro Effects of this compound in Cell-Based Studies

Cell Line / Model Stimulus VA Concentration Key Findings on PI3K/Akt & Inflammation
RAW264.7 macrophages [1] LPS (100 ng/ml) 100, 200 µM ↓ iNOS expression; ↓ PI3K p85/p110 phosphorylation; ↓ Akt phosphorylation; ↓ p300 acetylation; ↓ HDAC3 expression; ↓ Histone H4 acetylation
Human Gingival Fibroblasts (HGFs) [2] LPS Not Specified ↓ IL-6 & IL-8 production; ↓ iNOS & COX-2 expression; ↓ PI3K & Akt phosphorylation; ↓ NF-κB activation
HaCaT keratinocytes [3] [4] UVB Irradiation 10-100 µg/mL ↓ COX-2 expression; ↓ PGE2 & IL-6 levels; Anti-inflammatory & photoprotective effects

Table 2: In Vivo Effects of this compound in Animal Models

Animal Model Induction Agent VA Dose & Route Key Findings
Mouse skin inflammation [1] TPA (topical) 0.5, 1 mg (topical) Inhibited skin inflammation
Rat hypertension [3] [4] L-NAME (oral) 40 mg/kg (oral) Improved ventricular function; Reduced lipid peroxidation; Increased antioxidants

Detailed Experimental Protocols

Protocol 1: Inhibiting LPS-Induced iNOS via PI3K/Akt in Macrophages

This protocol is adapted from the study using RAW264.7 murine macrophage cells to investigate the anti-inflammatory mechanism of this compound [1].

  • 1. Cell Culture & Treatment: Maintain RAW264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
  • 2. Pre-treatment: Pre-incubate cells with this compound (100 µM and 200 µM) or a vehicle control (e.g., DMSO, concentration ≤0.1%) for 1 hour.
  • 3. Stimulation: Stimulate the cells with E. coli LPS (e.g., serotype 0111:B4) at a final concentration of 100 ng/ml for various time points (e.g., 15-30 min for phosphorylation analysis, 6-24 h for protein expression analysis).
  • 4. Control Groups: Include untreated cells, vehicle control, LPS-only, and a positive control for PI3K inhibition (e.g., 10-20 µM LY294002).
  • 5. Protein Extraction & Western Blotting:
    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Block membrane with 5% skim milk or BSA.
    • Incubate with primary antibodies against: p-PI3K p85 (Tyr458)/p55 (Tyr199), p-Akt (Ser473), total Akt, iNOS, HDAC3, and a loading control (e.g., β-actin or GAPDH).
    • Incubate with appropriate HRP-conjugated secondary antibodies.
    • Detect bands using enhanced chemiluminescence (ECL) substrate.
  • Expected Outcome: this compound should show a dose-dependent reduction in the phosphorylation levels of PI3K and Akt, along with decreased expression of iNOS and HDAC3, compared to the LPS-only group.
Protocol 2: Assessing Anti-inflammatory Effects in Human Gingival Fibroblasts

This protocol is based on the research conducted in Human Gingival Fibroblasts (HGFs) [2].

  • 1. Cell Culture: Culture HGFs in appropriate medium (e.g., DMEM) with 10% FBS and antibiotics.
  • 2. Pre-treatment & Stimulation: Pre-treat cells with this compound for 1 hour before challenging with LPS (from P. gingivalis or E. coli) for defined periods.
  • 3. Protein Analysis (Western Blotting): As in Protocol 1, analyze cell lysates for phospho-PI3K, phospho-Akt, total Akt, iNOS, COX-2, and NF-κB pathway proteins (e.g., IκBα degradation, p65 phosphorylation).
  • 4. Cytokine Measurement (ELISA): Collect cell culture supernatant after LPS stimulation (e.g., 24 hours). Use specific ELISA kits to quantify the levels of secreted pro-inflammatory cytokines, primarily IL-6 and IL-8.
  • Expected Outcome: this compound pre-treatment is expected to suppress LPS-induced PI3K/Akt phosphorylation, NF-κB activation, and subsequent secretion of IL-6 and IL-8.

Critical Considerations for Researchers

  • Solubility & Vehicle: this compound is soluble in DMSO. Prepare a stock solution (e.g., 100 mM) and ensure the final DMSO concentration in cell culture is minimal (typically ≤0.1%) to avoid cytotoxicity. Include a vehicle control with the same DMSO concentration in all experiments [3].
  • Positive Controls: Using well-characterized inhibitors like LY294002 (for PI3K) or Bay 11-7082 (for NF-κB) as positive controls is crucial for validating your experimental system and comparing the potency of this compound.
  • Time-Kinetics: The phosphorylation events in the PI3K/Akt pathway are rapid. Pilot experiments are recommended to determine the optimal time points for detecting LPS-induced phosphorylation (e.g., 15, 30, 60 minutes) and for measuring downstream gene products like iNOS/COX-2 (e.g., 6, 12, 24 hours).
  • Functional Assays: To complement Western blot and ELISA data, consider incorporating functional assays such as Nitric Oxide (NO) measurement using the Griess reagent in macrophage models [1].

References

Application Notes: Techniques for Downregulating iNOS Expression

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: Inducible Nitric Oxide Synthase (iNOS) is a key mediator of the inflammatory response. Its dysregulated expression contributes to the pathogenesis of chronic inflammatory diseases, cancer, and neurodegenerative conditions. These application notes provide detailed protocols for evaluating the efficacy and mechanisms of potential iNOS inhibitors, with a focus on downregulation of expression. The methodologies outlined are adapted from established models in immunology and cancer research and can be applied to the study of small molecules such as veratric acid.

Introduction to iNOS and Its Regulatory Pathways

iNOS is upregulated in various cell types by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines (e.g., IFN-γ, TNF-α, IL-1β) [1] [2]. Unlike constitutive NOS isoforms, iNOS can produce large, sustained amounts of nitric oxide (NO), which can lead to tissue damage and promote tumor progression [2] [3]. Therefore, downregulating iNOS expression is a valuable therapeutic strategy. Key pathways involved in its regulation include:

  • Cytokine Signaling (NF-κB, JAK-STAT): The primary pathway for iNOS induction.
  • Unfolded Protein Response (UPR): A pathway induced by endoplasmic reticulum stress that can inversely correlate with and downregulate iNOS expression [1].
  • PI3K/Akt/mTOR Pathway: Can be involved in a positive feedback loop that amplifies iNOS expression, suggesting its inhibition can reduce iNOS levels [4].
  • MAPK Pathways (p38, JNK): Inhibition of these pathways has been shown to decrease iNOS expression [5].

Established In Vitro Models for iNOS Downregulation

Table 1: Common Cell Lines and Stimulation Conditions for iNOS Research

Cell Line Cell Type Common Stimuli Key Readouts
RAW 264.7 [1] [5] Murine macrophage LPS (1 µg/mL) + IFN-γ (100 U/mL) NO production, iNOS protein/mRNA, cytokines
A172 [1] Human glioblastoma Cytokine cocktail (IFN-γ, TNF-α, IL-1β) NO production, iNOS mRNA/protein
A549 [4] Human lung epithelial Cytokine cocktail (TNF-α, IL-1α, IFN-γ) iNOS protein, signaling pathway analysis
Protocol 2.1: Screening for iNOS Downregulation in Macrophages

Objective: To assess the effect of a test compound on NO production and iNOS expression in LPS-stimulated macrophages.

  • Cell Seeding and Treatment: Plate RAW 264.7 cells in 96-well or 384-well plates. After adherence, pre-treat cells with a range of compound concentrations (e.g., 1-100 µM) for 1 hour [6].
  • Stimulation: Add LPS (1 µg/mL) and IFN-γ (100 U/mL) to the media to induce iNOS expression. Incubate for 18-24 hours [1].
  • Viability Check: Perform an MTT assay on parallel wells to rule out cytotoxic effects of the compound [6].
  • NO Production Measurement (Griess Assay): a. Collect cell culture supernatant. b. Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide, 0.1% NEDD in 2.5% phosphoric acid). c. Incubate for 10 minutes at room temperature in the dark. d. Measure absorbance at 540 nm. Use sodium nitrite serial dilutions as a standard curve [1] [6].
  • iNOS Protein Analysis (Western Blot): a. Lyse cells from a 6-well plate format in RIPA buffer with protease inhibitors. b. Resolve 20-30 µg of total protein on an SDS-PAGE gel (4-12% Bis-Tris) and transfer to a nitrocellulose membrane. c. Block membrane with 5% non-fat milk, then incubate with anti-iNOS primary antibody (e.g., 1:2500 dilution) overnight at 4°C [1]. d. Incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour. e. Develop with chemiluminescent substrate and image.
  • iNOS mRNA Analysis (RT-qPCR): a. Extract total RNA using a kit (e.g., RNeasy with DNase treatment). b. Synthesize cDNA. c. Perform qPCR with SYBR Green and primers specific for iNOS. Normalize to a housekeeping gene (e.g., GAPDH) [5].

Investigating the Mechanism of Action

Protocol 3.1: Evaluating UPR Activation

Objective: To determine if iNOS downregulation is mediated through activation of the Unfolded Protein Response.

  • Treatment: Treat relevant cells (e.g., HeLa, A172) with the test compound for 1-6 hours.
  • XBP-1 Splicing Assay (Hallmark of UPR): a. Extract RNA and perform RT-PCR across the XBP-1 splicing site. b. Resolve PCR products on an agarose gel. The unspliced form (XBP1-u) produces a 597bp band, while the spliced form (XBP1-s) produces a shorter band. A shift indicates UPR activation [1].
  • eIF2α Phosphorylation (Western Blot): a. Perform Western blot as in Protocol 2.1, using antibodies against phospho-eIF2α (Ser51) and total eIF2α. An increase in the phosphorylated form indicates UPR activation [1].
Protocol 3.2: Assessing Impact on MAPK Signaling

Objective: To test if the compound downregulates iNOS by inhibiting the p38/JNK MAPK pathways.

  • Treatment: Stimulate RAW 264.7 cells with LPS in the presence or absence of the test compound for 15-60 minutes.
  • Western Blot Analysis: Probe cell lysates with antibodies against phospho-p38, total p38, phospho-JNK, and total JNK. A decrease in phosphorylated levels indicates pathway inhibition [5].

The signaling pathways involved in the regulation and downregulation of iNOS can be visualized in the following diagram:

iNOS_Pathways LPS LPS MAPK MAPK LPS->MAPK Activates NFkB NFkB LPS->NFkB Induces Cytokines Cytokines Cytokines->NFkB Induces TestCompound TestCompound UPR UPR TestCompound->UPR Activates TestCompound->MAPK Inhibits mTOR mTOR TestCompound->mTOR Inhibits iNOS_Expression iNOS_Expression UPR->iNOS_Expression Downregulates MAPK->iNOS_Expression Enhances Expression NFkB->iNOS_Expression Activates Transcription mTOR->iNOS_Expression Amplifies (Feedback) NO_Production NO_Production iNOS_Expression->NO_Production Leads to

Diagram 1: Signaling pathways in iNOS regulation. The green node represents a test compound, which can downregulate iNOS by activating the UPR or inhibiting MAPK/mTOR pathways.

Confirming Functional Effects In Vivo

Protocol 4.1: Rat LPS Challenge Model

Objective: To evaluate the efficacy of an iNOS-downregulating compound in reducing systemic NO production in vivo.

  • Animal Model: Male Lewis rats (150-200 g).
  • Compound Administration: Administer the test compound (e.g., 30 mg/kg in a suitable vehicle like 5% DMSO in Encapsin) via intraperitoneal injection [1].
  • Induction of Inflammation: 3-5 minutes after compound administration, administer LPS (0.3 mg/kg) intravenously under mild anesthesia [1].
  • Sample Collection: Sacrifice animals 6 hours post-LPS challenge. Collect blood samples via cardiac puncture.
  • NO Metabolite Measurement: Use a commercial fluorometric assay kit to measure nitrate/nitrite (stable end products of NO) in plasma or serum [1].

Table 2: Key Quantitative Data from Reference Studies on iNOS Inhibition

Compound / Intervention Model System Effect on NO Production Effect on iNOS Protein/mRNA Proposed Mechanism
Erstressin [1] A172 cells (cytokine-stim.) Concentration-dependent decrease (IC₅₀ not reported) Downregulated mRNA and protein Activation of UPR (eIF2α phosphorylation, XBP-1 splicing)
Piper longum Extract [5] RAW 264.7 cells (LPS-stim.) IC₅₀ = 28.5 ± 0.91 μg/mL Downregulated mRNA and protein Inhibition of p38/JNK MAPK phosphorylation
L-NIL (iNOS inhibitor) [3] A375 melanoma (CAM model) Decreased Not measured in vivo Post-translational inhibition of iNOS activity; reduced tumor growth
1400W (iNOS inhibitor) [4] A549 cells (cytokine-stim.) Decreased Reduced iNOS protein levels Disruption of iNOS positive feedback (Ras S-nitrosylation, Akt/mTOR)

Conclusion

These application notes provide a comprehensive framework for investigating compounds that downregulate iNOS expression. The experimental flow, from initial screening in macrophage models to mechanistic studies and in vivo validation, allows for a thorough characterization of a compound's activity and potential therapeutic value. Researchers can adapt these robust protocols to specifically evaluate the effects of This compound on this critical inflammatory target.


Experimental Workflow for iNOS Downregulation Analysis

The logical sequence of experiments is summarized in the workflow below:

iNOS_Workflow Start Start Step1 In Vitro Screening (Griess Assay, Western Blot) Start->Step1 Screen Screen Mechanistic Mechanistic Step3 Mechanism Elucidation (Western Blot, PCR, XBP-1) InVivo InVivo Step4 In Vivo Validation (LPS Challenge Model) Data Data Step2 Viability & Specificity (MTT Assay, ELISA) Step1->Step2 If active Step2->Step3 If specific & non-toxic Step3->Step4 If mechanism is defined Step4->Data

Diagram 2: Experimental workflow for analyzing iNOS downregulation.


References

Veratric Acid Solubility Data in DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Source Solubility in DMSO Molar Concentration Notes
MedChemExpress (MCE) [1] 100 mg/mL 548.92 mM Solution can be achieved with ultrasonic assistance; the DMSO used is hygroscopic and must be fresh.
Selleck Chemicals [2] 36 mg/mL 197.61 mM Moisture-absorbing DMSO reduces solubility. Use fresh DMSO.

Stock Solution Preparation Protocol

Based on the supplier data, here is a detailed methodology for preparing a standard 100 mg/mL stock solution of Veratric Acid in DMSO [1].

  • Calculate the Mass: Weigh out the desired amount of this compound. For example, to prepare 1 mL of stock solution, weigh 100 mg.
  • Select Solvent: Use freshly opened, anhydrous DMSO. Hygroscopic (moisture-absorbing) DMSO that has been exposed to air will have reduced solubility and can impact experimental results [2] [1].
  • Dissolve the Compound:
    • Transfer the weighed this compound into a suitable vial.
    • Add the correct volume of DMSO to achieve a 100 mg/mL concentration.
    • To aid dissolution, use brief ultrasonic treatment (e.g., in an ultrasonic cleaner) until the solution is clear [1].
  • Aliquot and Store:
    • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
    • Store the aliquots at -20°C for one year or -80°C for two years [1].

For in vivo studies, this DMSO stock solution must be further diluted with saline or corn oil. A typical protocol involves sequential addition of solvents to ensure clarity: take 100 µL of the DMSO stock solution (27.5 mg/mL) and add it to 400 µL PEG300, mix, then add 50 µL Tween-80, mix, and finally add 450 µL saline to adjust the volume to 1 mL [1].

Troubleshooting Guide & FAQs

  • Q: The this compound is not dissolving completely in DMSO. What should I do?

    • A: First, ensure you are using fresh, anhydrous DMSO. Old DMSO that has absorbed water is a common cause. Second, apply ultrasonication (using an ultrasonic cleaner) to help break up particles and accelerate dissolution [1]. If the problem persists, gently warming the solution in a water bath (e.g., at 37°C) can be attempted, but ensure the compound is stable at the elevated temperature.
  • Q: How does the purity of this compound affect my experiments?

    • A: High purity is critical for obtaining reliable and reproducible biological data. Always use a verified source and note the purity grade (e.g., ≥99% [3]). Impurities can interfere with your assay's mechanism of action, leading to inaccurate conclusions about the compound's effect on targets like COX-2 [3] [4] [1].
  • Q: The solution became cloudy after I diluted my DMSO stock for a cell culture assay.

    • A: Cloudiness indicates precipitation. This occurs when the final DMSO concentration in your aqueous buffer is too high for the compound to remain in solution. You must ensure that the final concentration of this compound in your assay medium is below its solubility limit in that specific medium-DMSO mixture. You may need to prepare a more dilute stock or increase the volume of your assay.

The following diagram outlines the logical workflow for resolving solubility issues, based on the protocols above:

solubility_troubleshooting This compound Solubility Troubleshooting Start Start: Prepare Stock Solution Step1 Use Fresh DMSO? Start->Step1 Step2 Apply Ultrasonication Step1->Step2 Yes Fail1 Problem: Old/Hygroscopic DMSO Step1->Fail1 No Step3 Check Solubility Limit Step2->Step3 Step4 Solution Clear? Step3->Step4 Fail2 Problem: Exceeds Solubility Step4->Fail2 No Success Success: Aliquot & Store Step4->Success Yes Fail1->Step1 Replace DMSO Fail2->Step3 Dilute Further

References

veratric acid cell viability toxicity threshold

Author: Smolecule Technical Support Team. Date: February 2026

Veratric Acid Cell Viability & Toxicity Data

The table below summarizes key experimental findings on the effects of this compound on various cell lines.

Cell Line / Model Experimental Context VA Concentration Effect on Viability / Toxicity Citation
Human Keratinocytes (HaCaT) UVB-induced damage 10 - 100 µg/mL Protective: Attenuated UVB-mediated cell death in a concentration-dependent manner. No toxicity alone. [1]
Mouse Macrophages (RAW264.7) LPS-induced inflammation 100 - 200 µM (approx. 18.2 - 36.4 µg/mL) Non-Toxic / Inhibitory: Inhibited iNOS and NO production without reported cytotoxicity at these doses. [2] [3]
Chicken Hepatocytes (LMH) Fatty acid-induced steatosis 1 µM (approx. 0.18 µg/mL) Beneficial: Reduced triglyceride and total cholesterol levels. [4]
Renal Cell Carcinoma (786-O) Cancer cell proliferation N/A (IC50 measured) Toxic: Showed a cytotoxic effect with a measured IC50 value. [5]
In Vivo (Mouse) Acute toxicity (single dose) >800 mg/kg (Intraperitoneal) Low Acute Toxicity: LD50 reported as >800 mg/kg in mice. [2]

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here are the core methodologies for key experiments.

Cell Viability Assay in HaCaT Keratinocytes [1]

This protocol evaluates the protective effect of VA against UVB-induced phototoxicity.

  • Cell Line: Spontaneously immortalized human keratinocyte (HaCaT) cells.
  • Culture Conditions: Grown in standard conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO₂).
  • UVB Irradiation: Cells are exposed to UVB radiation at a dose of 20 mJ/cm².
  • VA Treatment: After UVB exposure, cells are treated with a range of VA concentrations (e.g., 10-100 µg/mL) for 12 hours.
  • Viability Measurement: Cell viability is assessed using the MTT assay. The absorbance of the formed formazan crystals is measured, with higher values indicating greater viability.
Anti-inflammatory Assay in RAW264.7 Macrophages [2] [3]

This protocol assesses VA's ability to inhibit nitric oxide (NO) production, a key inflammatory mediator.

  • Cell Line: Mouse macrophage (RAW264.7) cells.
  • Inflammation Induction: Cells are stimulated with bacterial Lipopolysaccharide (LPS), typically at 1 µg/mL.
  • VA Treatment: Cells are co-treated or pre-treated with VA (e.g., 100-200 µM) for a duration such as 24 hours.
  • NO Measurement: The accumulation of nitrite, a stable product of NO, is measured in the culture supernatant using Griess reagent. A standard curve of sodium nitrite is used for quantification.
  • Cytotoxicity Check: To ensure that reduced NO is not due to cell death, a parallel MTT or LDH assay is often performed.

Troubleshooting Common Experimental Issues

  • Issue: No Observed Effect of VA

    • Potential Cause: Low concentration or short exposure time.
    • Solution: Perform a dose-response curve (e.g., 1-200 µM) and a time-course experiment to establish optimal conditions for your specific cell type.
  • Issue: High Cytotoxicity in Control Cells

    • Potential Cause: The solvent used to dissolve VA (e.g., DMSO) is toxic.
    • Solution: Ensure the final concentration of the solvent (e.g., DMSO < 0.1%) is non-toxic to the cells. Always include a vehicle control group.
  • Issue: Inconsistent Results in Replication

    • Potential Cause: Variability in the potency of the inflammatory inducer (e.g., LPS) or UVB light source calibration.
    • Solution: Use fresh, aliquoted stocks of inducers and calibrate irradiation equipment regularly. Include a positive control (e.g., a known inhibitor) in each experiment.

Mechanisms of Action & Signaling Pathways

This compound's diverse effects are mediated through multiple signaling pathways. The following diagram summarizes its key mechanisms.

va_mechanisms Key Mechanisms of this compound This compound This compound Protects Keratinocytes Protects Keratinocytes This compound->Protects Keratinocytes Reduces CPDs & apoptosis Inhibits Macrophage Activation Inhibits Macrophage Activation This compound->Inhibits Macrophage Activation Suppresses iNOS & PGE2 Activates Nrf2 Pathway Activates Nrf2 Pathway This compound->Activates Nrf2 Pathway Inhibits HECTD2 Inhibits HECTD2 This compound->Inhibits HECTD2 Promotes Ferroptosis in RCC UVB Radiation UVB Radiation Cellular Stress & Damage Cellular Stress & Damage UVB Radiation->Cellular Stress & Damage LPS Stimulation LPS Stimulation Inflammatory Signaling Inflammatory Signaling LPS Stimulation->Inflammatory Signaling Liver I/R Injury Liver I/R Injury Oxidative Stress & Apoptosis Oxidative Stress & Apoptosis Liver I/R Injury->Oxidative Stress & Apoptosis Enhanced Cell Survival Enhanced Cell Survival Protects Keratinocytes->Enhanced Cell Survival Reduced Inflammation Reduced Inflammation Inhibits Macrophage Activation->Reduced Inflammation Protects Hepatocytes Protects Hepatocytes Reduced Liver Injury Reduced Liver Injury Protects Hepatocytes->Reduced Liver Injury Keratinocyte Apoptosis Keratinocyte Apoptosis Cellular Stress & Damage->Keratinocyte Apoptosis NO, IL-6, PGE2 Release NO, IL-6, PGE2 Release Inflammatory Signaling->NO, IL-6, PGE2 Release Hepatocyte Death Hepatocyte Death Oxidative Stress & Apoptosis->Hepatocyte Death Activates Nrf2 Pathway->Protects Hepatocytes Upregulates HO-1, NQO1 Inhibits RCC Proliferation Inhibits RCC Proliferation Inhibits HECTD2->Inhibits RCC Proliferation Subgraph1 CPDs: Cyclobutane Pyrimidine DimersiNOS: Inducible Nitric Oxide SynthasePGE2: Prostaglandin E2Nrf2: Nuclear factor erythroid 2-related factor 2HO-1: Heme Oxygenase-1NQO1: NAD(P)H Quinone Dehydrogenase 1RCC: Renal Cell Carcinoma

Key Takeaways for Researchers

  • Context is Crucial: VA is not universally cytotoxic. It can be protective in normal cells under stress (e.g., UVB, oxidative stress) but shows toxicity in certain cancer cells.
  • Start with These Ranges: For initial experiments, a concentration range of 10-100 µg/mL (≈55-550 µM) is a reasonable starting point for many in vitro models.
  • Confirm Purity and Solubility: Always use a high-purity compound and ensure it is properly dissolved in a suitable, non-toxic vehicle.
  • Cell-Type Specificity is Critical: The most relevant data will come from studies using your cell type of interest or a closely related model.

References

optimizing veratric acid concentration for anti-inflammatory effects

Author: Smolecule Technical Support Team. Date: February 2026

Veratric Acid: Experimental Data & Mechanisms

The following table summarizes key findings on this compound's effects from recent studies, which should serve as a reference for your experimental concentration ranges.

Experimental Model Effective Concentration Range Observed Effects & Key Mechanisms Source / Citation

| LPS-induced Acute Lung Injury (in vivo mice) | 12.5 – 50 mg/kg (pre-treatment) (Approx. 0.36 - 1.44 µmol/kg*) | ↓ Lung edema (W/D ratio), ↓ MPO activity, ↓ pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); Inhibition of NF-κB signaling pathway. [1] | | | Liver Ischemia/Reperfusion Injury (in vivo mice) | Not specified (administered intragastrically for one week) | ↓ ALT/AST levels, ↓ oxidative stress, ↓ hepatocyte apoptosis; Activation of the Nrf2 signaling pathway (↑ HO-1, ↑ NQO1). [2] | | | Liver Ischemia/Reperfusion Injury (in vitro AML12 hepatocytes) | Not specified | ↑ Cell viability, ↓ oxidative stress, ↓ H/R-induced apoptosis; Protection was mediated by Nrf2 activation and was offset by Nrf2 inhibitor ML385. [2] | | | Anti-Hair Loss (in vitro HFDPCs) | 10 – 50 µM | ↑ Cell proliferation (MTT, Ki67), ↑ hair growth factors (VEGFA, IGF1), ↑ β-catenin, ↓ apoptosis, ↓ cellular senescence. [3] | |

Note: Concentration conversion is approximate for reference only. W/D: Wet/Dry weight; MPO: Myeloperoxidase; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; H/R: Hypoxia/Reoxygenation.

Frequently Asked Questions & Troubleshooting

Here are answers to some specific issues you might encounter during your research.

Q1: What is a recommended starting concentration for testing this compound's anti-inflammatory effects in a cellular model?

  • Guidance: Based on the research on Hair Follicle Dermal Papilla Cells (HFDPCs), a concentration range of 10 to 50 µM is a scientifically valid starting point for in vitro work [3]. It is advisable to begin with a dose-response experiment within this range (e.g., 10, 25, 50 µM) to establish the optimal concentration for your specific cell type and inflammatory stimulus.

Q2: The anti-inflammatory effects in my experiment are inconsistent. What could be the reason?

  • Troubleshooting Guide:
    • Check Solubility and Vehicle: this compound may need to be dissolved in a solvent like DMSO. Ensure the final concentration of the vehicle (e.g., <0.1% DMSO) is consistent and has no effect on your own experimental controls.
    • Optimize Pre-Treatment Time: The in vivo studies show efficacy with pre-treatment [1]. The timing of this compound administration relative to the inflammatory insult is critical. Test different pre-incubation times (e.g., 1, 2, 4 hours).
    • Confirm Inflammatory Stimulus: Verify that your model of inflammation (e.g., LPS concentration and source) is robust and reproducible. Inconsistent stimuli will lead to variable results.
    • Consider Bioavailability: Phenolic acids like this compound can have low bioavailability and may be metabolized quickly [4]. This could explain weak effects, especially in long-term experiments.

Q3: What are the primary molecular targets I should investigate for this compound's anti-inflammatory action?

  • Guidance: Current evidence points to two key signaling pathways, which you can investigate in your models:
    • The NF-κB Pathway: Research on acute lung injury indicates that this compound inhibits the activation of NF-κB, a master regulator of pro-inflammatory genes like TNF-α and IL-6 [1].
    • The Nrf2 Pathway: Studies on liver injury show that this compound activates Nrf2, a transcription factor that controls the expression of antioxidant proteins like HO-1 and NQO1, thereby reducing oxidative stress [2]. The anti-inflammatory and antioxidant mechanisms are often interconnected.

Visualizing Key Signaling Pathways

The diagram below summarizes the core mechanisms of action of this compound as identified in the research, showing how it modulates the NF-κB and Nrf2 pathways.

G cluster_nfkb NF-κB Pathway (Inflammation) cluster_nrf2 Nrf2 Pathway (Antioxidant) InflammatoryStimulus Inflammatory Stimulus (e.g., LPS, I/R) IKK IKK Complex InflammatoryStimulus->IKK Activates VA This compound (VA) VA->IKK Inhibits Keap1 Keap1 VA->Keap1 Inhibits IkB IkBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades NFkB_Inactive NF-κB (Inactive in cytoplasm) IkB->NFkB_Inactive Sequesters ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB->ProInflammatoryGenes Transcribes Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_Inactive Nrf2 (Inactive in cytoplasm) Keap1->Nrf2_Inactive Sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds AntioxidantGenes Antioxidant Genes (HO-1, NQO1) ARE->AntioxidantGenes Upregulates

Experimental Workflow Recommendations

To systematically optimize the concentration of this compound in your anti-inflammatory studies, you can follow the workflow below.

G Start 1. Establish Model & Readouts A Select a robust inflammatory model (e.g., LPS-stimulated macrophages) Define primary readouts (e.g., TNF-α ELISA, NO assay, cell viability) Start->A B 2. Perform Dose-Response A->B C Test a range of concentrations (e.g., 1, 10, 25, 50, 100 µM) Include a positive control (e.g., Dexamethasone) B->C D 3. Identify Optimal Concentration C->D E Analyze dose-response curve Select concentration with maximal efficacy & minimal toxicity D->E F 4. Probe Mechanism E->F G Validate target engagement (e.g., Western Blot for p-NF-κB, Nrf2, HO-1) using the optimized concentration F->G

Critical Pre-experiment Notes

  • Solubility and Storage: Confirm the solubility of this compound in your chosen solvent (e.g., DMSO, saline) and establish proper storage conditions (likely -20°C protected from light) to maintain compound stability.
  • Cell Health Monitoring: Always include assays for cell viability (e.g., MTT, LDH) alongside your anti-inflammatory readouts. This is crucial for distinguishing true anti-inflammatory effects from general cytotoxicity.
  • Beyond the Scope: The provided data is a starting point. Be aware that factors like cell type, specific inflammatory trigger, and exposure time will influence the optimal concentration, necessitating empirical determination in your system.

References

What is Veratric Acid and What is its Relevance in Research?

Author: Smolecule Technical Support Team. Date: February 2026

A: Veratric acid (3,4-dimethoxybenzoic acid) is a simple phenolic acid found in various vegetables, fruits, and medicinal mushrooms [1]. In a research context, it is notable for its bioactive properties, which include:

  • Anti-inflammatory effects: It negatively regulates the production of nitric oxide (NO) and pro-inflammatory cytokines in immune cells [2] [1].
  • Anti-cancer potential: Recent studies indicate it can induce ferroptosis (a type of programmed cell death) in renal cell carcinoma by targeting the HECTD2 protein [3].
  • Skin protection: It demonstrates protective effects against UVB-induced DNA damage and apoptosis in keratinocytes [1]. These diverse activities make it a compound of interest in drug development and cellular biology studies.

What Factors Influence this compound Stability?

Direct studies on this compound's stability in cell culture media are not available in the search results. However, insights can be drawn from research on its degradation in other contexts, primarily in microbial systems.

The table below summarizes the key factors affecting this compound stability based on current scientific knowledge.

Factor Effect on Stability Evidence Context
Microbial Activity Susceptible to microbial degradation by specific bacteria and fungi [4] [5]. Groundwater and fungal culture studies.
Enzymatic Action Degraded by enzymes like laccases and other microbial enzyme systems [6] [5]. Studies using bacterial and fungal laccases.
Oxidative Conditions Degradation is accelerated under high-oxygen conditions [5]. Fungal degradation study under 100% oxygen.
Chemical Modifiers Stability can be altered by chemical modification of the compound itself [6]. Study on modified laccase enzymes, not this compound.

How Can I Assess this compound Stability in My Cell Culture System?

Given the lack of direct data, we recommend an experimental approach to determine stability in your specific setup. The following workflow outlines a protocol to empirically test this compound stability in your cell culture media.

Start Start: Prepare this compound Stock Solution A1 1. Prepare Media Samples Start->A1 A2 Add this compound to culture media in sterile flasks A1->A2 B 2. Set Up Test Conditions A2->B B1 Condition A: Cell culture media only B->B1 B2 Condition B: Media + cells B->B2 B3 Condition C: Media + heat-inactivated cells B->B3 C 3. Incubate and Sample B1->C B2->C B3->C C1 Incubate at 37°C with 5% CO₂ C->C1 C2 Collect samples at T=0, 24, 48, 72 hours C1->C2 D 4. Analyze Samples C2->D D1 Centrifuge to remove cells/debris D->D1 D2 Analyze supernatant using HPLC D1->D2 E 5. Interpret Data D2->E E1 Compare concentration decrease across conditions and time E->E1

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

1. Principle This protocol determines the stability of this compound in cell culture media under standard incubation conditions, assessing both chemical and cellular contributions to its degradation.

2. Materials

  • This compound (e.g., Sigma-Aldrich, ≥95% purity)
  • Complete cell culture media
  • Solvent for this compound (e.g., DMSO)
  • Relevant cell line for your research
  • Sterile tissue culture flasks or plates
  • HPLC system with UV/VIS detector

3. Procedure

  • Preparation: Dissolve this compound in a suitable solvent to create a concentrated stock solution.
  • Sample Setup:
    • Condition A (Media Control): Add this compound to cell culture media in a sterile flask without cells.
    • Condition B (Full System): Add this compound to cell culture media with cells seeded at a standard density.
    • Condition C (Cell Activity Control): Add this compound to media with heat-inactivated cells to distinguish between enzymatic and chemical degradation.
  • Incubation and Sampling: Incubate all flasks at 37°C with 5% CO₂. Collect samples (e.g., 1 mL) from each condition at predetermined time points: immediately after addition (T=0), 24, 48, and 72 hours.
  • Sample Processing: Centrifuge collected samples to pellet cells and debris. Transfer the clear supernatant for analysis.
  • Analysis: Quantify this compound concentration in the supernatants using High-Performance Liquid Chromatography (HPLC). Compare peak areas against a standard curve of known concentrations.

4. Data Interpretation

  • A significant decrease in this compound concentration in Condition B (with cells) but not in Condition A (media only) suggests that cellular processes (uptake or metabolism) are the primary cause of loss.
  • A decrease in both Condition A and B indicates significant non-cellular, chemical instability in the media under these conditions.
  • Little to no decrease across all conditions suggests the compound is stable for the duration of your experiment.

Troubleshooting and FAQs

Q: My this compound concentration is decreasing rapidly in the media. What could be the cause? A: The most likely cause is metabolic degradation by the cells in your culture. As shown in microbial studies, this compound can be broken down as a carbon source [4] [5]. Check the metabolic capacity of your cell line. You may need to add fresh this compound to the media periodically to maintain the desired concentration.

Q: How can I stabilize this compound in my culture media? A: While not specifically tested for this compound, general strategies include:

  • Storage: Prepare fresh stock solutions immediately before use.
  • Protection from Light: Wrap culture vessels in foil, as phenolic compounds can be light-sensitive.
  • pH Control: Monitor the pH of your media, as extreme pH levels may affect stability.
  • Antioxidants: The addition of common antioxidants like ascorbic acid to the media might slow oxidative degradation, but this should be validated to ensure it doesn't interfere with your biological assay.

Q: The search results mention this compound is degraded by laccase enzymes. Should I be concerned? A: This depends entirely on your experimental system. Laccases are produced primarily by fungi and some bacteria [6]. If you are not using such cell types, laccase-mediated degradation is unlikely to be a primary concern in standard mammalian cell culture.

References

veratric acid synthesis low yield optimization

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods for Veratric Acid

The table below summarizes different synthesis pathways based on the available literature, which can help you evaluate your chosen method.

Method Key Steps Reported Yield Notes / Challenges
Disproportionation & Acidification [1] Veratraldehyde reacts with alkali and formaldehyde (e.g., paraformaldehyde) in alcohol/water solvent; subsequent acidification. 82.6% - 93.7% [1] Presented as a cost-effective and environmentally friendly alternative. Yield highly dependent on base and solvent [1].
Alkaline H₂O₂ Oxidation [2] Oxidation of a lignin model compound (Veratrylglycerol-β-guaiacyl ether) with alkaline H₂O₂. Up to 44% (from substrate) [2] Requires high pH, FeCl₃ catalyst, and optimized, stepwise H₂O₂ addition. Complex for simple this compound synthesis [2].
Silver Oxide/Nitrate Oxidation [3] Oxidation of veratraldehyde with alkali and silver oxide or silver nitrate. Up to 94.3% (with AgNO₃) [3] Older method; potential issues with cost and handling of silver compounds.

Troubleshooting Low Yields

While explicit guides were not found, you can address low yields by systematically investigating these common areas:

  • Reaction Mechanism and Reagents: The high-yielding disproportionation method uses a strong base (e.g., KOH) and formaldehyde in a mixed solvent system [1]. Ensure your reagent ratios, particularly of the base and the oxidizing/disproportionation agent, are correct. The purity of your starting material, veratraldehyde, is also critical.
  • Reaction Conditions: The data shows that yield is sensitive to temperature and time. One protocol specifies a reaction at 100°C for 4 hours [1]. Carefully monitor and control these parameters. For oxidation methods, the mode of oxidant addition (e.g., stepwise [2]) can be crucial for maximizing yield and minimizing side reactions.
  • Acidification and Isolation: The final acidification step is vital for precipitating the product. The endpoint pH (values of 2-4 are mentioned [1]) and the choice of acid can affect both yield and purity. Ensure thorough washing of the precipitate to remove impurities, and confirm the drying conditions are appropriate.

A Sample High-Yield Protocol

Here is a detailed methodology based on a patent that reported a 93.7% yield, which you can use as a reference [1]:

  • Reaction Setup: In a flask equipped with a stirrer, condenser, and thermometer, add the following:

    • Veratraldehyde (107.9 g, 0.65 mol)
    • Potassium hydroxide (218.4 g, 3.9 mol)
    • Aqueous ethanol (700 mL, with a water content of 25% v/v)
    • Paraformaldehyde (97.5 g, 3.25 mol)
  • Execution: React the mixture at about 100°C for 4 hours. A yellow solid (veratrate salt) should form.

  • Work-up and Isolation: After the reaction is complete:

    • Cool the mixture to room temperature.
    • Slowly add an aqueous nitric acid solution (5% wt) over 1.5 hours.
    • Adjust the final pH to 3.
    • Filter the resulting precipitate.
    • Wash and dry the solid to obtain the this compound product.

Key Optimization Considerations

The following diagram outlines the logical relationship between common problems and their potential solutions during synthesis optimization.

G Low Yield Low Yield Verify Reagent Purity & Ratio Verify Reagent Purity & Ratio Low Yield->Verify Reagent Purity & Ratio Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Improve Product Isolation Improve Product Isolation Low Yield->Improve Product Isolation Use fresh, high-purity veratraldehyde Use fresh, high-purity veratraldehyde Verify Reagent Purity & Ratio->Use fresh, high-purity veratraldehyde Ensure correct base/oxidant stoichiometry Ensure correct base/oxidant stoichiometry Verify Reagent Purity & Ratio->Ensure correct base/oxidant stoichiometry Precisely control temperature & time Precisely control temperature & time Optimize Reaction Conditions->Precisely control temperature & time Use inert atmosphere if needed Use inert atmosphere if needed Optimize Reaction Conditions->Use inert atmosphere if needed Consider stepwise reagent addition Consider stepwise reagent addition Optimize Reaction Conditions->Consider stepwise reagent addition Control acidification rate & final pH Control acidification rate & final pH Improve Product Isolation->Control acidification rate & final pH Use ice-cold wash solvent Use ice-cold wash solvent Improve Product Isolation->Use ice-cold wash solvent Ensure proper drying (temp/vacuum) Ensure proper drying (temp/vacuum) Improve Product Isolation->Ensure proper drying (temp/vacuum)

Important Experimental Notes

  • Enzymatic Synthesis Challenge: Be aware that attempts to incorporate this compound into other molecules (like phospholipids) using lipase-catalyzed acidolysis have been reported as unsuccessful. This is likely due to steric hindrance and the electron-donating effect of the methoxy groups deactivating the carboxylic carbon [4].
  • Analytical Confirmation: Always confirm the identity and purity of your product. The reported melting point for pure this compound is 177-178°C [1], and its CAS number is 93-07-2 [5] [6] [7].

References

veratric acid extraction purification from natural sources

Author: Smolecule Technical Support Team. Date: February 2026

Sources of Veratric Acid and Extraction Principles

This compound (3,4-dimethoxybenzoic acid) is a phenolic compound found in various natural sources. Its extraction typically relies on using polar solvents.

Natural Source Extraction Solvent Notes
Fruits, Vegetables, Mushrooms, Chinese herbal medicine (e.g., Trollius chinensis Bunge) [1] [2] 70% Ethanol (EtOH) [3] A standard and effective solvent for phenolic acids.
Walnuts, Grapes, certain Herbs [4] Information not specified in search results; ethanol or methanol are generally suitable. The natural occurrence confirms it as a target for extraction.
Lignin-derived compounds in environmental samples [5] N/A (studied as a degradation product) This compound is also a product of microbial degradation of more complex organic matter.

The general workflow for extraction and purification from plant material is as follows:

Start Plant Material (Dried and Pulverized) Step1 Solid-Liquid Extraction (70% Ethanol, 24h, Room Temp) Start->Step1 Step2 Filtration Step1->Step2 Step3 Concentration (Rotary Evaporator, 40°C) Step2->Step3 Step4 Crude Extract Step3->Step4 Step5 Purification (e.g., Column Chromatography) Step4->Step5 Step6 Analysis (UHPLC-MS/MS) Step5->Step6 Step7 Pure this compound Step6->Step7

Troubleshooting Guide for Extraction & Analysis

Here are solutions to common problems you might encounter in the lab.

Problem Possible Cause Suggested Solution
Low extraction yield Inefficient solvent penetration; incorrect solvent polarity. Ensure plant material is finely pulverized. Test a range of solvent polarities (e.g., 50-100% ethanol).
Low recovery during sample prep Inefficient protein precipitation; analyte loss. For plasma/biofluids, use a one-step protein precipitation with 0.2% formic acid in acetonitrile [6].
Poor chromatographic separation (peak tailing, double peaks) Inadequate LC method; column overloading. Optimize mobile phase (ACN-water with 0.2% formic acid is recommended). Reduce injection volume (e.g., to 2 µL) [6].
High matrix effects in MS Incomplete cleaning of sample. Ensure thorough protein precipitation and centrifugation. The method in [6] showed recovery rates of 94-104%.

Validated UHPLC-MS/MS Method for Quantification

For precise quantification of this compound, especially in complex matrices like plasma, the following UHPLC-MS/MS method has been developed and validated [6]. This is crucial for pharmacokinetic or metabolic studies.

1. Chromatographic Conditions

  • Column: Reversed-phase C18 (e.g., YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm)
  • Mobile Phase: 0.2% Formic acid in Acetonitrile (B) vs. Water/Acid
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 2 µL
  • Run Time: 4.5 min

2. Mass Spectrometry Conditions (Positive ESI Mode)

Analyte Parent Ion (m/z) Product Ion (m/z) Retention Time (min)
This compound 183.07 139.00 1.10
Veratraldehyde (Metabolite) 167.07 139.00 1.72
Cinnamaldehyde (Internal Standard) 133.00 55.00 3.92

3. Sample Preparation (Plasma)

  • Use a simple one-step protein precipitation.
  • Add 300 µL of 0.2% formic acid in acetonitrile (mobile phase B) to 50 µL of rat plasma.
  • Vortex mix, then centrifuge.
  • Inject the supernatant [6].

4. Method Validation Data [6]

Validation Parameter Result for this compound
Linear Range 10 - 10,000 ng/mL
Correlation Coefficient (r²) ≥ 0.9977
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision & Accuracy Within ±15%
Recovery 94.65% - 104.20%

Frequently Asked Questions (FAQs)

Q1: What are the primary biological activities of this compound that are relevant for drug development? this compound shows promise in several therapeutic areas due to its strong anti-inflammatory and antioxidant properties [7] [8]. Specific activities include:

  • Anti-hair loss: Promotes proliferation of hair follicle dermal papilla cells and inhibits their senescence [1] [9].
  • Hepatoprotection: Alleviates non-alcoholic fatty liver disease (NAFLD) and liver ischemia/reperfusion injury by modulating lipid metabolism and reducing oxidative stress [2] [7].
  • Skin care: Used in anti-aging skincare and for UV protection [9] [4].

Q2: On a molecular level, how does this compound exert its anti-inflammatory effect? The anti-inflammatory mechanism involves the inhibition of key signaling pathways. Evidence from LPS-stimulated RAW264.7 macrophages shows that this compound:

  • Downregulates inducible nitric oxide synthase (iNOS) expression, reducing NO production [8].
  • Suppresses the activation of the PI3K/Akt signaling pathway [8] [3].
  • Can also inhibit MAPK pathways and the nuclear localization of NF-κB [3]. The following diagram illustrates this core mechanism:

LPS LPS PI3K PI3K/Akt Pathway LPS->PI3K NFkB NF-κB Nuclear Localization PI3K->NFkB iNOS iNOS Expression NFkB->iNOS NO NO Production iNOS->NO VA This compound VA->PI3K Inhibits VA->NFkB Inhibits

Q3: Is this compound only obtained from natural sources, or can it be synthesized? While it is found in nature, this compound can also be produced synthetically. A common method involves the oxidation of veratraldehyde (3,4-dimethoxybenzaldehyde), which is itself a flavoring agent and a metabolite [6] [10]. This provides a reliable alternative if natural extraction is not feasible or sufficient for your needs.

References

veratric acid combination therapy synergistic effects

Author: Smolecule Technical Support Team. Date: February 2026

Documented Synergistic & Therapeutic Effects

The most clearly documented synergistic combination is with zinc for wound healing. Other studies detail its solo mechanism of action, which is crucial for understanding its potential in other combinations.

  • Veratric Acid & Zinc in Wound Healing: A 2025 study on rats demonstrated that a combination of 10% this compound and 10% zinc significantly enhanced wound closure. The synergy was measured through accelerated collagen synthesis, promoted angiogenesis (formation of new blood vessels), and reduced inflammation. The combination also significantly restored key antioxidant parameters and hydroxyproline levels compared to a diseased control group [1].

  • Mechanism of Action: The Nrf2 Signaling Pathway: Research on liver ischemia/reperfusion injury models indicates that this compound's core mechanism involves activating the Nrf2 signaling pathway. This activation increases the expression of downstream antioxidant proteins like HO-1 and NQO-1, thereby reducing oxidative stress and apoptosis. This pathway is a key target for therapeutic intervention [2].

  • Other Documented Biological Activities:

    • Anti-hair loss: A 2025 study found that this compound promotes the proliferation of hair follicle dermal papilla cells (HFDPCs), enhances their hair-inductive potential, and attenuates cellular senescence. It upregulates growth factors (VEGFA, IGF1, HGF) and works through the Wnt/β-catenin signaling pathway [3].
    • Hepatic health: A 2024 study on broilers showed that dietary this compound supplementation (0.05% and 0.1%) alleviated liver steatosis, reduced abdominal fat accumulation, and downregulated key genes involved in fatty acid synthesis [4].

Quantitative Data Summary

The table below summarizes key quantitative findings from the research for easy comparison.

Therapeutic Area Effective Concentration/Dose Key Outcomes & Measured Parameters Citation
Wound Healing 10% VA + 10% Zinc (topical, in rats) ↑ Wound closure rate, ↑ collagen synthesis, ↑ angiogenesis, ↓ inflammation; restored hydroxyproline, catalase, SOD, GSH; ↓ MDA [1] [1]
Liver I/R Injury Intragastric administration (in mice) ↓ ALT, ↓ AST, ↓ liver necrotic area, ↓ oxidative stress, ↓ apoptosis; ↑ Nrf2, ↑ HO-1, ↑ NQO-1 protein expression [2] [2]
Anti-Hair Loss 10-50 μM (on HFDPCs in vitro) ↑ Cell proliferation (18% at 50μM), ↑ Ki67+ cells (24% at 50μM); ↑ LEF1, CCND1, β-catenin; ↑ VEGFA, IGF1, HGF; ↑ ALP activity (60% at 50μM) [3] [3]
Liver Steatosis 0.05-0.1% in diet (in broilers) ↓ Liver TG, ↓ total cholesterol; ↓ abdominal fat; ↓ SREBP-1c, ↓ FAS, ↓ ACC mRNA expression [4] [4]

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments cited, which can be adapted for your research on this compound.

Protocol 1: Assessing Wound Healing Efficacy In Vivo

This protocol is based on the rat model used to evaluate the VA-Zinc combination [1].

  • 1. Animal Model & Group Setup:
    • Use an excisional or incisional wound model on rats (e.g., Sprague-Dawley).
    • Randomly assign animals to groups: Disease Control, Standard Control (e.g., commercial ointment), VA per se, Zinc per se, VA+ZN Combination.
  • 2. Formulation & Administration:
    • Prepare topical formulations (e.g., ointments) containing 10% VA, 10% Zinc, and their 10%+10% combination.
    • Apply the formulations daily to the wound area.
  • 3. Data Collection & Analysis:
    • Wound Closure Rate: Measure wound area daily using digital calipers or planimetry.
    • Tissue Collection: On a predetermined day post-wounding, collect wound tissue samples.
    • Biochemical Analysis:
      • Hydroxyproline Assay: Quantify hydroxyproline content as a marker for collagen deposition. Use a commercial kit or colorimetric method after acid hydrolysis of tissue.
      • Antioxidant Parameters: Homogenize tissue and assay for Catalase, Superoxide Dismutase (SOD), Glutathione (GSH), and Malondialdehyde (MDA) levels using standard spectrophotometric kits.
    • Histological Examination: Process tissue for H&E staining (for general morphology and inflammation) and Masson's Trichrome staining (for collagen fiber visualization) [1].
Protocol 2: Evaluating Mechanism via Nrf2 Pathway In Vitro

This protocol is based on studies of liver injury and hair loss, focusing on the Nrf2 and Wnt/β-catenin pathways [2] [3].

  • 1. Cell Culture & Treatment:
    • Use relevant cell lines (e.g., AML12 hepatocytes for liver studies, HFDPCs for hair growth).
    • Pre-treat cells with a range of VA concentrations (e.g., 1-50 μM, dissolved in DMSO) for a set time (e.g., 24 hours).
    • To induce stress, use a model like Hypoxia/Reoxygenation (H/R) for hepatocytes or Oxidative Stress (e.g., H₂O₂) for HFDPCs.
    • To confirm Nrf2 involvement, include a group co-treated with an Nrf2 inhibitor like ML385.
  • 2. Outcome Measures:
    • Cell Viability: Perform MTT or CCK-8 assay.
    • Apoptosis Assay: Use Annexin V/PI staining followed by flow cytometry.
    • Gene Expression Analysis: Extract RNA and perform qRT-PCR for target genes (e.g., NQO1, HMOX1, LEF1, CCND1, VEGFA).
    • Protein Expression Analysis: Perform Western Blotting for Nrf2, HO-1, NQO1, β-catenin, and Bcl-2/Bax.
    • Functional Assays:
      • ALP Staining: For hair inductivity in HFDPCs.
      • Cell Aggregation Assay: Use 3D culture to assess spheroid formation in HFDPCs.
      • Oil Red O Staining: For lipid accumulation in hepatocytes [2] [4] [3].

Troubleshooting Common Experimental Issues

  • Problem: Low Solubility of this compound.

    • Solution: this compound can be dissolved in DMSO to create a stock solution (e.g., 50 mM). For in vitro work, ensure the final DMSO concentration in culture media is low (typically <0.1%) to avoid cytotoxicity. For some in vivo applications, it can be suspended in a vehicle like 0.5% Carboxymethyl cellulose (CMC-Na) [5] [4].
  • Problem: Inconsistent In Vivo Wound Healing Results.

    • Solution: Standardize the wound creation process meticulously. Ensure animal groups are well-matched for age, weight, and sex. Monitor and control environmental factors like cage humidity and temperature, as they can influence healing rates. Perform wound measurements in a blinded manner.
  • Problem: Unable to Detect Activation of the Nrf2 Pathway.

    • Solution: Confirm that your cellular stress model (H/R, toxins) effectively induces oxidative stress. Use a positive control (e.g., a known Nrf2 activator like sulforaphane). Optimize the timing for protein and RNA collection post-treatment, as pathway activation can be transient. Ensure antibody specificity for Western Blot by including both positive and negative controls.

Mechanisms & Pathways Visualization

The following diagrams illustrate the key signaling pathways involved in this compound's activity.

nrf2_pathway VA This compound (VA) Nrf2 Nrf2 VA->Nrf2 Activates/Stabilizes OxidativeStress Oxidative Stress VA->OxidativeStress Reduces Keap1 Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE HO1 HO-1 ARE->HO1 NQO1 NQO1 ARE->NQO1 HO1->OxidativeStress Reduces Apoptosis Apoptosis HO1->Apoptosis Inhibits NQO1->OxidativeStress Reduces NQO1->Apoptosis Inhibits OxidativeStress->Nrf2 Activates OxidativeStress->Apoptosis

Diagram 1: this compound Activates the Nrf2 Antioxidant Pathway. This diagram shows how VA activates Nrf2, which translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates protective enzymes like HO-1 and NQO1, ultimately reducing oxidative stress and apoptosis [2].

hfdpcs_pathway VA2 This compound (VA) BetaCatenin β-catenin VA2->BetaCatenin Upregulates TGFB2 TGF-β2 VA2->TGFB2 Upregulates ALP ALP Activity VA2->ALP Increases LEF1 LEF1/TCF BetaCatenin->LEF1 PCNA PCNA BetaCatenin->PCNA CCND1 CCND1 (Cyclin D1) LEF1->CCND1 GrowthFactors VEGFA, IGF1, HGF LEF1->GrowthFactors Proliferation Proliferation CCND1->Proliferation PCNA->Proliferation GrowthFactors->Proliferation Aggregation Cell Aggregation TGFB2->Aggregation HairInductivity Hair Inductivity ALP->HairInductivity Aggregation->HairInductivity

Diagram 2: this compound Promotes HFDPC Proliferation and Hair Inductivity. This diagram illustrates how VA upregulates β-catenin, leading to increased expression of genes that drive cell proliferation (CCND1, PCNA) and hair growth factors (VEGFA, IGF1). It also shows how VA increases TGF-β2 to enhance cell aggregation, a key step in hair inductivity [3].

References

Summary of HPLC Methods for Veratric Acid

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares two distinct analytical methods for quantifying veratric acid from different research contexts.

Parameter Method 1: HPLC with Fluorescence Detection [1] Method 2: UHPLC-MS/MS [2]
Application Context Analysis of mebeverine metabolite in human plasma Analysis of veratraldehyde metabolite in rat plasma
Stationary Phase Waters C18 column (250 mm × 4.6 mm, 5 µm) YMC-Triart C18 column (50 mm × 2.0 mm, 1.9 µm)
Mobile Phase Acetonitrile : 0.01 M Phosphate Buffer (45:55, pH 4.0) 0.2% Formic Acid in Acetonitrile : 0.2% Formic Acid in Water (Gradient elution)
Flow Rate 1.0 mL/min 0.3 mL/min
Detection Fluorescence: Ex 300 nm / Em 365 nm Tandem Mass Spectrometry (MRM): m/z 183.07 → 139.00
Sample Preparation Liquid-liquid extraction with ethyl acetate/dichloromethane after plasma alkalinization One-step protein precipitation with 0.2% formic acid in acetonitrile
Run Time 6 minutes 4.5 minutes
Linear Range 10 - 100 ng/mL 10 - 10,000 ng/mL
LLOQ Not specified for this compound 10 ng/mL

Experimental Protocols

Here are the detailed experimental workflows for the two methods summarized above.

Protocol for Method 1: HPLC with Fluorescence Detection [1]

This method was used for the simultaneous determination of mebeverine's metabolite (this compound) and sulpiride in human plasma.

  • Chromatographic Conditions
    • Column: Waters C18 (250 mm × 4.6 mm, 5 µm)
    • Mobile Phase: Prepare a mixture of acetonitrile and 0.01 M dihydrogen phosphate buffer in a 45:55 ratio. Adjust the pH to 4.0 using orthophosphoric acid.
    • Flow Rate: 1.0 mL/min
    • Detection: Fluorescence detector with excitation at 300 nm and emission at 365 nm.
    • Injection Volume: 20 µL
  • Sample Preparation (Spiked Human Plasma)
    • Add suitable aliquots of this compound standard solution to centrifugation tubes.
    • Add 1.0 mL of human plasma to each tube.
    • Alkalinize the sample by adding 0.1 mL of 1.0 M NaOH and vortex for 1 minute.
    • Extract the analytes with 3 × 3 mL of ethyl acetate/dichloromethane (5:1, v/v).
    • Centrifuge the mixtures for 5 minutes at 4000 rpm.
    • Transfer the combined organic layers and evaporate to dryness.
    • Reconstitute the dry residue in 3 mL of methanol for HPLC analysis.
Protocol for Method 2: UHPLC-MS/MS [2]

This method was developed for the simultaneous determination of veratraldehyde and its metabolite, this compound, in rat plasma.

  • Chromatographic Conditions
    • Column: YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm)
    • Column Temperature: 30 °C
    • Mobile Phase:
      • A: 0.2% Formic acid in water
      • B: 0.2% Formic acid in acetonitrile
    • Gradient Elution: A specific gradient program was used (not fully detailed in the abstract), with a total run time of 4.5 minutes.
    • Flow Rate: 0.3 mL/min
    • Injection Volume: 2 µL
  • Mass Spectrometry Conditions
    • Ionization: Electrospray Ionization (ESI) in positive ion mode.
    • Detection: Multiple Reaction Monitoring (MRM)
    • This compound Transition: m/z 183.07139.00
  • Sample Preparation
    • Use a simple one-step protein precipitation.
    • Add 300 µL of 0.2% formic acid in acetonitrile (mobile phase B) to the plasma sample.
    • Vortex mix and centrifuge to separate the precipitated proteins.
    • Inject the supernatant into the UHPLC-MS/MS system.

Troubleshooting Guide & FAQs

While the search results lack specific troubleshooting data, the following guide is built on common HPLC challenges and the methodological details provided.

Start Start: HPLC Issue P1 Poor Peak Shape Start->P1 P2 Low Sensitivity/Response Start->P2 P3 No Peaks / Signal Start->P3 P4 High Background Noise Start->P4 S1_1 Check column age/condition P1->S1_1 S1_2 Adjust mobile phase pH P1->S1_2 S1_3 Use a mobile phase buffer P1->S1_3 S2_1 Check extraction recovery P2->S2_1 S2_2 Verify detector settings (Ex/Em wavelengths, MS transitions) P2->S2_2 S2_3 Concentrate the sample P2->S2_3 S3_1 Check detector lamp / MS source P3->S3_1 S3_2 Confirm sample injection P3->S3_2 S3_3 Verify mobile phase flow P3->S3_3 S4_1 Purge detector flow cell P4->S4_1 S4_2 Use HPLC-grade solvents P4->S4_2 S4_3 Clean mass spectrometer source P4->S4_3

Frequently Asked Questions

Q1: What is the recommended sample preparation technique for this compound in plasma? The search results present two validated approaches [1] [2]:

  • Liquid-Liquid Extraction (LLE) is suitable for HPLC-FL and provides clean samples by concentrating the analyte and removing salts and proteins.
  • Protein Precipitation is faster and works well for UHPLC-MS/MS, as the mass spectrometer is more tolerant of matrix effects. The use of 0.2% formic acid in acetonitrile [2] can improve precipitation efficiency and analyte stability.

Q2: My this compound peak is tailing or too broad. What could be the cause? Peak shape issues are often related to the column or mobile phase chemistry.

  • Column Choice: Ensure you are using a C18 reversed-phase column as specified in the protocols.
  • Mobile Phase pH: this compound is an acid. The use of a buffered mobile phase (e.g., phosphate buffer at pH 4.0 [1] or formic acid [2]) is critical to suppress its ionization, which improves peak shape and retention on a C18 column.
  • Column Performance: Check if the column is old or degraded. If the problem persists, consider flushing the column or replacing it.

Q3: I am not getting enough sensitivity for low-concentration samples. What can I optimize?

  • Detection Technique: For concentrations in the ng/mL to µg/mL range, fluorescence detection (LOD ~0.73-0.85 ng/mL for other analytes [1]) is sensitive and selective. For even lower concentrations or superior specificity, MS/MS detection is the preferred method [3] [2].
  • Sample Preparation: The LLE method [1] allows for sample concentration (reconstituting the dry residue in a smaller volume) to improve sensitivity, whereas protein precipitation typically does not.

Key Method Selection Insights

To help you decide on the best approach, here are the main takeaways from the research:

  • For Routine QC: The HPLC-Fluorescence method [1] is a robust and cost-effective choice if your matrix is not overly complex and your target concentration is within its linear range.
  • For Maximum Specificity & Sensitivity: The UHPLC-MS/MS method [2] is superior for complex biological matrices like plasma, as it confirms analyte identity based on its mass and provides high sensitivity with a fast run time.
  • Critical Parameter: Regardless of the method, controlling mobile phase pH with a buffer or acid is non-negotiable for achieving reproducible retention and a sharp peak for this compound [1] [2].

References

veratric acid derivative design enhanced potency

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the core structure of veratric acid and its key derivatives?

This compound, also known as 3,4-dimethoxybenzoic acid, is a phenolic compound found in various plants and fruits [1] [2]. Its core structure serves as a scaffold for creating potent derivatives, primarily through modifications at the carboxylic acid (-COOH) group.

The table below summarizes the main types of derivatives you can synthesize and their general characteristics.

Derivative Type General Structure Key Features & Potency Insights

| Esters [3] [4] | Formed by reaction with alcohols or phenols. | • Potency varies with the ester group. • Esters with aromatic rings (e.g., 8-quinolinyl veratrate) often show higher activity [3]. | | Amides/Anilides [3] | Formed by reaction with amines. | • Often show significantly enhanced potency compared to esters [3]. • Anilides (amides derived from aniline) with electron-withdrawing groups (e.g., -NO₂, -Br) are particularly potent [3]. |

The following diagram illustrates the core structure and the primary sites for chemical modification to create these derivatives.

G This compound Core This compound Core Ester Derivatives Ester Derivatives This compound Core->Ester Derivatives  Reaction with  Alcohols/Phenols Amide/Anilide Derivatives Amide/Anilide Derivatives This compound Core->Amide/Anilide Derivatives  Reaction with  Amines/Anilines

Q2: What specific chemical modifications lead to enhanced antimicrobial potency?

Research indicates that certain substituents can dramatically increase the antimicrobial activity of this compound derivatives. The effects of these modifications are often quantified using pMIC values (the negative logarithm of the minimum inhibitory concentration), where a higher pMIC value indicates greater potency [3].

The table below lists specific, high-potency derivatives and their performance against common microbial strains.

Potent Derivative Key Structural Feature Reported Antimicrobial Activity (pMIC) Citation
8-Quinolinyl veratrate Ester with 8-hydroxyquinoline group S. aureus: 1.45, B. subtilis: 1.53, E. coli: 1.56, C. albicans: 1.35, A. niger: 1.34 [3]
m-Nitro veratranilide Anilide with meta-NO₂ group S. aureus: 1.45 [3]
p-Bromo veratranilide Anilide with para-Br group S. aureus: 1.45 [3]
Compound V28 Specific derivative (structure not fully detailed in source) MIC = 6.25 µg/ml against C. albicans; potential broad-spectrum agent [4]

Q3: What are the proven experimental protocols for synthesis and evaluation?

Here are detailed methodologies for creating and testing this compound derivatives, as cited in the literature.

Synthetic Protocol 1: Catalytic Oxidation to Synthesize this compound [5] This method provides a direct synthesis from 3,4-dimethoxybenzaldehyde.

  • Reaction Setup: Dissolve 3,4-dimethoxybenzaldehyde in acetonitrile in a round-bottom flask.
  • Catalyst Addition: Add silver nitrate (AgNO₃) as a catalyst. The mass used should be 1/10th the weight of the aldehyde.
  • Oxidation: Slowly drip in hydrogen peroxide (H₂O₂) as the oxidant. The mass used should be 10 times the weight of the aldehyde.
  • Reaction Conditions: Heat the mixture to 50°C and stir for approximately 2.1 hours.
  • Work-up: Quench the reaction by adding sodium thiosulfate to decompose any excess peroxide. Extract the this compound product using dichloromethane.
  • Purification: Purify the crude product through recrystallization.

Synthetic Protocol 2: Ester and Amide Derivative Synthesis [3] This general workflow is used to create a library of esters and amides from this compound.

  • Ester Synthesis (Direct): React this compound with the corresponding alcohol in the presence of concentrated sulfuric acid as a catalyst.
  • Acid Chloride Route: For more complex esters (aryl esters) and all amides:
    • Form Acid Chloride: React this compound with thionyl chloride (SOCl₂).
    • Form Ester/Amide: React the synthesized acid chloride with phenols (e.g., phenol, 8-hydroxyquinoline) or with various amines/anilines to produce the target amides and anilides.

The following diagram outlines this two-pathway synthetic workflow.

G This compound This compound Veratryl Chloride\n(Acid Chloride) Veratryl Chloride (Acid Chloride) This compound->Veratryl Chloride\n(Acid Chloride)  Pathway B:  Acid Chloride Route Simple Ester Simple Ester This compound->Simple Ester  Pathway A:  Esterification Alcohol\n+H₂SO₄ Alcohol +H₂SO₄ Alcohol\n+H₂SO₄->Simple Ester Thionyl Chloride\n(SOCl₂) Thionyl Chloride (SOCl₂) Thionyl Chloride\n(SOCl₂)->Veratryl Chloride\n(Acid Chloride) Complex Ester or Amide Complex Ester or Amide Veratryl Chloride\n(Acid Chloride)->Complex Ester or Amide Phenol or Amine Phenol or Amine Phenol or Amine->Complex Ester or Amide

Biological Evaluation Protocol: Antimicrobial Activity Assay [6] [3] This standard method is used to determine the Minimum Inhibitory Concentration (MIC) of your synthesized derivatives.

  • Test Strains:
    • Gram-positive Bacteria: Staphylococcus aureus, Bacillus subtilis.
    • Gram-negative Bacterium: Escherichia coli.
    • Fungal Strains: Candida albicans, Aspergillus niger.
  • Culture Media:
    • Use double-strength nutrient broth for bacterial strains.
    • Use Sabouraud dextrose broth for fungal strains.
  • Procedure: The tube dilution method is a standard technique. Prepare a serial dilution of the test compound in the appropriate broth, inoculate with a standardized microbial suspension, and incubate.
  • Analysis: After incubation, determine the MIC (the lowest concentration that completely inhibits visible growth). Data is often converted to pMIC (-log(MIC)) for QSAR analysis.
  • Reference Standards: Use ciprofloxacin for antibacterial and fluconazole for antifungal activity as positive controls for comparison.

References

overcoming veratric acid metabolic instability

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Veratric Acid Metabolic Instability

Here are answers to some fundamental questions based on the available research:

  • Q1: What are the primary metabolic pathways of this compound? The key metabolic reaction for this compound (3,4-dimethoxybenzoic acid) is O-demethylation, specifically at the para-position (4-methoxy group), leading to the formation of isovanillic acid (4-hydroxy-3-methoxybenzoic acid). A novel pathway identified is amino acid conjugation, specifically with ornithine, forming 3,3',4,4'-tetramethoxy-1-ornithuric acid and its O-desmethyl derivative [1].

  • Q2: Which experimental model has been used to study its metabolism? These metabolic pathways were identified using the incubated hen's egg model, which is proposed as a supplementary method to animal testing [1].

  • Q3: How can I detect and confirm the structure of this compound metabolites? The referenced study used a combination of analytical techniques, including GC-MS, ESI-HRMS, and LC/ESI-MS/MS. The structure of a synthesized reference substance was confirmed using MS, ¹H NMR, and ¹³C NMR spectral data [1].

Experimental Protocol: Metabolic Identification Study

Below is a detailed methodology adapted from the research for identifying this compound metabolites [1]. This can serve as a foundational protocol for your own experiments.

1. Objective: To identify the major metabolites of this compound using the incubated hen's egg model. 2. Materials: * Test Substance: this compound (3,4-dimethoxybenzoic acid). * Model System: Fertilized hen's eggs. * Solvents and reagents for extraction and analysis (e.g., methanol, acetic acid, derivatization agents). * Instrumentation: GC-MS, LC/ESI-MS/MS, NMR. 3. Procedure: * Incubation: Inject a defined concentration of this compound into the egg albumin of incubated hen's eggs. Use control eggs injected with solvent only. * Sample Collection: After a specified incubation period, harvest the biological contents (e.g., albumin, yolk). * Extraction: Homogenize the harvested contents and perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification. * Derivatization: Derivatize an aliquot of the extracted samples for GC-MS analysis (e.g., silylation). * Analysis: * GC-MS: Analyze derivatized samples to separate and obtain mass spectra of metabolites. * LC/ESI-MS/MS: Directly analyze underivatized samples for better separation and tandem MS fragmentation data. * NMR: Use purified metabolite fractions for structural confirmation via ¹H and ¹³C NMR. 4. Data Interpretation: * Compare mass spectra and retention times with synthesized authentic standards where possible. * Identify metabolites based on molecular ions, fragmentation patterns, and NMR shifts.

Metabolic Pathway & Experimental Workflow

The following diagram illustrates the metabolic fate of this compound and the key steps for its experimental investigation.

cluster_protocol Experimental Workflow VeratricAcid This compound Metabolite1 Isovanillic Acid (4-hydroxy-3-methoxybenzoic acid) VeratricAcid->Metabolite1 O-Demethylation (para-position) Metabolite2 3,3',4,4'-Tetramethoxy- L-ornithuric Acid VeratricAcid->Metabolite2 Amino Acid Conjugation Conjugate O-Desmethyl Ornithine Conjugate Metabolite2->Conjugate O-Demethylation Step1 1. Incubate with This compound Step2 2. Sample Extraction & Preparation Step1->Step2 Step3 3. Analyze via GC-MS & LC/ESI-MS/MS Step2->Step3 Step4 4. Confirm Structure via NMR Step3->Step4

Troubleshooting Guide: Common Experimental Challenges

Issue Possible Cause Suggested Solution
Low metabolite yield Inefficient extraction from the biological matrix. Optimize extraction pH and solvent; use repeated extractions; consider alternative techniques like solid-phase extraction (SPE).
Poor chromatographic separation Suboptimal instrument method or sample cleanup. Modify GC or LC gradient program; improve sample purification to remove salts and lipids.
Inconclusive MS/MS data Low analyte concentration or high background interference. Concentrate the sample; use selective ion monitoring (SIM) or MRM modes to enhance sensitivity.

Potential Strategies for Overcoming Metabolic Instability

Since direct troubleshooting data is scarce, here are potential strategies derived from the metabolic findings:

  • Structural Blocking: The exclusive para-directed O-demethylation suggests that strategic blocking of the 4-methoxy group (e.g., with a bulkier substituent or a group resistant to CYP450 enzymes) could be a primary strategy to improve metabolic stability [1].
  • Prodrug Approach: The discovery of ornithine conjugation, a pathway not previously reported in mammals, opens the possibility for a targeted prodrug strategy that leverages this unique metabolic route [1].
  • Enzyme Inhibition: Co-administration with a selective inhibitor of the cytochrome P450 enzyme responsible for the O-demethylation could potentially reduce first-pass metabolism.

References

veratric acid vs kojic acid tyrosinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Kojic Acid as a Tyrosinase Inhibition Benchmark

Kojic acid is a well-established standard in tyrosinase inhibition research. The table below summarizes key experimental data available from recent studies.

Property Experimental Data (Kojic Acid) Key Experimental Context
IC₅₀ (Mushroom Tyrosinase, l-DOPA) 15.9 ± 0.4 µM [1] In vitro assay using L-DOPA as substrate [1].
~100 µM [2] Standard l-DOPA assay conditions; used as activity threshold for machine learning screening [2].
Inhibition Mechanism Mixed-type inhibitor [3] Binds in a way that affects both enzyme-substrate complex formation and substrate binding [3].
Cellular Activity (B16F10) Reduces melanin content and intracellular tyrosinase activity in a dose-dependent manner [4] Tested on α-MSH-stimulated B16F10 mouse melanoma cells [4].
Cytotoxicity (B16F10) No effect on cell viability at 43.8–700 µM [4] Considered non-cytotoxic within this concentration range [4].

Standard Experimental Protocols for Tyrosinase Inhibition

Researchers typically evaluate tyrosinase inhibitors through a sequence of in vitro and cellular assays. The workflow below outlines the common experimental stages.

cluster_protocols Key Experimental Details Start Tyrosinase Inhibition Evaluation Workflow InVitro In Vitro Assay (Mushroom Tyrosinase) Start->InVitro Kinetics Kinetic Mechanism Study InVitro->Kinetics A1 • Enzyme Source: Agaricus bisporus • Substrate: L-DOPA or L-tyrosine • Measurement: Dopachrome formation at 475nm • pH 6.8, 25°C [2] [4] [3] InVitro->A1 Cellular Cellular Assay (B16F10 Melanoma Cells) Kinetics->Cellular A2 • Method: Lineweaver-Burk plot analysis • Determines competitive, non-competitive,  uncompetitive, or mixed-type inhibition [4] [3] Kinetics->A2 Safety Cytotoxicity Assessment Cellular->Safety A3 • Cell Line: B16F10 mouse melanoma cells • Measurement: Intracellular tyrosinase activity  and melanin content [4] [5] Cellular->A3 A4 • Method: MTT assay • Measures cell viability after inhibitor treatment [4] [5] Safety->A4

Suggestions for Finding Comparative Data

To locate the information you need, you might find the following approaches helpful:

  • Refine your search strategy: Use precise terms like "veratric acid tyrosinase inhibition IC50" or "this compound melanin B16F10" in academic databases such as PubMed, Google Scholar, and SciFinder.
  • Explore structural analogs: If direct data is scarce, research on compounds with similar structures (like other benzoic acid derivatives) may provide useful mechanistic insights.
  • Consult chemical databases: Check specialized databases for bioactivity data of this compound. The machine learning study in the search results screened over 500,000 compounds, suggesting that such data may exist in larger chemical databases [2].

References

veratric acid compared to other phenolic acids

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities: A Comparative Overview

The following table summarizes key biological activities and experimental findings for veratric acid and other phenolic acids, highlighting their potential therapeutic applications.

Phenolic Acid Core Biological Activities Key Experimental Findings Reported Models

| This compound | Antilipidemic & Hepatoprotective [1] | - Reduced liver triglycerides and total cholesterol [1].

  • Down-regulated expression of lipogenic genes (SREBP-1c, FAS, ACC) [1].
  • Reduced abdominal fat accumulation [1]. | Broiler NAFLD model (in vivo), Chicken hepatocytes (in vitro) [1] | | | Anticancer [2] | - Conjugation with phosphatidylcholine enhanced antiproliferative activity [2].
  • A lysophosphatidylcholine conjugate of this compound showed IC₅₀ values of 9.5–20.7 µM against leukaemia, breast, and colon cancer lines [2]. | Human cancer cell lines (MV4-11, MCF-7, LoVo) (in vitro) [2] | | | Antioxidant & Anti-inflammatory [2] | - Shown to attenuate oxidative stress in hypertensive rats [2].
  • Demonstrated free radical scavenging in an atherogenic model [2]. | Rat model of hypertension, Rat model of atherosclerosis (in vivo) [2] | | Caffeic Acid | Antioxidant [3] | - Showed potent inhibition of linoleic acid-derived radical formation (7.7% of control activity) [3]. | ESR spectroscopy, in vitro cell-free system [3] | | Chlorogenic Acid | Antioxidant [3] | - Exhibited strong inhibition of lipid radical formation (4.4% of control activity) [3]. | ESR spectroscopy, in vitro cell-free system [3] | | Ferulic Acid | Antioxidant [3] | - Showed a weaker inhibitory effect on lipid radical formation (104% of control activity) [3]. | ESR spectroscopy, in vitro cell-free system [3] | | Gallic Acid | Antimicrobial [4] | - Synthetic derivatives demonstrated significant antimicrobial activity [4]. | In vitro tube dilution method (various bacterial and fungal strains) [4] | | p-Coumaric Acid | Antiglycation (potential) [5] | - Phenolic compounds in general can inhibit the Maillard reaction and AGE formation [5]. | Computational, in vitro, preclinical studies (general for phenolic acids) [5] | | Quercetin | Antiglycation & Renal Protection [5] | - Prevents AGE accumulation and reduces oxidative stress in diabetic nephropathy [5]. | In vitro, Animal models [5] | | Resveratrol | Antiglycation & Insulin Sensitivity [5] | - Reduces retinal edema; activates SIRT1 pathway to improve insulin sensitivity [5]. | In vivo, Animal models, Clinical trials [5] |

Experimental Protocols from Key Studies

To facilitate the replication and critical evaluation of these findings, here are the detailed methodologies from two pivotal studies on this compound.

  • Protocol 1: In Vitro Cytotoxicity and Antiproliferative Assay [2]

    • Objective: To evaluate the growth inhibitory potential of this compound-phospholipid conjugates against human cancer cell lines.
    • Cell Lines: Human leukemia (MV4-11), breast (MCF-7), lung (A549), liver (HepG2), colon (LoVo), and doxorubicin-resistant colon cancer (LoVo/DX). Normal mouse fibroblasts (BALB/3T3) were used as a healthy control.
    • Procedure:
      • Cells were cultured in appropriate media and seeded into multi-well plates.
      • After cell attachment, the test compounds (this compound conjugates and free acids) were added at various concentrations.
      • Cell viability was assessed after a set incubation period using the Sulforhodamine B (SRB) assay or the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
      • The absorbance was measured, and the results were used to calculate IC₅₀ values (the concentration required to inhibit 50% of cell growth).
    • Key Control: Cisplatin and doxorubicin were used as reference chemotherapeutic drugs.
  • Protocol 2: In Vivo Model for NAFLD and Fat Deposition [1]

    • Objective: To investigate the effects of dietary this compound supplementation on liver lipid metabolism and abdominal fat deposition.
    • Animal Model: One-day-old male Yellow-feathered broilers.
    • Study Groups: Birds were randomly assigned to four groups: Normal Diet (ND), High-Fat Diet (HFD), HFD + 0.05% VA, and HFD + 0.10% VA.
    • Procedures and Endpoints:
      • Growth Performance: Body weight, average daily gain, average daily feed intake, and feed-to-weight ratio were measured.
      • Biochemical Analysis: At the end of the trial, blood and liver tissues were collected. Liver triglyceride (TG) and total cholesterol (TC) levels were quantified.
      • Gene Expression Analysis: mRNA from liver tissues was analyzed using quantitative methods (e.g., RT-qPCR) to measure the expression levels of genes like SREBP-1c, FAS, and ACC.
      • Histological Examination: Liver and abdominal fat tissues were processed for Oil Red O staining (to visualize lipids) and H&E staining (to observe tissue morphology).

Mechanistic Pathways of this compound

Network pharmacology analysis from one study suggests that this compound participates in lipid metabolism regulation through the Proliferator-activated receptor (PPAR) signaling pathway [1]. The following diagram illustrates this proposed mechanism and its downstream effects on gene expression and fat deposition.

G VA This compound (VA) PPAR PPAR Signaling Pathway VA->PPAR Modulates SREBP1c SREBP-1c PPAR->SREBP1c Down-regulates FAS FAS SREBP1c->FAS Down-regulates ACC ACC SREBP1c->ACC Down-regulates Outcome1 Reduced de novo Lipogenesis FAS->Outcome1 ACC->Outcome1 Outcome2 Decreased Liver Triglycerides Outcome1->Outcome2 Outcome3 Reduced Abdominal Fat Deposition Outcome2->Outcome3

Physicochemical Property: Solubility Comparison

Aqueous solubility is a critical parameter in drug development. The table below lists the solubility of various phenolic acids in pure water at 37°C, which simulates physiological temperature [6].

Phenolic Acid Subclass Solubility in Water at 37°C (×10³ molal)
Gallic Acid Hydroxybenzoic Acid 114.5
Vanillic Acid Hydroxybenzoic Acid 12.47
Syringic Acid Hydroxybenzoic Acid 8.8
p-Coumaric Acid Hydroxycinnamic Acid 6.61
Caffeic Acid Hydroxycinnamic Acid 6.4
Ferulic Acid Hydroxycinnamic Acid 5.47

> Note on this compound Solubility: While not listed in the comparative study above, another source indicates that the solubility of o-veratric acid (2,3-dimethoxybenzoic acid) in pure water at 298.15 K (25°C) is very low, ranking last among the 15 mono-solvents tested [7]. This aligns with the general trend showing that hydroxycinnamic acids (like ferulic and caffeic acid) have lower solubility than hydroxybenzoic acids [6].

Research Implications and Future Directions

The experimental data positions this compound as a promising candidate, particularly in managing lipid metabolism disorders and potentially in cancer therapy. Its efficacy in reducing hepatic fat and regulating key lipogenic genes is notable [1]. The strategy of conjugating this compound to phosphatidylcholine to dramatically improve its antiproliferative potency is a significant finding for overcoming the common challenge of low bioavailability associated with many phenolic acids [2].

Future research should focus on:

  • Elucidating Exact Molecular Targets: Confirming its interaction with the PPAR pathway and identifying other potential targets.
  • Expanding Toxicity and Pharmacokinetic Studies: Conducting thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
  • Exploring Synergistic Effects: Investigating its activity in combination with other bioactive compounds or standard therapeutics.

References

veratric acid antioxidant activity comparison quercetin

Author: Smolecule Technical Support Team. Date: February 2026

Documented Antioxidant Mechanisms of Quercetin

Mechanism Category Specific Action / Target Biological Outcome / System Affected
Direct Free Radical Scavenging Neutralizes ROS/RNS via hydrogen atom donation [1] [2]. Reduces overall oxidative load; protects cellular macromolecules (lipids, proteins, DNA) [3].
Enzyme Regulation Upregulates SOD, CAT, GPx, and HO-1 [1]. Enhances cellular defense; converts free radicals into less harmful molecules (e.g., H₂O₂ to H₂O) [1].
Signaling Pathway Modulation Inhibits NF-κB and MAPK pathways; activates Nrf2/ARE pathway [1] [4] [5]. Suppresses inflammation; promotes transcription of antioxidant genes [1] [5].
Metal Ion Chelation Binds to pro-oxidant metal ions like iron and copper [2]. Prevents metal-catalyzed generation of highly reactive free radicals (e.g., •OH via Fenton reaction) [2].
Glutathione (GSH) System Interaction Modulates synthesis and redox balance of glutathione (GSH/GSSG) [1]. Maintains a key intracellular antioxidant reservoir and redox balance [1].

Experimental Protocols for Assessing Quercetin's Activity

For researchers aiming to evaluate antioxidant properties, here are detailed methodologies for key in vitro assays, which can be adapted for testing other compounds like veratric acid.

  • 1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6] [4]

    • Principle: Measures the ability of an antioxidant to donate a hydrogen atom to the stable, purple-colored DPPH• radical, converting it to a yellow-colored diphenylpicrylhydrazine.
    • Procedure:
      • Prepare a DPPH stock solution (e.g., 4.8 mg in 20 mL methanol) and store at -20°C. Before use, dilute it appropriately (e.g., 5.5 times with methanol).
      • Prepare serial dilutions of the test compound (e.g., quercetin) in a solvent like ethanol.
      • Mix 50 µL of each sample concentration with 950 µL of the diluted DPPH solution.
      • Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 30-60 minutes).
      • Measure the absorbance at 515 nm using a UV-Vis spectrophotometer against a blank (ethanol and DPPH reagent).
    • Calculation: Radical scavenging activity (%) = [(Abs_blank - Abs_sample) / Abs_blank] * 100.
  • 2. FRAP (Ferric Reducing Antioxidant Power) Assay [6]

    • Principle: Measures the reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) by antioxidants in an acidic medium, forming a blue-colored Fe²⁺-TPTZ complex.
    • Procedure:
      • Prepare FRAP working reagent fresh by mixing:
        • 2.5 mL of a 20 mM FeCl₃·6H₂O solution.
        • 2.5 mL of a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl.
        • 25 mL of 300 mM acetate buffer (pH 3.6).
      • Warm the working reagent to 37°C before use.
      • Add 50 µL of the sample to 950 µL of the FRAP working reagent.
      • Incubate at 37°C in the dark for 30 minutes.
      • Measure the absorbance at 595 nm.
    • Calculation: The antioxidant capacity is expressed in Trolox equivalents (µM) using a standard curve prepared with Trolox.
  • 3. Cellular Antioxidant Activity (CAA) Assay [7]

    • Principle: A cell-based model that assesses the ability of a compound to prevent the oxidation of a fluorescent probe (e.g., DCFH-DA) by peroxyl radicals generated inside cells.
    • Procedure:
      • Seed cells (e.g., human colon adenocarcinoma HT29 cells) in a 96-well plate and grow to confluence.
      • Remove the medium and add wells containing DCFH-DA (e.g., 25 µM) with or without the test compound.
      • Incubate for 1 hour.
      • Wash the cells to remove extracellular compounds.
      • Apply an ABAP [2,2'-Azobis(2-methylpropionamidine) dihydrochloride] solution to generate peroxyl radicals inside the cells.
      • Immediately measure fluorescence (e.g., excitation 485 nm, emission 538 nm) over time (e.g., 1 hour).
    • Calculation: The CAA value is calculated as [1 - (∫SA / ∫A)] * 100, where ∫SA and ∫A are the integrated areas under the fluorescence versus time curves for the sample and control, respectively.

Visualization of Quercetin's Action on Key Signaling Pathways

The following diagram synthesizes the primary signaling pathways through which quercetin exerts its documented antioxidant and anti-inflammatory effects, based on the reviewed literature.

G Quercetin Quercetin Nrf2Pathway Nrf2/ARE Pathway Activation Quercetin->Nrf2Pathway Activates NFkBPathway NF-κB Pathway Inhibition Quercetin->NFkBPathway Inhibits MAPKPathway MAPK Pathway Modulation (p38, JNK) Quercetin->MAPKPathway Modulates ExternalStimuli External Stressors (Toxicants, LPS, H₂O₂, UV) OxidativeStress Oxidative Stress (ROS/RNS Generation) ExternalStimuli->OxidativeStress Inflammation Inflammatory Response (Cytokine Production) OxidativeStress->Inflammation FinalOutcome Cellular Protection Reduced Oxidative Damage Anti-inflammatory Effect OxidativeStress->FinalOutcome Exacerbates Inflammation->FinalOutcome Exacerbates AntioxidantGenes Antioxidant Enzyme Expression (HO-1, SOD, CAT, GCL) Nrf2Pathway->AntioxidantGenes AntioxidantGenes->FinalOutcome InflammatoryGenes Pro-inflammatory Gene Suppression (TNF-α, IL-6, COX-2, iNOS) NFkBPathway->InflammatoryGenes InflammatoryGenes->FinalOutcome MAPKPathway->InflammatoryGenes

This diagram illustrates how quercetin counteracts oxidative stress and inflammation by modulating key cellular pathways, leading to an overall protective effect [1] [4] [5].

Research Implications and Future Directions

The absence of direct comparative data presents a clear opportunity for primary research. To establish a comparison between this compound and quercetin, you could consider the following:

  • Standardized In-Vitro Screening: Begin by testing both compounds side-by-side using the DPPH, FRAP, and CAA assays described above. This will provide a foundational comparison of their free radical scavenging and cellular antioxidant capacities.
  • Investigating Specific Pathways: Based on quercetin's known mechanisms, you could design experiments to see if this compound influences the same pathways, such as the Nrf2/ARE or NF-κB signaling cascades.
  • Exploring Structural Activity: The potent activity of quercetin is attributed to its specific structure, particularly the catechol group in the B ring and the 3-OH and 5-OH groups [1] [2]. A comparative analysis of this compound's simpler phenolic structure could yield insights into structure-activity relationships.

References

veratric acid vs ascorbic acid free radical scavenging

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles at a Glance

The table below summarizes the fundamental characteristics and known antioxidant data for each compound.

Feature Ascorbic Acid (Vitamin C) Veratric Acid (3,4-Dimethoxybenzoic Acid)
Chemical Classification Water-soluble ketolactone [1] Benzoic acid derivative [2]
Primary Antioxidant Role Single hydrogen atom donor; scavenges ROS/RNS [3] [1] Information missing from search results
Key Mechanistic Insights Forms a stabilized radical (monodehydroascorbate); regenerates other antioxidants (e.g., tocopherol); activates intracellular antioxidant enzymes and Nrf2 pathway [3] [1] Information missing from search results
Experimental IC₅₀ (DPPH Assay) 39 μg/mL [4] Information missing from search results
Related Bioactivities Critical for collagen synthesis, cofactor for enzymes, anti-inflammatory properties [3] [1] Apoptotic and antiproliferative effects against triple-negative breast cancer cells (study focused on drug delivery systems, not direct antioxidant capacity) [2]

Standard Experimental Protocols for Assessment

To objectively compare the free radical scavenging performance of any two compounds, researchers typically use a battery of in vitro tests. The following are detailed methodologies for key assays cited in the search results.

  • DPPH Radical Scavenging Assay

    • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable, purple-colored DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical, converting it to a yellow-colored product [4].
    • Protocol:
      • Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
      • Mix different concentrations of the test compound (e.g., ascorbic acid or this compound) with the DPPH solution.
      • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
      • Measure the absorbance of the solution at 517 nm.
      • Calculate the percentage of scavenging activity and the IC₅₀ value (concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher potency [4].
  • FRAP (Ferric Reducing Antioxidant Power) Assay

    • Principle: This assay measures the ability of an antioxidant to reduce the ferric ion (Fe³⁺) in a Fe³⁺-TPTZ complex to the ferrous ion (Fe²⁺), which forms a blue-colored complex [4].
    • Protocol:
      • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.
      • Mix the FRAP reagent with the test compound and incubate at 37°C for a set time (e.g., 30 minutes).
      • Measure the absorbance at 593 nm.
      • The results are expressed in μM Fe(II)/g of dry mass or as a comparison to a standard like ascorbic acid [4].
  • ABTS Radical Scavenging Assay

    • Principle: This assay evaluates the capacity of a compound to scavenge the pre-formed blue-green ABTS•⁺ (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) radical cation [4].
    • Protocol:
      • Generate the ABTS•⁺ radical by reacting an ABTS solution with potassium persulfate and incubating in the dark for 12-16 hours.
      • Dilute the radical solution to a specific initial absorbance (e.g., 0.700 ± 0.005) at 734 nm.
      • Mix the radical solution with the test compound and measure the decrease in absorbance after 6 minutes.
      • Calculate the percentage of inhibition of the ABTS radical [4].

Mechanisms of Action

The antioxidant mechanisms of ascorbic acid are well-studied, while information on this compound's specific free radical scavenging pathways is limited.

G Ascorbate Ascorbate MDA Monodehydroascorbate (MDA•) Ascorbate->MDA  Donates Single H• (Scavenges ROS) EnzymeAct Activation of Antioxidant Enzymes Ascorbate->EnzymeAct  Stimulates Nrf2Path Stimulation of Nrf2 Pathway Ascorbate->Nrf2Path  Promotes OtherAntiox Regeneration of other Antioxidants Ascorbate->OtherAntiox  Interacts With MDA->Ascorbate  Enzymatic Reduction DHA Dehydroascorbate (DHA) MDA->DHA  Disproportionation or Reaction with Radicals DHA->Ascorbate  Reduction by Glutathione or Enzymes ROS ROS (e.g., OH•, O₂•⁻) ROS->Ascorbate

Diagram: The Multifaceted Antioxidant Pathways of Ascorbic Acid. Ascorbate (AH⁻) directly scavenges ROS by donating a single hydrogen atom (H•), forming the monodehydroascorbate radical (MDA•). MDA• can be recycled back to ascorbate or further oxidized. Ascorbate also supports cellular defense by activating antioxidant enzymes and transcription pathways [3] [1].

Interpretation Guide for Researchers

When planning your own comparative study, please consider the following:

  • Fill the Data Gap: The most immediate finding is the lack of head-to-head experimental data. A direct comparative study using the same experimental protocols (DPPH, FRAP, ABTS) is needed.
  • Context is Key: Ascorbic acid is a well-defined, potent aqueous-phase antioxidant. This compound's potential may lie in different mechanisms or specific biological contexts, such as within cell membranes, which standard chemical assays may not fully capture.
  • Beyond Chemical Assays: For a complete picture, especially for drug development, cellular antioxidant models (e.g., using Caco-2 or HepG2 cell lines) and in vivo studies are essential to understand bioavailability, metabolism, and physiological relevance.

References

veratric acid combination zinc vs individual components

Author: Smolecule Technical Support Team. Date: February 2026

Known Activities of Veratric Acid and Zinc

The table below summarizes the independently documented effects of this compound and zinc, which are the basis for hypothesizing a potential synergistic effect.

Substance Documented Biological Activities Context of Study / Application

| This compound | - Anti-inflammatory: Reduces pro-inflammatory cytokines (e.g., IL-6, IL-8) in human gingival fibroblasts [1].

  • Antioxidant [2].
  • Stimulates collagen synthesis: Increases TGF-β1 and procollagen secretion in fibroblasts [3].
  • Inhibits collagenase [3].
  • Promotes hair growth: Potential use for alopecia and stimulating hair growth [3] [4]. | Studied for use in periodontitis treatment, liver disease, and cosmetics [1] [2] [3]. | | Zinc (as ZnO Nanoparticles) | - Antimicrobial: Effective against a wide range of bacteria, including Bacillus cereus and S. aureus [5].
  • Induces oxidative stress in bacterial cells [5]. | Widely used in cosmetics (sunscreens), dermatological medications, and as an antibacterial agent [5]. |

Proposed Experimental Approach for Comparison

To objectively compare the combination versus the individual components, a well-designed experimental protocol is essential. The methodology below can be adapted for various applications, such as testing anti-biofilm activity or anti-aging effects in skin models.

G cluster_a Phase 1: Setup cluster_b Phase 2: Treatment & Analysis cluster_c Phase 3: Data Interpretation start Experimental Workflow for Combination Efficacy a1 Define Application Context (e.g., Anti-biofilm, Dermatology) start->a1 a2 Select Cell/Bacterial Model (e.g., Human Fibroblasts, S. aureus) a1->a2 a3 Prepare Test Groups: - Control - this compound alone - Zinc alone - this compound + Zinc a2->a3 b1 Apply Treatments a3->b1 b2 Measure Key Outcomes b1->b2 b2_i1 Cell Viability (MTT Assay) b2->b2_i1 b2_i2 Antimicrobial Activity (MIC, MBC) b2_i1->b2_i2 b2_i3 Cytokine/Collagen Levels (ELISA) b2_i2->b2_i3 c1 Statistical Analysis (ANOVA) b2_i3->c1 c2 Determine Synergy (e.g., Combination Index) c1->c2

Detailed Methodologies for Key Assays

You can use the following established protocols to generate the comparative data:

  • Cell Viability Assay (MTT Assay)

    • Purpose: To assess the cytotoxicity of the treatments.
    • Procedure: Seed cells in a 96-well plate. After treatment with individual components and the combination for 24-48 hours, add MTT reagent. Incubate for 4 hours to allow formazan crystal formation. Dissolve crystals with DMSO and measure absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control [1] [3].
  • Antimicrobial Activity Testing

    • Purpose: To determine the minimum inhibitory (MIC) and bactericidal (MBC) concentrations.
    • Procedure: Use the microdilution technique in a 96-well plate. Prepare a series of dilutions of the test substances in a broth medium. Inoculate wells with a standardized bacterial inoculum (e.g., ~5x10⁴ CFU/mL). Incubate for 24-48 hours. The MIC is the lowest concentration with no visible growth. The MBC is determined by subculturing from wells with no growth onto agar plates; it is the lowest concentration that kills 99.9% of the bacteria [5].
  • Protein Secretion Analysis (ELISA)

    • Purpose: To quantify specific biomarkers (e.g., cytokines, collagen).
    • Procedure: Culture cells and apply treatments. Collect the cell culture supernatant after a set time. Use commercial ELISA kits according to the manufacturer's instructions to measure the concentration of the target protein (e.g., TGF-β1 for collagen synthesis or IL-6 for inflammation). Compare levels across treatment groups [1] [3].

Research Recommendations

Given the lack of direct comparative data, your comparison guide should:

  • Clearly State the Gap: Explicitly note that while both substances have individual promise, clinical evidence for their combined superiority is currently lacking.
  • Focus on Mechanisms: Discuss the theoretical synergy, such as this compound's anti-inflammatory action potentially complementing zinc's antimicrobial and oxidative stress-inducing properties.
  • Recommend Future Work: Emphasize that the proposed experiments are necessary to validate the combination's efficacy.

References

veratric acid wound healing vs traditional treatments

Author: Smolecule Technical Support Team. Date: February 2026

Veratric Acid: Mechanisms and Experimental Data

This compound (3,4-dimethoxybenzoic acid) is a phenolic compound found in fruits and vegetables. Recent investigations have begun to elucidate its potential mechanisms of action in healing processes.

Table 1: Documented Wound Healing Mechanisms of this compound

Mechanism of Action Experimental Model Key Findings Citation
Antioxidant Mouse model of liver ischemia/reperfusion (I/R) injury Activated the Nrf2 signaling pathway; increased expression of antioxidant proteins HO-1 and NQO1; reduced oxidative stress. [1]
Anti-inflammatory LPS-stimulated RAW264.7 macrophages (in vitro) Inhibited NO production by suppressing iNOS expression; regulated PI3K/Akt activation and histone acetylation. [2]
Anti-apoptotic Mouse liver I/R injury model; AML12 hepatocyte hypoxia/reoxygenation (H/R) model Reduced hepatocyte apoptosis; protective effect was linked to Nrf2 pathway activation. [1]
Pro-proliferative Hair Follicle Dermal Papilla Cells (HFDPCs, in vitro) Upregulated proliferation by 18%; increased expression of growth factors (VEGFA, IGF1); activated β-catenin and PCNA. [3]

A proposed signaling pathway for its anti-inflammatory and antioxidant activities, synthesized from the research, can be visualized below:

G Proposed this compound Signaling in Wound Healing VA This compound (VA) PI3K PI3K/Akt Pathway VA->PI3K Suppresses Nrf2 Nrf2 Pathway VA->Nrf2 Activates LPS LPS / Oxidative Stress LPS->PI3K Induces iNOS iNOS Expression LPS->iNOS Stimulates OxidativeStress Oxidative Stress LPS->OxidativeStress Triggers PI3K->iNOS Promotes (Context-dependent) NO High NO Production iNOS->NO Inflammation Chronic Inflammation NO->Inflammation HO1_NQO1 ↑ HO-1, NQO1 (Antioxidant Proteins) Nrf2->HO1_NQO1 HO1_NQO1->OxidativeStress Reduces Apoptosis Cell Apoptosis OxidativeStress->Apoptosis

Key Experimental Protocols for this compound:

  • In Vitro Anti-inflammatory Assay [2]: RAW264.7 murine macrophage cells are stimulated with bacterial Lipopolysaccharide (LPS) to induce inflammation. VA is applied in varying doses. Nitric oxide (NO) production is measured using the Griess reagent, and iNOS protein levels are analyzed by western blot.
  • In Vivo Antioxidant Model [1]: A mouse model of liver ischemia/reperfusion injury is used. VA is administered intragastrically for one week prior to surgery. Post-surgery, markers of liver damage (ALT, AST), oxidative stress, and apoptosis are measured. Liver tissue is examined histologically.

Traditional and Modern Wound Therapies: A Comparison Frame

Traditional and modern wound care strategies offer a benchmark against which new compounds like VA can be measured.

Table 2: Established Wound Treatments and Their Properties

Treatment Category Examples Key Mechanisms & Properties Key Considerations / Evidence
Natural Origin Compounds Honey, Plant extracts (e.g., phenolics), Larvae (maggot therapy) Anti-inflammatory, antimicrobial, antioxidant, and promote tissue regeneration. Simplicity and affordability. [4] Can exhibit batch-to-batch variation; risk of unexpected allergic reactions; some products are now integrated into advanced dressings (e.g., alginate hydrogels). [4]
Plant Phenolics Flavonoids, phenolic acids, stilbenes (e.g., resveratrol) Broad-spectrum antioxidant, anti-inflammatory, antimicrobial, and anti-aging properties. Low toxicity. [5] Over 8000 known structures with varying activity; efficacy can depend on extraction method and formulation. [5]
Advanced Dressings Chitosan-based liquid dressings, films, hydrogels Maintain moist environment, provide a barrier against infection, can be loaded with active compounds (e.g., growth factors, silver). [6] A 2024 RCT showed a chitosan-based liquid dressing was equivalent to recombinant human epidermal growth factor (rhEGF) in healing acute wounds, with significantly better scar outcomes. [6]
Cellular & Matrix Products Bioengineered skin substitutes, acellular matrices Provide a scaffold for cell migration and tissue ingrowth; can supply growth factors. [7] Used for complex, chronic wounds; their success depends heavily on proper wound bed preparation (debridement). [7]

Objective Comparison and Research Outlook

The tables below synthesize the available data to directly compare VA with other treatments and highlight critical research gaps.

Table 3: Efficacy and Mechanism Comparison

Parameter This compound Plant Phenolics (General) Advanced Chitosan Dressing
Anti-inflammatory Strong (in vitro: inhibits iNOS/NO) [2] Strong (broad evidence across classes) [5] Varies (often provides a physical barrier)
Antioxidant Strong (in vivo: via Nrf2 pathway) [1] Strong (primary mechanism for many) [5] Varies (if loaded with active compounds)
Pro-proliferative Moderate (in vitro: on HFDPCs) [3] Moderate to Strong (varies by compound) [5] Strong (creates conducive environment) [6]
Antimicrobial Not well-documented in search results Strong (documented for many compounds) [4] [5] Inherent property of chitosan [6]
Clinical Evidence Preclinical (in vitro, animal models) Extensive, from traditional use to clinical trials [4] [5] Human RCTs for specific formulations [6]

Table 4: Analysis of Research Gaps for this compound

Aspect Status for this compound Status for Traditional/Modern Therapies
Direct Wound Models Lacking. Current data is from liver injury and cell culture. [1] [2] Well-established with standardized animal and human models. [4] [7]
Mechanistic Clarity Early stage. Key pathways (Nrf2, PI3K) are identified, but full interplay is unknown. Deeply investigated for many therapies (e.g., phenolics). [5]
Formulation & Delivery Not explored. No data on effective topical delivery systems. Highly advanced (hydrogels, nanofibers, films). [4] [7]
Safety & Toxicology Limited to specific animal models; no comprehensive topical safety profile. Better characterized through long-term use and clinical trials. [4]

Conclusion and Future Research Directions

Based on the current evidence, this compound demonstrates promising antioxidant and anti-inflammatory mechanisms relevant to wound healing, primarily through the Nrf2 and PI3K/Akt pathways. However, its research status is fundamentally different from that of traditional and modern therapies. VA remains in the early preclinical stage, whereas many traditional compounds and modern dressings have a solid foundation of clinical validation and practical application.

For researchers, the most critical steps to advance VA as a wound therapeutic candidate would be:

  • Conduct studies in established, direct wound healing models (e.g., diabetic foot ulcer or burn models in rodents).
  • Investigate its effects on key wound healing cells like fibroblasts and keratinocytes, in addition to the immune and specialized cells already studied.
  • Explore formulation into a topical delivery system (e.g., a hydrogel or film) and assess its stability and efficacy in that context.

References

veratric acid histone acetylation effects vs other HDAC inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action at a Glance

The table below summarizes the core differences in how these compounds function.

Compound Primary Molecular Target Class/Type Key Mechanism in Histone Acetylation
Veratric Acid HDAC3 (indirect, via PI3K/Akt) [1] Indirect, natural compound Downregulates HDAC3 expression, leading to increased histone acetylation (specifically H4) [1].
Panobinostat Class I, II, IV HDACs [2] Pan-HDAC inhibitor (pharmaceutical) Directly inhibits the zinc-dependent catalytic site of multiple HDACs, causing a broad increase in histone acetylation [3] [4].
Vorinostat (SAHA) Class I, II, IV HDACs [5] Pan-HDAC inhibitor (pharmaceutical) Functions similarly to Panobinostat as a direct, broad-spectrum inhibitor of zinc-dependent HDACs [2] [5].
Entinostat (MS-275) Class I HDACs (HDAC1, 2, 3) [5] Class-Selective HDAC inhibitor (pharmaceutical) Directly inhibits a narrower set of Class I HDACs, offering a more targeted approach than pan-inhibitors [5].
Valproic Acid (VPA) Class I, IIa HDACs [5] Class-Selective HDAC inhibitor (pharmaceutical) A weaker, direct inhibitor of specific HDAC classes [2] [5].

Comparison of Experimental & Clinical Data

The table below compares key experimental findings and clinical contexts for these compounds.

Compound Experimental Model Used Key Experimental Findings / Potency Primary Research/Clinical Context
This compound LPS-stimulated RAW264.7 murine macrophage cells [1] Inhibits NO production; reduces iNOS expression; suppresses PI3K/Akt pathway and HDAC3 levels [1]. Inflammation biology; potential for inflammatory disease treatment [1].
Panobinostat Latently HIV-infected cell lines (U1, ACH2); clinical trials for cancer [2] Highly potent; EC₅₀ of ~12-16 nM in cell lines; induces HIV production at low nanomolar concentrations [2]. Cancer therapy (approved for multiple myeloma); investigated for HIV latency reversal [2].
Vorinostat (SAHA) Latently HIV-infected cell lines; CFA-induced inflammatory pain in rats [2] [5] Lower potency than Panobinostat (EC₅₀ ~900-1200 nM); shown to attenuate thermal hyperalgesia in pain models [2] [5]. Cancer therapy (approved for CTCL); clinically tested for HIV; researched for chronic pain [2] [5].
Entinostat (MS-275) CFA-induced inflammatory pain in rats [5] Attenuated hyperalgesia, but with a delayed onset and notable side effects like fatigue [5]. Cancer therapy research; investigated for inflammatory pain [5].
Valproic Acid (VPA) CFA-induced inflammatory pain in rats; latently HIV-infected cell lines [2] [5] Weakest potency (EC₅₀ in millimolar range); showed some analgesic effect in pain models [2] [5]. Treatment of epilepsy, bipolar disorder; researched for pain and HIV [2] [5].

Key Experimental Protocols

To help you evaluate the evidence, here are the methodologies from the key studies cited.

  • This compound Study [1]

    • Cell Line: RAW264.7 murine macrophage cells.
    • Stimulation & Treatment: Cells were stimulated with bacterial lipopolysaccharide (LPS) to induce an inflammatory response. They were treated with varying doses of this compound.
    • Key Measurements: Nitric oxide (NO) production (Griess assay), iNOS protein expression (western blot), PI3K subunit and Akt phosphorylation (western blot), HDAC3 expression (western blot), and histone H4 acetylation levels.
  • HDAC Inhibitor Potency Comparison [2]

    • Cell Lines: U1 and ACH2 (latently HIV-infected cell lines).
    • Treatment: Cells were treated with a range of concentrations of different HDAC inhibitors.
    • Key Measurement: HIV p24 antigen production was measured as an indicator of viral reactivation, which is directly linked to the inhibitors' potency in inducing histone acetylation and gene transcription. Half-maximal effective concentration (EC₅₀) values were calculated from these dose-response curves.
  • HDAC Inhibitor Analgesia Study [5]

    • Animal Model: Wistar rats with persistent inflammatory pain induced by intraplantar injection of Complete Freund's Adjuvant (CFA).
    • Drug Administration: HDAC inhibitors or vehicle were administered intraperitoneally once daily for 3-4 days.
    • Key Measurement: Paw withdrawal latency (PWL) to a noxious thermal stimulus (Hargreaves test) was measured to assess attenuation of thermal hyperalgesia.

Signaling Pathways Visualized

The diagrams below illustrate the distinct mechanisms of action for this compound versus direct HDAC inhibitors.

G This compound Mechanism LPS LPS PI3K PI3K/Akt Pathway LPS->PI3K Induces VA This compound VA->PI3K Suppresses HDAC3 HDAC3 Expression VA->HDAC3 Downregulates PI3K->HDAC3 Promotes H4ac Histone H4 Acetylation HDAC3->H4ac Reduces iNOS iNOS Gene H4ac->iNOS Facilitates Transcription NO NO Production iNOS->NO Produces

G Direct HDAC Inhibitor Mechanism HDACi Direct HDAC Inhibitor (e.g., Panobinostat, Vorinostat) HDAC HDAC Enzyme HDACi->HDAC Directly Inhibits Histone Histone HDAC->Histone Normally Deacetylates AcetylHistone Acetylated Histone Histone->AcetylHistone AcetylGroup Acetyl Group AcetylGroup->Histone Added by HATs Open Chromatin Open Chromatin AcetylHistone->Open Chromatin Leads to Gene Transcription Gene Transcription Open Chromatin->Gene Transcription Promotes

Key Differentiating Factors for Researchers

  • Specificity vs. Breadth: this compound's action is notably indirect and appears linked to HDAC3 and inflammatory pathways [1]. In contrast, pharmaceutical HDACIs directly and potently target the HDAC catalytic site, with effects ranging across multiple classes (pan-inhibitors) or specific classes [3] [2] [5].
  • Potency: The experimental data shows a vast difference in potency. This compound's effects were observed at unquantified concentrations in a cellular model [1], while compounds like panobinostat are active in the low nanomolar range (EC₅₀ ~12-16 nM) [2].
  • Therapeutic Context: Research on this compound is primarily in pre-clinical, fundamental inflammation research [1]. The other HDAC inhibitors have well-established roles in oncology and are being explored for neurology, virology, and pain management [2] [5].

References

×

Physical Description

Monohydrate: Odorless solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS]

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

182.05790880 Da

Monoisotopic Mass

182.05790880 Da

Heavy Atom Count

13

LogP

1.61 (LogP)

Appearance

Powder

Melting Point

181.0 °C

UNII

1YY04E7RR4

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 70 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 66 of 70 companies with hazard statement code(s):;
H302 (15.15%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (84.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.46e-04 mmHg

Pictograms

Irritant

Irritant

Other CAS

93-07-2

Wikipedia

Veratric_acid

General Manufacturing Information

Benzoic acid, 3,4-dimethoxy-: ACTIVE

Dates

Last modified: 08-15-2023

Polycaprolactone/polyvinylpyrrolidone coaxial electrospun fibers containing veratric acid-loaded chitosan nanoparticles for bone regeneration

R Sruthi, K Balagangadharan, N Selvamurugan
PMID: 32416516   DOI: 10.1016/j.colsurfb.2020.111110

Abstract

Veratric acid (3,4-dimethoxy benzoic acid) (VA) is a hydrophobic phenolic phytocompound possessing therapeutic potential, but it has not been reported as actuating bone regeneration to date. Furthermore, delivery of hydrophobic compounds is often impeded in the body, thus depreciating their bioavailability. In this study, VA was found to have osteogenic potential and its sustained delivery was facilitated through a nanoparticle-embedded coaxial electrospinning technique. Polycaprolactone/polyvinylpyrrolidone (PCL/PVP) coaxial fibers were electrospun, encasing VA-loaded chitosan nanoparticles (CHS-NP). The fibers showed commendable physiochemical and material properties and were biocompatible with mouse mesenchymal stem cells (mMSCs). When mMSCs were grown on coaxial fibers, VA promoted these cells towards osteoblast differentiation as was reflected by calcium deposits. The mRNA expression of Runx2, an important bone transcriptional regulator, and other differentiation markers such as alkaline phosphatase, collagen type I, and osteocalcin were found to be upregulated in mMSCs grown on the PCL/PVP/CHS-NP-VA fibers. Overall, the study portrays the delivery of the phytocompound, VA, in a sustained manner to promote bone regeneration.


Veratric acid derivatives containing benzylidene-hydrazine moieties as promising tyrosinase inhibitors and free radical scavengers

Zahra Dehghani, Mahsima Khoshneviszadeh, Mehdi Khoshneviszadeh, Sara Ranjbar
PMID: 31000406   DOI: 10.1016/j.bmc.2019.04.016

Abstract

Tyrosinase enzyme plays a crucial role in melanin biosynthesis and enzymatic browning process of vegetables and fruits. A series of veratric acid derivatives containing benzylidene-hydrazine moieties with different substitutions were synthesized and their inhibitory effect on mushroom tyrosinase and free radical scavenging activity were evaluated. The results indicated that N'-(4-chlorobenzylidene)-3,4-dimethoxybenzohydrazide (D5) and N'-(2,3-dihydroxybenzylidene)-3,4-dimethoxybenzohydrazide (D12) showed the highest tyrosinase inhibitory activity with IC
values of 19.72 ± 1.84 and 20.63 ± 0.79 μM, respectively, that were comparable with the IC
value of kojic acid (19.08 ± 1.21 μM). D12 was also a potent radical scavenger with EC
value of 0.0097 ± 0.0011 mM. The free radical scavenging activity of D12 was comparable with the standard quercetin. The inhibition kinetic analyzed by Lineweaver-Burk plots revealed that compound D5 was a competitive tyrosinase inhibitor. Molecular docking study was carried out for the derivatives demonstrating tyrosinase inhibitory activity. D5 and D12 possessed the most negative estimated free energies of binding in mushroom tyrosinase active site. Therefore, D5 and D12 could be introduced as potent tyrosinase inhibitors that might be promising leads in medicine, cosmetics and food industry.


Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study

Hyun Wook Huh, Hee-Yong Song, Young-Guk Na, Minki Kim, Mingu Han, Thi Mai Anh Pham, Hyeonmin Lee, Jungkyu Suh, Seok-Jong Lee, Hong-Ki Lee, Cheong-Weon Cho
PMID: 32560470   DOI: 10.3390/molecules25122800

Abstract

A simple, sensitive, and rapid UHPLC-MS/MS method was developed for the simultaneous determination of veratraldehyde and its metabolite veratric acid in rat plasma. Cinnamaldehyde was used as an internal standard (IS) and the one-step protein precipitation method with 0.2% formic acid in acetonitrile (mobile phase B) was used for the sample extraction. Reversed C18 column (YMC-Triart C18 column, 50 mm × 2.0 mm, 1.9 µm) was used for chromatographic separation and was maintained at 30 °C. The total run time was 4.5 min and the electrospray ionization in positive mode was used with the transition
167.07 → 139.00 for veratraldehyde,
183.07 → 139.00 for veratric acid, and
133.00 → 55.00 for IS. The developed method exhibited good linearity (
≥ 0.9977), and the lower limits of quantification ranged from 3 to 10 ng/mL for the two analytes. Intra-day precision and accuracy parameters met the criteria (within ±15%) during the validation. The bioanalytical method was applied for the determination of veratraldehyde and veratric acid in rat plasma after oral and percutaneous administration of 300 and 600 mg/kg veratraldehyde. Using the analytical methods established in this study, we can confirm the absorption and metabolism of veratraldehyde in rats for various routes.


Anti-inflammatory effect of the compounds from the flowers of Trollius chinensis

Li-Jia Liu, Xiu-Hua Hu, Li-Na Guo, Ru-Feng Wang, Qi-Tao Zhao
PMID: 30150194   DOI:

Abstract

In order to investigate the anti-inflammatory activity of flavonoids, phenolic acids, and alkaloids from the flowers of Trollius chinensis, some representative compounds, namely, orientin, 2"-O-β-L-galactopyranosylorientin, vitexin, quercetin, isoquercetin, luteolin, veratric acid, proglobeflowery acid, trollioside, and trolline were selected to study their inhibitory effects against LPS-induced NO, IL-6, and TNF-β release in RAW264.7 cells. At the higher concentration, both phenolic acids and flavonoids inhibited the production of NO, whereas only phenolic acids showed this effect at the lower concentration. Although trolline had stronger cytotoxicity, it exhibited a potential effect of decreasing NO production induced by LPS in the non-toxic concentration range. In addition, all tested compounds decreased the production of IL-6 and TNF-a by almost 50% at both the higher and lower concentrations. It is concluded that the anti-inflammatory activity of the phenolic acids is stronger than that of the flavonoids.


Development and Validation of an Analytical Method Readily Applicable for Quality Control of

Yan Jin, Kyung Min Jeong, Jeongmi Lee, Jing Zhao, Su-Young Choi, Kwang-Soo Baek
PMID: 28927490   DOI: 10.5740/jaoacint.17-0228

Abstract

The dried inner bark of Tabebuia impetiginosa, known as taheebo or red lapacho, has numerous beneficial effects on human health. This study presents the first simple and reliable quantitative method that could serve for the QC of taheebo. The method uses LC-UV spectroscopy to determine the veratric acid (VA; 3,4-dimethoxybenzoic acid) content of taheebo extracts (TEs). Sample preparation entailed the dissolution of TE in methanol (MeOH), facilitated by ultrasonic radiation for 10 min. The optimized conditions included chromatographic separation on an Agilent Eclipse Plus C18 column (4.6 × 150 mm, 5 µm) at 30°C. The mobile phase consisted of 1% acetic acid in water and MeOH, which was eluted under gradient mode at a flow rate of 1.0 mL/min. The detection wavelength was 254 nm. Using these conditions, VA was selectively resolved, and the entire chromatographic analysis time was 27 min. The method was linear in the range of 50-500 μg/mL (r2 = 0.9995), precise (≤3.97% RSD), and accurate (97.10-102.72%). The validated method was applied to three batches of TE samples, yielding an estimated VA content range of 14.92-15.58 mg/g. Thus, the proposed method could serve as an easy and practical method for the QC of TEs or related products containing TEs.


Oral administration of veratric acid, a constituent of vegetables and fruits, prevents cardiovascular remodelling in hypertensive rats: a functional evaluation

Murugesan Saravanakumar, Boobalan Raja, Jeganathan Manivannan, Thangarasu Silambarasan, Pichavaram Prahalathan, Subramanian Kumar, Santosh Kumar Mishra
PMID: 26346559   DOI: 10.1017/S0007114515003086

Abstract

In our previous studies, veratric acid (VA) shows beneficial effect on hypertension and its associated dyslipidaemia. In continuation, this study was designed to investigate the effect of VA, one of the major benzoic acid derivatives from vegetables and fruits, on cardiovascular remodelling in hypertensive rats, primarily assessed by functional studies using Langendorff isolated heart system and organ bath system. Hypertension was induced in male albino Wistar rats by oral administration of N ω -nitro-l-arginine methyl ester hydrochloride (l-NAME) (40 mg/kg body weight (b.w.)) in drinking water for 4 weeks. VA was orally administered at a dose of 40 mg/kg b.w. l-NAME-treated rats showed impaired cardiac ventricular and vascular function, evaluated by Langendorff isolated heart system and organ bath studies, respectively; a significant increase in the lipid peroxidation products such as thiobarbituric acid-reactive substances and lipid hydroperoxides in aorta; and a significant decrease in the activities of superoxide dismutase, catalase, glutathione peroxidase and levels of GSH, vitamin C and vitamin E in aorta. Fibrotic remodelling of the aorta and heart were assessed by Masson's Trichrome staining and Van Gieson's staining, respectively. In addition, l-NAME rats showed increased heart fibronectin expression assessed by immunohistochemical analysis. VA supplementation throughout the experimental period significantly normalised cardiovascular function, oxidative stress, antioxidant status and fibrotic remodelling of tissues. These results of the present study conclude that VA acts as a protective agent against hypertension-associated cardiovascular remodelling.


A study of facial wrinkles improvement effect of veratric acid from cauliflower mushroom through photo-protective mechanisms against UVB irradiation

Kyung-Eun Lee, Ji-Eun Park, Eunsun Jung, Jahyun Ryu, Youn Joon Kim, Jong-Kyung Youm, Seunghyun Kang
PMID: 26914455   DOI: 10.1007/s00403-016-1633-z

Abstract

Solar ultraviolet (UV) irradiation is a primary cause of premature skin aging that is closely associated with the degradation of collagens caused by up-regulation of matrix metalloproteinases (MMPs) or a decrease in collagen synthesis. The phenolic veratric acid (VA, 3,4-dimethoxybenzoic acid) is one of the major benzoic acid derivatives from fruits, vegetables and medicinal mushrooms. VA has been reported to have anti-inflammatory, anti-oxidant and photo-protective effects. In this study, anti-photoaging effects were investigated through the photo-protective mechanisms of VA against UV irradiation in human dermal fibroblasts and the reconstructed human epidermal model. We used reverse transcription-polymerase chain reaction, Western blot analysis, hematoxylin and eosin staining (H&E) and immunohistochemistry assays. Finally, we further investigated the clinical effects of VA on facial wrinkle improvements in humans. Our results demonstrate that VA attenuated the expression of MMPs, increased cell proliferation, type Ι procollagen, tissue inhibitors of metalloproteinases, and filaggrin against UV radiation; however, has no effect on improvement expressions of elastic fiber. In addition, treatment with cream containing VA improved facial wrinkles in a clinical trial. These findings indicate that VA improves wrinkle formation by modulating MMPs, collagens and epidermal layer integrity, suggesting its potential use in UV-induced premature skin aging.


Conjugation with Phospholipids as a Modification Increasing Anticancer Activity of Phenolic Acids in Metastatic Melanoma-In Vitro and In Silico Studies

Anna Palko-Łabuz, Anna Gliszczyńska, Magdalena Skonieczna, Andrzej Poła, Olga Wesołowska, Kamila Środa-Pomianek
PMID: 34445104   DOI: 10.3390/ijms22168397

Abstract

Phenolic acids possess many beneficial biological activities, including antioxidant and anti-inflammatory properties. Unfortunately, their low bioavailability restricts their potential medical uses, as it limits the concentration of phenolic acids achievable in the organism. The conjugation with phospholipids constitutes one of the most effective strategies to enhance compounds bioavailability in biological systems. In the present study, the conjugates of anisic (ANISA) and veratric acid (VA) with phosphatidylcholine (PC) were investigated. Since both ANISA and VA are inhibitors of tyrosinase, a melanocyte enzyme, the expression of which increases during tumorigenesis, anticancer potential of the conjugates was tested in several metastatic melanoma cell lines. The conjugates proved to be antiproliferative, apoptosis-inducing and cell-cycle-affecting agents, selective for cancerous cells and not affecting normal fibroblasts. The conjugates substituted by ANISA and VA, respectively, at both the
-1 and
-2 positions of PC, appeared the most promising, since they were effective against the vast majority of metastatic melanoma cell lines. Additionally, the conjugation of phenolic acids to PC increased their antioxidant activity. Molecular modeling was employed for the first time to estimate the features of the investigated conjugates relevant to their anticancer properties and membrane permeation. Again, the conjugates substituted by phenolic acid at both the
-1 and
-2 positions of PC seemed to be presumably most bioavailable.


Carbon Source-Dependent Inducible Metabolism of Veratryl Alcohol and Ferulic Acid in Pseudomonas putida CSV86

Karishma Mohan, Prashant S Phale
PMID: 28188206   DOI: 10.1128/AEM.03326-16

Abstract

CSV86 degrades lignin-derived metabolic intermediates,
, veratryl alcohol, ferulic acid, vanillin, and vanillic acid, as the sole sources of carbon and energy. Strain CSV86 also degraded lignin sulfonate. Cell respiration, enzyme activity, biotransformation, and high-pressure liquid chromatography (HPLC) analyses suggest that veratryl alcohol and ferulic acid are metabolized to vanillic acid by two distinct carbon source-dependent inducible pathways. Vanillic acid was further metabolized to protocatechuic acid and entered the central carbon pathway via the β-ketoadipate route after
ring cleavage. Genes encoding putative enzymes involved in the degradation were found to be present at
,
, and
loci. The transcriptional analysis suggests a carbon source-dependent cotranscription of these loci, substantiating the metabolic studies. Biochemical and quantitative real-time (qRT)-PCR studies revealed the presence of two distinct
-demethylases,
, VerAB and VanAB, involved in the oxidative demethylation of veratric acid and vanillic acid, respectively. This report describes the various steps involved in metabolizing lignin-derived aromatic compounds at the biochemical level and identifies the genes involved in degrading veratric acid and the arrangement of phenylpropanoid metabolic genes as three distinct inducible transcription units/operons. This study provides insight into the bacterial degradation of lignin-derived aromatics and the potential of
CSV86 as a suitable candidate for producing valuable products.
CSV86 metabolizes lignin and its metabolic intermediates as a carbon source. Strain CSV86 displays a unique property of preferential utilization of aromatics, including for phenylpropanoids over glucose. This report unravels veratryl alcohol metabolism and genes encoding veratric acid
-demethylase, hitherto unknown in pseudomonads, thereby providing new insight into the metabolic pathway and gene pool for lignin degradation in bacteria. The biochemical and genetic characterization of phenylpropanoid metabolism makes it a prospective system for its application in producing valuable products, such as vanillin and vanillic acid, from lignocellulose. This study supports the immense potential of
CSV86 as a suitable candidate for bioremediation and biorefinery.


Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids

Marta Czarnecka, Marta Świtalska, Joanna Wietrzyk, Gabriela Maciejewska, Anna Gliszczyńska
PMID: 30104549   DOI: 10.3390/molecules23082022

Abstract

Phenolic acids and its methoxy derivatives are known to induce caspase-mediated apoptosis activity and exhibit cytotoxic effect towards various cancer cell lines. However, their low stability and poor bioavailability in the human organism extensively restrict the utility of this group of compounds as anticancer and health-promoting agents. In this report, a series of eight novel phosphatidylcholines (
,
,
,
) containing anisic or veratric acids (
) at
-1 and/or
-2 positions were synthesized. The phenoylated phospholipids were obtained in good yields 28⁻66%. The structures of novel compounds were determined by their spectroscopic data. All synthesized compounds were evaluated for their antiproliferative activity towards six cancer cell lines and normal cell line Balb/3T3. Lipophilization of phenolcarboxylic acids significantly increased their anticancer properties. The asymmetrically substituted phenoylated phosphatidylcholines exhibited higher antiproliferative effect than free acids. Lysophosphatidylcholine (
) effectively inhibited the proliferation of human leukaemia (MV4-11), breast (MCF-7), and colon (LoVo) cancer cell lines at concentrations of 9.5⁻20.7 µm and was from 19 to 38-fold more active than corresponding free veratric acid. The conjugation of anisic/veratric acids with the phosphatidylcholine have proved the anticancer potential of these phenolcarboxylic acids and showed that this type of lipophilization is an effective method for the production of active biomolecules.


Explore Compound Types